2-[4-(4-fluorophenyl)phenyl]acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLXERSPFVWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362721 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-38-9 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6908-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[4-(4-fluorophenyl)phenyl]acetic acid chemical properties and structure
An In-depth Technical Guide to 2-[4-(4-fluorophenyl)phenyl]acetic Acid: Structure, Properties, Synthesis, and Biological Significance
Prepared by: Gemini, Senior Application Scientist
Executive Summary and Introduction
This compound, also known as (4'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, is a biphenyl acetic acid derivative of significant interest to the fields of medicinal chemistry and drug development. Its structure is analogous to several well-established non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a valuable compound for research into anti-inflammatory agents. The incorporation of a fluorine atom is a strategic choice in modern drug design, often used to modulate metabolic stability, binding affinity, and lipophilicity.
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its chemical properties and the experimental logic for its synthesis and analysis. We will explore its molecular structure, physicochemical properties, a robust synthetic pathway via Suzuki-Miyaura coupling, and its hypothesized biological mechanism of action as a cyclooxygenase (COX) inhibitor.
Chemical Identity and Molecular Structure
The structural foundation of this molecule is a biphenyl system, which provides a rigid, lipophilic scaffold. This core is functionalized with two key groups that dictate its chemical behavior: a carboxylic acid moiety and a para-substituted fluorine atom.
-
The Acetic Acid Group: This functional group imparts acidic properties to the molecule, making it a weak carboxylic acid. This is critical for its interaction with biological targets and influences its solubility and pharmacokinetic profile.
-
The 4'-Fluorine Atom: The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. This can alter the pKa of the carboxylic acid, influence the molecule's binding interactions with enzyme active sites, and block potential sites of metabolic oxidation, potentially increasing the compound's biological half-life.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid |
| CAS Number | 6908-38-9 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)F[1] |
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this molecule is limited, we can infer key properties from its structure and closely related analogs.
| Property | Value / Predicted Behavior | Rationale & Comparative Insights |
| Melting Point | Data not available. Estimated to be >160 °C. | The non-fluorinated analog, 4-biphenylacetic acid (Felbinac), has a melting point of 159-160 °C[2]. The introduction of fluorine often increases melting point due to enhanced crystal lattice energy. |
| Density | 1.235 g/cm³[1] | This value is typical for polycyclic aromatic carboxylic acids. |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) and poorly soluble in water. | 4-Biphenylacetic acid is soluble in DMSO[2]. The large, nonpolar biphenyl core dominates the molecule's character, limiting aqueous solubility despite the polar carboxylic acid group. |
| pKa | Predicted to be ~4.2 | The predicted pKa of 4-biphenylacetic acid is 4.29[2]. The electron-withdrawing fluorine atom is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid proton compared to its non-fluorinated counterpart. |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The most efficient and industrially scalable method for constructing the C-C bond between the two phenyl rings in this molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.
Mechanistic Rationale
The choice of a Suzuki coupling is strategic. It allows for the pre-functionalized halves of the molecule—one bearing the protected acetic acid side chain (the aryl halide) and the other bearing the fluorine atom (the boronic acid)—to be joined in a single, high-yield step late in the synthesis. A palladium catalyst is essential; it cycles through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methods and should be adapted and optimized as necessary.[3]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-bromophenylacetate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen flow, add a degassed 3:1:1 mixture of Toluene, Ethanol, and Water.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification of Ester: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue (Methyl (4'-fluoro-[1,1'-biphenyl]-4-yl)acetate) by column chromatography on silica gel.
-
Hydrolysis (Saponification): Dissolve the purified methyl ester in a 4:1 mixture of Methanol and THF. Add a 2M aqueous solution of Sodium Hydroxide (NaOH, 3.0 eq) and stir the mixture at 50 °C for 2-4 hours.
-
Isolation of Final Product: After cooling, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Spectroscopic and Chromatographic Analysis
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.0-7.8 ppm) corresponding to the eight protons on the biphenyl core. A characteristic singlet for the two methylene (-CH₂-) protons should appear around 3.6 ppm. A broad singlet corresponding to the acidic carboxylic acid proton (-COOH) will be visible further downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will display signals for 14 distinct carbons. The carbonyl carbon of the acid will be the most downfield signal (~175-180 ppm). The aromatic carbons will appear in the ~115-145 ppm region, with carbons directly bonded to fluorine showing characteristic C-F coupling. The methylene carbon will be observed around 40 ppm.
-
IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C=C stretches in the aromatic region (~1600 cm⁻¹ and ~1480 cm⁻¹), and a strong C-F stretch (~1220 cm⁻¹).
-
Mass Spectrometry (ESI-): The primary ion observed in negative ion mode will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 229.07.
Protocol: Purity Determination by HPLC
This self-validating protocol ensures the identity and purity of the synthesized compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol or acetonitrile. Dilute to a working concentration of ~100 µg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial as it ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The purity is calculated based on the peak area percentage of the main product peak relative to the total area of all observed peaks. The retention time should be consistent across multiple runs.
Hypothesized Biological Activity and Applications
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The structural class of biphenyl acetic acids is strongly associated with anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are the key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[6]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and regulating renal blood flow.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli. Its products drive the inflammatory response.
It is hypothesized that this compound acts as a non-selective or COX-2 selective inhibitor, binding to the active site of these enzymes and preventing the conversion of arachidonic acid. This blockade of prostaglandin synthesis is the basis for its potential anti-inflammatory and analgesic effects.
Potential Applications
-
Research Chemical: As a potential COX inhibitor, this compound is an excellent tool for in vitro and in vivo studies of inflammation and pain pathways.
-
Drug Development Intermediate: It serves as a key building block (scaffold) for the synthesis of more complex pharmaceutical agents.[4][7] The fluorinated biphenyl motif is valuable in creating libraries of compounds for screening against various biological targets.
-
Reference Standard: For analytical method development and as a reference standard in the quality control of related pharmaceutical compounds.
Conclusion
This compound is a well-defined chemical entity with significant potential in pharmacological research. Its structure strongly suggests activity as a non-steroidal anti-inflammatory agent via cyclooxygenase inhibition. The synthetic route, centered on the robust Suzuki-Miyaura coupling, is well-established and scalable. This guide provides the foundational chemical knowledge, practical experimental protocols, and mechanistic insights necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors. Further investigation to quantify its specific inhibitory potency against COX-1 and COX-2 is a logical next step to fully elucidate its therapeutic potential.
References
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LookChem. (n.d.). (4'-fluoro-biphenyl-4-yl)acetic acid. Retrieved January 17, 2026, from [Link]
-
Wellendorph, P., Høg, S., Skonberg, C., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-213. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1335. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- U.S. Patent No. US8835679B2. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Al-Sanea, M. M., et al. (2022). Design, Synthesis, Biological Evaluation, and Comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. Bioorganic Chemistry, 40, 10-21. [Link]
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PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. Retrieved January 17, 2026, from [Link]
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Patel, K., et al. (2022). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 7(38), 34577–34593. [Link]
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ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved January 17, 2026, from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 17, 2026, from [Link]
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El-Sayed, M. A. A., et al. (2018). Design, synthesis, biological evaluation, and molecular docking study of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 027-035. [Link]
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Wikipedia. (n.d.). Fluoroacetic acid. Retrieved January 17, 2026, from [Link]
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- 4. jk-sci.com [jk-sci.com]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-[4-(4-fluorophenyl)phenyl]acetic acid
This guide provides a comprehensive technical overview of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a key intermediate in pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug discovery, this document details the compound's identifiers, physicochemical properties, synthesis, applications, and safety protocols, grounding all information in established scientific literature and validated methodologies.
Core Identification and Chemical Identity
This compound, a biphenylacetic acid derivative, is a molecule of significant interest in medicinal chemistry. Its structure, featuring a fluorinated biphenyl scaffold, imparts unique properties that are leveraged in the design of novel therapeutic agents.
Key Identifiers
A precise understanding of a compound's identifiers is crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6908-38-9 | [1][2][3][4] |
| IUPAC Name | This compound | [1][4] |
| Molecular Formula | C₁₄H₁₁FO₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)F | [1][4] |
| InChI Key | HQQLXERSPFVWEW-UHFFFAOYSA-N | [1] |
| Synonyms | (4'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, (4-fluoro-biphenyl-4-yl)-acetic acid, 2-(4-Fluorobiphenyl-4-yl)acetic acid, [4-(4-Fluorophenyl)phenyl]acetic acid | [4][5] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. While comprehensive experimental data for this compound is not extensively published, the following table summarizes available and predicted data.
| Property | Value | Notes |
| Physical State | Solid | Inferred from related compounds. |
| Density | 1.235 g/cm³ | Provided by a commercial supplier.[4] |
| Purity | ≥95% (HPLC) | Typically offered by chemical suppliers.[5] |
| Storage Temperature | 4°C | Recommended for maintaining stability.[6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While a dedicated, published spectrum for this compound was not found in the searched literature, typical spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, with splitting patterns influenced by their substitution. A singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group would also be a key feature.
-
¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the methylene carbon, and the twelve aromatic carbons of the biphenyl scaffold.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (230.23 g/mol ).
Synthesis and Manufacturing
The synthesis of this compound typically involves the formation of the biphenyl core, a common structural motif in many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing such C-C bonds.[7][8]
Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7][8] For the synthesis of this compound, this would typically involve the coupling of a phenylacetic acid derivative with a fluorophenylboronic acid, or vice versa.
Below is a diagram illustrating the general workflow for a Suzuki-Miyaura coupling reaction.
Sources
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- 2. 405-50-5(4-Fluorophenylacetic acid) | Kuujia.com [kuujia.com]
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- 4. (4'-fluoro-biphenyl-4-yl)acetic acid suppliers USA [americanchemicalsuppliers.com]
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- 6. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Synthesis pathways for 2-[4-(4-fluorophenyl)phenyl]acetic acid
An In-depth Technical Guide on the Synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid
Abstract
This technical guide provides a comprehensive exploration of the principal synthetic pathways to this compound, a significant biphenylacetic acid derivative. The synthesis of this class of molecules is of paramount importance in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the strategic and mechanistic considerations underpinning viable synthetic routes. We will dissect two primary, field-proven strategies: a convergent synthesis anchored by the Suzuki-Miyaura cross-coupling reaction and a linear approach utilizing the Willgerodt-Kindler reaction. Each pathway is elaborated with step-by-step protocols, mechanistic insights, and comparative data to guide experimental design and optimization.
Introduction
This compound is a bifunctional organic molecule featuring a fluorinated biphenyl core and a carboxylic acid moiety. The biphenyl scaffold is a privileged structure in drug discovery, and the incorporation of fluorine can significantly enhance metabolic stability and binding affinity.[1] This particular molecule is a close structural analog and potential precursor to non-steroidal anti-inflammatory drugs (NSAIDs), making its efficient synthesis a topic of considerable interest.[2]
The core synthetic challenges are twofold:
-
The strategic construction of the carbon-carbon bond linking the two aromatic rings.
-
The regioselective installation of the acetic acid side chain onto the biphenyl framework.
This guide will navigate these challenges by presenting robust, well-documented synthetic methodologies, emphasizing the causality behind procedural choices to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis
A logical approach to designing the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. This process reveals the key bond formations and informs the selection of appropriate synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Disconnection A (Ar-Ar) : Cleaving the bond between the two phenyl rings is the most common strategy. This points toward powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, which excel at forming such bonds.[3][4] This is a convergent approach, building the core from two functionalized halves.
-
Disconnection B (Alkyl-Ar) : Cleaving the bond between the biphenyl core and the acetic acid side chain suggests a linear strategy where the biphenyl skeleton is formed first, followed by the introduction of the side chain, for instance, from an acetyl group via the Willgerodt-Kindler reaction.[5][6]
Pathway I: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This pathway is arguably the most versatile and widely employed due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acids.[7][8] The strategy involves coupling a (4-halophenyl)acetic acid ester with 4-fluorophenylboronic acid, followed by ester hydrolysis.
Strategy and Mechanism
The core of this pathway is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[9] The catalytic cycle, shown below, involves a Pd(0) species. The key steps are:
-
Oxidative Addition : The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Caption: Reaction scheme for the Suzuki-Miyaura coupling step.
Protocol:
-
To a reaction flask under an inert atmosphere (e.g., argon), add methyl 4-bromophenylacetate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[7]
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine or a more advanced biarylphosphine ligand).
-
Add the solvent system, typically a mixture like DMF/H₂O (95:5).[7]
-
Heat the reaction mixture with vigorous stirring to 70-110 °C for 3-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl ester.
Step 2: Saponification (Ester Hydrolysis)
Protocol:
-
Dissolve the purified methyl 2-[4-(4-fluorophenyl)phenyl]acetate from the previous step in a suitable solvent like methanol or a THF/water mixture.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold dilute hydrochloric acid (HCl).
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Data Summary
| Parameter | Step 1: Suzuki Coupling | Step 2: Saponification |
| Typical Reagents | Methyl 4-bromophenylacetate, 4-fluorophenylboronic acid | Methyl 2-[4-(4-fluorophenyl)phenyl]acetate, NaOH |
| Catalyst/Base | Pd(OAc)₂ / K₂CO₃ | NaOH or LiOH |
| Solvent | DMF/H₂O | Methanol/H₂O or THF/H₂O |
| Temperature | 70 - 110 °C | Room Temperature to 50 °C |
| Typical Yield | 80 - 95% | >95% |
Pathway II: Linear Synthesis via Willgerodt-Kindler Reaction
This classical name reaction provides an alternative route, particularly if the corresponding acetophenone is readily available.[10] The strategy involves converting the acetyl group of 4-acetyl-4'-fluorobiphenyl into a thioamide, which is subsequently hydrolyzed to the target acetic acid.[6]
Strategy and Mechanism
The key transformation is the Willgerodt-Kindler reaction. It converts an aryl alkyl ketone into a terminal thioamide using elemental sulfur and a secondary amine, typically morpholine.[11] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements, likely involving a temporary aziridine ring, migrates the functional group to the terminal carbon of the alkyl chain.[10] The resulting thioamide is then subjected to vigorous hydrolysis to yield the carboxylic acid.
Caption: General workflow for the Willgerodt-Kindler approach.
Experimental Protocols
(Note: The starting material, 4-acetyl-4'-fluorobiphenyl, can be synthesized via a Suzuki coupling between 4-acetylphenylboronic acid and 1-bromo-4-fluorobenzene, or via Friedel-Crafts acylation of 4-fluorobiphenyl.)
Step 1: Willgerodt-Kindler Reaction (Thioamide Formation)
Protocol:
-
In a reaction vessel equipped with a reflux condenser, combine 4-acetyl-4'-fluorobiphenyl (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (4.0-5.0 eq).[12]
-
Heat the mixture to reflux (approx. 130 °C) with stirring for 6-12 hours. The reaction is typically run neat or with a high-boiling solvent like p-cymene.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and pour it into cold water or ethanol to precipitate the crude thiomorpholide.
-
Collect the solid by filtration and wash thoroughly to remove excess sulfur and morpholine. The crude product may be used directly in the next step or purified by recrystallization.
Step 2: Hydrolysis of the Thiomorpholide
Protocol:
-
Suspend the crude thiomorpholide in an aqueous solution of sodium hydroxide (e.g., 20% NaOH).[12] An organic co-solvent like ethanol may be added to improve solubility.
-
Heat the mixture to reflux for 8-24 hours, until the hydrolysis is complete (ammonia or morpholine odor ceases).
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the aqueous filtrate with a non-polar solvent (e.g., toluene) to remove impurities.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Data Summary
| Parameter | Step 1: Thioamide Formation | Step 2: Hydrolysis |
| Key Reagents | 4-Acetyl-4'-fluorobiphenyl, Sulfur, Morpholine | Thiomorpholide, NaOH |
| Solvent | Neat or p-cymene | Aqueous NaOH / Ethanol |
| Temperature | ~130 °C (Reflux) | ~100 °C (Reflux) |
| Typical Yield | 60 - 80% | 70 - 85% |
| Considerations | High temperatures, noxious odors (H₂S) | Long reaction times, vigorous conditions |
Alternative Pathways: A Brief Overview
While the Suzuki and Willgerodt-Kindler routes are primary strategies, other methods exist and may be advantageous in specific contexts.
-
Kumada Coupling : This reaction uses a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) and an aryl halide, catalyzed by a nickel or palladium complex.[13] Grignard reagents are highly reactive and cost-effective but are sensitive to moisture and incompatible with many functional groups, limiting their utility in complex syntheses.[14][15]
-
Carbonylation Reactions : It is possible to directly introduce the carbonyl group. For instance, a 4-(4-fluorophenyl)benzyl halide could be carbonylated using carbon monoxide gas in the presence of a palladium catalyst and a nucleophile.[16][17] These methods can be highly efficient but often require specialized high-pressure equipment.[18]
Comparative Analysis
| Feature | Pathway I: Suzuki-Miyaura | Pathway II: Willgerodt-Kindler |
| Overall Strategy | Convergent | Linear |
| Reaction Conditions | Mild to moderate temperatures | High temperatures, harsh reagents |
| Functional Group Tolerance | Excellent | Poor to moderate |
| Scalability | Excellent, widely used in industry | Good, but can have safety/odor issues |
| Number of Steps | Typically 2 steps from advanced intermediates | Typically 2-3 steps from advanced intermediates |
| Overall Yield | Generally high (75-90%) | Moderate to good (40-70%) |
| Key Advantage | High reliability, versatility, and yield | Utilizes a classic, robust transformation |
| Key Disadvantage | Cost of palladium catalysts and boronic acids | Harsh conditions, potential for byproducts |
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling pathway (Pathway I) stands out as the superior method for most research and development applications. Its convergence, mild conditions, high yields, and exceptional tolerance for a wide array of functional groups make it a reliable and efficient choice. The commercial availability of the necessary building blocks further solidifies its position as the preferred route for rapid analog synthesis and early-scale production.
The Willgerodt-Kindler pathway (Pathway II) remains a viable, albeit more classical, alternative. It is a powerful transformation but is limited by its harsh reaction conditions and lower functional group compatibility. It may be considered when the specific acetophenone starting material is significantly more accessible or cost-effective than the corresponding boronic acid and halide partners required for the Suzuki approach.
Ultimately, the choice of synthetic route will depend on project-specific factors including scale, cost of raw materials, available equipment, and desired purity profiles. However, for its robustness and versatility, the Suzuki-Miyaura coupling represents the current state-of-the-art for constructing this important class of molecules.
References
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- Paulus, S., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
- Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.
- Chemeurope.com. Willgerodt rearrangement.
- Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid. Benchchem.
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)
- Wikipedia. Willgerodt rearrangement.
- Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
- Moskvina, V. S., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
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- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Adonin, N. Y., et al. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5.
- Adonin, N. Y., et al. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. PubMed.
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An In-depth Technical Guide to the Spectroscopic Characterization of (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a key intermediate in pharmaceutical synthesis and a derivative of the non-steroidal anti-inflammatory drug (NSAID) class. While this compound is commercially available, its full experimental spectroscopic data is not widely consolidated in public databases. Therefore, this document serves as an expert guide, combining foundational spectroscopic principles with data from closely related analogs to predict, interpret, and validate the structural identity of the title compound. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, providing researchers and drug development professionals with a robust framework for its characterization.
Molecular Structure and Chemical Properties
(4'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid belongs to the biphenylacetic acid class of compounds. Its structure is characterized by a biphenyl core, where one phenyl ring is substituted at the 4-position with an acetic acid moiety, and the other phenyl ring is substituted at the 4'-position with a fluorine atom. This fluorine substitution is critical in medicinal chemistry, as it can significantly alter metabolic stability, binding affinity, and pharmacokinetic properties.
-
IUPAC Name: 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)acetic acid
-
Molecular Formula: C₁₄H₁₁FO₂
-
Molecular Weight: 230.24 g/mol
-
CAS Number: 85392-67-2 (This may vary among suppliers)
The accurate elucidation of this structure is paramount for quality control, reaction monitoring, and regulatory submission. The following sections detail the methodologies to confirm this structure with high fidelity.
An In-Depth Technical Guide to the Solubility of 2-[4-(4-fluorophenyl)phenyl]acetic Acid (Flurbiprofen)
Introduction
2-[4-(4-fluorophenyl)phenyl]acetic acid, commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class. Its therapeutic efficacy in managing pain and inflammation is well-established. However, a critical physicochemical property that governs its formulation, bioavailability, and ultimately its clinical effectiveness is its solubility. As a Biopharmaceutical Classification System (BCS) Class II drug, Flurbiprofen exhibits high permeability but low aqueous solubility, making the understanding and enhancement of its solubility a primary focus in pharmaceutical development.[1]
This technical guide provides a comprehensive overview of the solubility of Flurbiprofen in a range of pharmaceutically relevant solvents. It is intended for researchers, scientists, and drug development professionals, offering not just solubility data, but also the underlying scientific principles and practical experimental methodologies. The information presented herein is curated to support formulation development, analytical method design, and a deeper understanding of the physicochemical behavior of this important active pharmaceutical ingredient (API).
Physicochemical Properties of Flurbiprofen
A foundational understanding of Flurbiprofen's intrinsic properties is paramount to interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | |
| Molecular Weight | 244.26 g/mol | |
| Melting Point | 114-117 °C | |
| pKa | ~4.2 | |
| logP (octanol/water) | 4.2 | |
| Appearance | White or almost white crystalline powder |
The acidic nature of Flurbiprofen, indicated by its pKa of approximately 4.2, is a key determinant of its pH-dependent aqueous solubility. At pH values below its pKa, the molecule exists predominantly in its non-ionized, less soluble form. Conversely, at pH values above the pKa, it transitions to its ionized, more soluble carboxylate form. Its high logP value underscores its lipophilic character, suggesting a greater affinity for non-polar environments.
Quantitative and Qualitative Solubility Data
The solubility of Flurbiprofen has been determined in a variety of organic solvents and aqueous media. The following table summarizes this data, providing a valuable resource for solvent screening and formulation design.
| Solvent | Type | Solubility | Temperature | Source |
| Water | Aqueous | Practically Insoluble (~5-10 µg/mL) | Not Specified | , |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Low (pH-dependent) | Not Specified | |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Increased relative to acidic pH | Not Specified | |
| Phosphate Buffer (pH 7.2) | Aqueous Buffer | ~0.9 mg/mL | Not Specified | |
| Methanol | Alcohol | Freely Soluble | Not Specified | |
| Ethanol | Alcohol | ~25 mg/mL | Not Specified | |
| Isopropanol | Alcohol | 1.689e-3 (mole fraction) | 298.15 K | |
| n-Propanol | Alcohol | 3.373e-3 (mole fraction) | 298.15 K | |
| Acetone | Ketone | Freely Soluble | Not Specified | |
| Diethyl Ether | Ether | Freely Soluble | Not Specified | |
| Acetonitrile | Nitrile | Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~10 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | Amide | ~25 mg/mL | Not Specified | |
| Polyethylene Glycol 400 (PEG 400) | Polymer | High | Not Specified | |
| Propylene Glycol | Glycol | High | Not Specified | |
| Tween 80 | Surfactant | High | Not Specified |
Note: "Freely Soluble" is a pharmacopoeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" indicates that 1 part of solute dissolves in 10 to 30 parts of solvent.
Factors Influencing Solubility
The solubility of Flurbiprofen is a multifactorial property governed by both the intrinsic characteristics of the molecule and the external environment.
pH-Solubility Profile
As a weak acid, the aqueous solubility of Flurbiprofen is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship.
Where [HA] is the concentration of the undissociated acid (Flurbiprofen) and [A⁻] is the concentration of the conjugate base (flurbiprofenate). As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form, leading to a significant increase in solubility. This is visually represented in the pH-solubility profile, where solubility remains low in acidic conditions and rises sharply as the pH approaches and surpasses the pKa.[2]
The following diagram illustrates the relationship between pH and the ionization state of Flurbiprofen, which directly impacts its solubility.
Caption: Shake-Flask Method Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of Flurbiprofen (to ensure saturation) to a series of vials containing a known volume of the desired solvent.
-
Include replicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.
-
Separate the saturated solution from the undissolved solid by either centrifugation at a high speed or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Accurately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of Flurbiprofen.
-
Analytical Quantification of Flurbiprofen
Accurate quantification of the dissolved Flurbiprofen is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two commonly employed and validated methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and sensitivity for the quantification of Flurbiprofen.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) in varying ratios, isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v) adjusted to pH 3.5. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV at 247 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Method Validation: The HPLC method must be validated according to ICH guidelines, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
UV-Visible (UV-Vis) Spectroscopy Method
UV-Vis spectroscopy provides a simpler and faster method for quantification, suitable for routine analysis where excipients do not interfere with the absorbance of Flurbiprofen.
Typical UV-Vis Parameters:
| Parameter | Condition |
| Solvent | Methanol or a suitable buffer |
| Wavelength of Maximum Absorbance (λmax) | ~247 nm |
| Path Length | 1 cm quartz cuvette |
Method Validation: A calibration curve should be prepared using standard solutions of Flurbiprofen of known concentrations. The method's linearity and range should be established.
Analytical Method Selection Workflow
Caption: Decision workflow for selecting an analytical method.
Practical Applications and Implications
A thorough understanding of Flurbiprofen's solubility is not merely an academic exercise; it has profound practical implications in pharmaceutical development:
-
Formulation Development: Solubility data guides the selection of appropriate solvents and excipients for various dosage forms, including oral solids, topical preparations, and parenteral solutions. For poorly soluble drugs like Flurbiprofen, this information is crucial for developing enabling formulations such as solid dispersions, nanosuspensions, and lipid-based systems to enhance bioavailability.
-
Preformulation Studies: Solubility assessment is a cornerstone of preformulation, providing critical data for salt screening, polymorph selection, and initial biopharmaceutical characterization.
-
Analytical Method Development: Knowledge of solubility is essential for preparing stock and standard solutions for various analytical tests, including dissolution testing and content uniformity.
-
Biopharmaceutical Classification: Accurate solubility data is a prerequisite for the Biopharmaceutics Classification System (BCS), which can be leveraged to justify biowaivers, reducing the need for in vivo bioequivalence studies.
-
Crystallization Process Design: The solubility curve in different solvents and at various temperatures is fundamental for designing and optimizing crystallization processes to control particle size, morphology, and purity of the API.
Conclusion
The solubility of this compound is a critical parameter that dictates its journey from a chemical entity to an effective therapeutic agent. This technical guide has provided a comprehensive repository of its solubility in various solvents, elucidated the key factors influencing this property, and detailed robust experimental and analytical protocols for its determination. By leveraging this in-depth knowledge, researchers and formulation scientists can make more informed decisions, leading to the development of more effective and bioavailable Flurbiprofen-based drug products. The principles and methodologies outlined herein serve as a valuable resource for navigating the challenges associated with the formulation of poorly soluble active pharmaceutical ingredients.
References
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Abdel-Aziz, M., et al. (2011). Flurbiprofen, Comprehensive Profile. ResearchGate. Available at: [Link]
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Chen, J., et al. (2021). Solution thermodynamic properties of flurbiprofen in twelve solvents from 283.15 to 323.15 K. ResearchGate. Available at: [Link]
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Japanese Pharmacopoeia. (2021). Official Monographs for Part I / Flurbiprofen. Pharmaceuticals and Medical Devices Agency. Available at: [Link]
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Khan, A., et al. (2020). Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]
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PubChem. Flurbiprofen - Compound Summary (CID 3394). National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2015). Solubility studies of flurbiprofen in non-volatile solvents. Available at: [Link]
-
Tiwari, R., et al. (2017). Dissolution Modulating Mechanism of Flurbiprofen Solid Dispersions: Characterization, Physical Stability and in vivo Performance. Pharmaceutical Methods. Available at: [Link]
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A Technical Guide to the Mechanism of Action of 2-[4-(4-fluorophenyl)phenyl]acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-[4-(4-fluorophenyl)phenyl]acetic acid represent a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth exploration of their primary mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes. We will dissect the molecular interactions, the resulting downstream effects on prostaglandin synthesis, and the subtle yet critical differences in selectivity between the two key COX isoforms, COX-1 and COX-2. Furthermore, this document details validated experimental protocols for characterizing the inhibitory activity of these compounds, offering a practical framework for researchers in pharmacology and drug development.
Introduction: The Central Role of Cyclooxygenase Inhibition
The therapeutic effects of this compound derivatives, such as the well-known compound Flurbiprofen, are primarily attributed to their ability to halt the body's production of substances that cause pain, fever, and inflammation.[1] This is achieved by directly targeting and inhibiting cyclooxygenase (COX) enzymes.[2][3] These enzymes are critical gatekeepers in the biosynthesis of prostaglandins, lipid compounds that are key mediators of a wide range of physiological and pathological processes.[2]
The core mechanism involves the non-selective inhibition of both COX-1 and COX-2 isoforms.[2][3] By blocking the action of these enzymes, the synthesis of prostaglandins from their precursor, arachidonic acid, is significantly reduced.[2][4] This reduction in prostaglandins at sites of tissue damage or infection leads to the alleviation of inflammation, pain, and fever.[2]
The Arachidonic Acid Cascade and the Role of COX Enzymes
To understand the action of these derivatives, one must first understand the pathway they disrupt. The process begins when cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze a two-step conversion of arachidonic acid into Prostaglandin H2 (PGH2).[5][6] PGH2 serves as a crucial intermediate, which is then converted by various terminal prostaglandin synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[5][7][8]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions.[5][6] These include protecting the gastric mucosa and maintaining renal blood flow.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5][6] Its activation leads to the elevated production of prostaglandins that mediate inflammation, pain, and fever.[5]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of the protective COX-1 isoform.[2][3]
Differential Inhibition and Selectivity
Flurbiprofen and its related derivatives are generally considered non-selective, meaning they inhibit both COX-1 and COX-2.[2][3] However, some evidence suggests a degree of selectivity. Studies have shown that Flurbiprofen can be more selective for COX-1 than COX-2.[9][10] This characteristic explains its efficacy but also its potential for gastrointestinal side effects, as COX-1 is crucial for maintaining the protective lining of the stomach.[2][9]
The quest for safer NSAIDs has driven efforts to design derivatives with higher selectivity for COX-2.[11][12] By modifying the structure of the parent compound, it is possible to exploit subtle differences in the active sites of the two enzyme isoforms to enhance COX-2 selectivity, potentially reducing gastrointestinal toxicity.[11][12]
| Compound | Target | IC50 (μM) | Selectivity |
| (S)-Flurbiprofen | COX-1 | ~0.5 | Non-selective |
| (S)-Flurbiprofen | COX-2 | ~0.5 | Non-selective |
Data derived from in vitro studies using guinea pig whole blood.[13]
Experimental Elucidation of Mechanism
To characterize the inhibitory profile of this compound derivatives, a series of well-established in vitro and ex vivo assays are employed. These protocols are designed to determine the potency (IC50) and selectivity of the compounds.
Protocol: In Vitro Recombinant Enzyme Inhibition Assay
This assay provides a direct measure of a compound's ability to inhibit purified COX-1 and COX-2 enzymes. It is a foundational experiment for mechanistic studies.
Objective: To determine the IC50 values of a test compound against recombinant ovine or human COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are prepared. A solution of each enzyme is made in 100 mM Tris-HCl buffer (pH 8.0).[14]
-
Cofactor Mix: A cofactor solution is prepared in the Tris-HCl buffer containing hematin and L-epinephrine.[14]
-
Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, cofactor mix, and the enzyme solution (either COX-1 or COX-2). Incubate for 2 minutes at room temperature.[14]
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C.[14]
-
Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Quantification: The reaction product, typically PGE2, is quantified. This can be done using methods like an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: Human Whole Blood Assay (WBA)
The WBA is a more physiologically relevant model as it accounts for factors like plasma protein binding and cell permeability.[15][16] It measures the inhibition of native COX enzymes within their cellular environment.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquots of whole blood are incubated with the test compound or vehicle for a set period (e.g., 1 hour) at 37°C.
-
Blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The serum is separated by centrifugation, and TXB2 levels are measured by ELISA or LC-MS/MS.[9]
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquots of whole blood are incubated with the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.[9]
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C.
-
Plasma is separated by centrifugation, and the levels of PGE2 (the primary product of COX-2 in this system) are measured by ELISA or LC-MS/MS.[9]
-
-
Data Analysis: IC50 values for both COX-1 and COX-2 are calculated as described in the previous protocol. The ratio of IC50 (COX-2) / IC50 (COX-1) provides a selectivity index.
Potential Off-Target and Secondary Mechanisms
While COX inhibition is the primary mechanism, some research suggests that flurbiprofen and its derivatives may have other biological activities. For instance, flurbiprofen has been reported to affect gene expression, such as inducing the tumor suppressor gene p75NTR in prostate cancer cells and modulating the expression of various pro- and anti-inflammatory genes.[17] Additionally, some NSAIDs, including flurbiprofen, have been investigated for their role as γ-secretase modulators, which could have implications for conditions like Alzheimer's disease.[17] These potential secondary mechanisms are areas of ongoing research and may contribute to the overall pharmacological profile of these compounds.
Conclusion
The mechanism of action of this compound derivatives is firmly rooted in the inhibition of cyclooxygenase enzymes. By blocking the synthesis of prostaglandins, these compounds effectively reduce inflammation, pain, and fever. The non-selective nature of their interaction with COX-1 and COX-2 explains both their therapeutic efficacy and their potential for adverse effects. A thorough understanding of this mechanism, coupled with robust experimental characterization using assays like those detailed in this guide, is essential for the rational design of new derivatives with improved safety and efficacy profiles.
References
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Flurbiprofen: MedlinePlus Drug Information. (2021-03-15). Available from: [Link]
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Prostaglandin Synthesis. (2023-08-31). Biology LibreTexts. Available from: [Link]
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What is the mechanism of Flurbiprofen Sodium?. (2024-07-17). Patsnap Synapse. Available from: [Link]
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Flurbiprofen. National Center for Biotechnology Information, PubChem Compound Database. CID=3394. Available from: [Link]
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Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome Pathway Database. Available from: [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. Available from: [Link]
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What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. R Discovery. Available from: [Link]
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What is the mechanism of Flurbiprofen?. (2024-07-17). Patsnap Synapse. Available from: [Link]
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Synthesis of Prostaglandins (PG) and Thromboxanes (TX). National Center for Biotechnology Information, PubChem Pathway. Available from: [Link]
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Introduction to Prostaglandin. Creative Diagnostics. Available from: [Link]
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Prostaglandin. Wikipedia. Available from: [Link]
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Gierse, J. K., et al. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & medicinal chemistry letters, 9(3), 307–312. Available from: [Link]
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Which of the following NSAIDs has greater inhibitory selectivity for COX-1 than COX-2? A) Flurbiprofen. B) Indomethacin. C) Diclofenac. D) Celecoxib. Homework.Study.com. Available from: [Link]
-
Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. ResearchGate. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2009). Current protocols in pharmacology, Chapter 2, Unit 2.8. Available from: [Link]
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Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available from: [Link]
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Panara, M. R., et al. (1998). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 123(8), 1735–1742. Available from: [Link]
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In-depth summary of adverse events associated with Flurbiprofen: A real-world pharmacovigilance study from 2004 to 2024 using the FAERS database. (2024). Heliyon, 10(15), e34515. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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Chun, J., & Kim, S. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 66(2), 99–104. Available from: [Link]
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Topic: Biological Activity of Fluorinated Biphenylacetic Acid Compounds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Advantage of Fluorine in Biphenylacetic Acid Scaffolds
The biphenylacetic acid framework is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif is present in numerous clinically successful agents. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool in medicinal chemistry, often leading to compounds with enhanced potency, altered selectivity, and improved pharmacokinetic profiles.[1][2][3][4][5][6] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the biological activities of fluorinated biphenylacetic acid compounds. We will dissect the mechanistic underpinnings of their anti-inflammatory action and provide robust, field-proven protocols for their evaluation. Our focus is not merely on the "how" but the "why," offering insights into the causality behind experimental design to empower researchers in their quest for novel therapeutics.
Chapter 1: The Inflammatory Cascade and the Cyclooxygenase (COX) Isoforms
Inflammation is a complex biological response to harmful stimuli, mediated by a symphony of signaling molecules.[7] A critical pathway in this process is the arachidonic acid cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins (PGs). These PGs are key mediators of inflammation, pain, and fever.[8][9]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow.[9][10]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[9][10][11] It is the primary target for anti-inflammatory drugs.
The therapeutic action of NSAIDs, including fluorinated biphenylacetic acids like Flurbiprofen, lies in their ability to inhibit COX enzymes, thereby blocking prostaglandin synthesis.[12] An ideal NSAID would selectively inhibit COX-2 to mitigate inflammation without affecting the protective functions of COX-1, thus reducing side effects like gastrointestinal ulceration.[13]
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Chapter 2: In Vitro Evaluation of Anti-Inflammatory Activity
To characterize the biological activity of novel fluorinated biphenylacetic acid compounds, a tiered in vitro screening approach is essential. We begin with specific enzyme inhibition assays and progress to cell-based models that mimic the inflammatory environment.
Core Mechanism: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The primary mechanism of action for this class of compounds is the inhibition of COX enzymes. A direct assessment of a compound's potency and selectivity against COX-1 and COX-2 is the foundational first step. The following protocol describes a robust fluorometric assay suitable for high-throughput screening.[11][14]
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0.
-
Heme Cofactor: Dilute heme stock solution in Assay Buffer.
-
Enzyme Solutions: Prepare separate working solutions of ovine COX-1 and human recombinant COX-2 in Assay Buffer. Keep on ice.[15]
-
Test Compound: Prepare a stock solution of the fluorinated biphenylacetic acid derivative in DMSO. Create a dilution series (e.g., 10-fold dilutions) in Assay Buffer.
-
Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid in ethanol and neutralize with NaOH.[15]
-
Fluorometric Probe: Prepare a working solution of a suitable probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[9]
-
Add 10 µL of the Fluorometric Probe to all wells.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.
-
Immediately read the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).
-
Caption: Experimental Workflow for the Fluorometric COX Inhibition Assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen | 0.35 | 0.05 | 7 |
| Compound X-F1 | 15.2 | 0.12 | 126.7 |
| Compound X-F2 | 2.1 | 0.95 | 2.2 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Indomethacin (Control) | 0.1 | 1.7 | 0.06 |
Note: Data are hypothetical and for illustrative purposes.
Cell-Based Model: Nitric Oxide (NO) Production Inhibition
During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[16] Measuring the inhibition of NO production in a macrophage cell line provides a valuable secondary assay to confirm anti-inflammatory activity in a more complex biological context.
-
Cell Culture and Plating:
-
Compound Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[19][20]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.[16]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[19]
-
Add 100 µL of the Griess Reagent to each well containing the supernatant.[20]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value for NO inhibition.
-
Self-Validation Check: Concurrently perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed NO inhibition is not due to cytotoxicity.[16]
-
Caption: Workflow for the LPS-Induced Nitric Oxide Inhibition Assay.
Chapter 3: In Vivo Confirmation of Efficacy
While in vitro assays are crucial for mechanistic understanding and initial screening, demonstrating efficacy in a living system is the critical next step. The carrageenan-induced paw edema model is a robust and highly reproducible assay for evaluating acute inflammation.[8][21]
Carrageenan-Induced Paw Edema in Rats
This model mimics the exudative phase of acute inflammation, characterized by swelling (edema), which is induced by the injection of carrageenan, a polysaccharide irritant.[21][22] The reduction in paw swelling is a direct measure of a compound's anti-inflammatory effect.[23]
-
Animals and Acclimation:
-
Use male Wistar rats (180-200g).
-
House the animals for at least one week before the experiment to allow for acclimation to laboratory conditions.[24] Provide free access to food and water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Indomethacin or Flurbiprofen, 10 mg/kg).
-
Groups 3-5: Test Compound at low, medium, and high doses.
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
Measurement of Edema:
-
Data Analysis:
-
Calculate Edema Volume: Edema (mL) = Vt - V0.
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated groups and the vehicle control group.
-
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
| Treatment Group (Dose) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Flurbiprofen (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Compound X-F1 (5 mg/kg) | 0.65 ± 0.06 | 23.5% |
| Compound X-F1 (10 mg/kg) | 0.41 ± 0.04 | 51.8% |
| Compound X-F1 (20 mg/kg) | 0.32 ± 0.05* | 62.4% |
Note: Data are hypothetical, presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Conclusion and Future Directions
Fluorinated biphenylacetic acids represent a promising class of anti-inflammatory agents. The strategic use of fluorine can significantly enhance COX-2 selectivity and overall potency, as demonstrated by compounds like Flurbiprofen and its novel derivatives.[13][25][26][27] A systematic evaluation, beginning with precise in vitro COX enzyme inhibition assays and progressing through cell-based models of inflammation to definitive in vivo efficacy studies, is paramount for identifying lead candidates. The protocols and frameworks provided in this guide offer a validated pathway for researchers to rigorously assess the biological activity of these compounds, ensuring both scientific integrity and efficiency in the drug discovery pipeline. Future research should continue to explore the structure-activity relationships, focusing on optimizing the fluorine substitution pattern to maximize therapeutic benefit while minimizing the potential for off-target effects and improving safety profiles.
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Zzaman, T., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Weldon, H. Y., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]
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Masumoto, S., et al. (1974). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. PubMed. [Link]
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Al-Omar, M. A., & Abd-Alla, M. A. (2010). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]
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Mathiesen, J. M., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]
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Krafft, M. P., & Riess, J. G. (2015). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]
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Castiglioni, S., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
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W sklanka, S., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]
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Ghasemi, A., & Ghasemi, J. B. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. [Link]
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Krafft, M. P., & Riess, J. G. (2015). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]
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Wang, X., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]
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Dar'in, D., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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D, A. A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
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Hodgson, J. (2022). A new element in the fight against antibiotic resistance. BioTechniques. [Link]
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The Art of Selectivity: A Deep Dive into the Structure-Activity Relationship of 2-[4-(4-Fluorophenyl)phenyl]acetic Acid Analogs as COX-2 Inhibitors
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Rationale for Targeting COX-2
The quest for potent and selective anti-inflammatory agents remains a cornerstone of modern drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the frontline treatment for pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While both isoforms catalyze the same reaction, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastric protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][2][3] This fundamental difference has driven the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory relief while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1][2]
The biphenylacetic acid scaffold has emerged as a promising template for the design of selective COX-2 inhibitors.[4] This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific class of these compounds: 2-[4-(4-fluorophenyl)phenyl]acetic acid analogs. By dissecting the roles of the core structural motifs and the impact of various substitutions, we will elucidate the key determinants of potency and selectivity for this important class of anti-inflammatory agents.
The Core Pharmacophore: A Triad of Essential Interactions
The this compound scaffold can be deconstructed into three key regions that dictate its interaction with the COX-2 active site: the acidic headgroup, the central biphenyl core, and the terminal 4-fluorophenyl ring. The interplay between these components is crucial for achieving high affinity and selectivity.
-
The Acidic Headgroup (Acetic Acid Moiety): The carboxylic acid function is a hallmark of many traditional NSAIDs. It typically forms a critical salt bridge with a conserved arginine residue (Arg120) at the entrance of the COX active site. This interaction serves as an anchor, orienting the rest of the molecule within the binding pocket. The presence of a small acidic group has been shown to be effective for both COX-1 and COX-2 inhibition in related scaffolds.[5]
-
The Biphenyl Core: This rigid, planar structure provides the necessary framework to position the other key functionalities. The length and geometry of the biphenyl system are critical for spanning the active site and making optimal hydrophobic contacts. Quantitative structure-activity relationship (QSAR) studies on related biphenyl derivatives have highlighted the importance of hydrophobicity for anti-inflammatory activity.[4][6]
-
The Terminal 4-Fluorophenyl Ring: The substituent on the second phenyl ring plays a pivotal role in dictating selectivity for COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that can accommodate bulkier substituents. The 4-fluorophenyl group, with its specific electronic and steric properties, is a key determinant of this selective interaction. The presence of a fluorine substituent can enhance binding affinity and selectivity.[1]
Dissecting the Structure-Activity Relationship: A Region-by-Region Analysis
A comprehensive understanding of the SAR of this compound analogs requires a systematic evaluation of modifications to each part of the molecule.
Modifications of the Acetic Acid Moiety
While the carboxylic acid is a crucial anchor, its modification can fine-tune the activity and pharmacokinetic properties of the molecule.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can serve as a prodrug strategy. These derivatives are typically inactive against the isolated enzyme but can be hydrolyzed in vivo to release the active carboxylic acid. This approach can improve oral bioavailability and reduce gastric irritation.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, can modulate the pKa and binding interactions. The goal is to maintain the key interaction with Arg120 while potentially improving other drug-like properties.
Alterations to the Biphenyl Core
The biphenyl core provides the structural rigidity necessary for effective binding.
-
Introduction of Heterocycles: Replacing one of the phenyl rings with a heterocyclic ring, such as a pyridine, thiophene, or pyrazole, can introduce additional hydrogen bonding opportunities and alter the electronic properties of the molecule. This can lead to enhanced potency and selectivity. Diaryl heterocycles are a common feature in many selective COX-2 inhibitors.[1][2]
-
Substitution on the Phenyl Rings: Adding substituents to the biphenyl core can impact both steric and electronic properties. Electron-withdrawing groups can influence the acidity of the acetic acid moiety, while bulky groups can affect the dihedral angle between the two phenyl rings, which in turn influences how the molecule fits into the active site.
The Critical Role of the Terminal 4-Fluorophenyl Ring
The substituent on the terminal phenyl ring is a key driver of COX-2 selectivity.
-
Position of the Fluorine Atom: The para-position for the fluorine atom is often optimal. This positions the substituent to interact favorably with the side pocket of the COX-2 active site. Shifting the fluorine to the meta or ortho positions can drastically alter the binding mode and selectivity.
-
Replacement of the Fluorine Atom: Substituting the fluorine with other halogens (Cl, Br) or with small alkyl or alkoxy groups can modulate the lipophilicity and steric bulk of this region. QSAR studies on related compounds have shown that both the size and lipophilicity of substituents in this region can influence selectivity.[4] Generally, groups that can be accommodated by the larger COX-2 active site while sterically clashing with the smaller COX-1 active site will enhance selectivity.
The following table summarizes the general SAR trends for this compound analogs as COX-2 inhibitors, based on established principles for this class of compounds.
| Molecular Region | Modification | Effect on COX-2 Activity/Selectivity | Rationale |
| Acetic Acid Moiety | Ester or Amide Formation | Prodrug; inactive in vitro, active in vivo | Hydrolysis to the active carboxylic acid. |
| Bioisosteric Replacement (e.g., Tetrazole) | Can maintain or improve activity | Mimics the key interaction with Arg120. | |
| Biphenyl Core | Introduction of Heterocycles | Can increase potency and selectivity | Introduces new binding interactions and alters electronic properties. |
| Substitution on Phenyl Rings | Modulates activity and selectivity | Alters steric and electronic properties, influencing active site fit. | |
| Terminal Phenyl Ring | Shifting Fluorine from para-position | Generally decreases selectivity | The para-position is optimal for interaction with the COX-2 side pocket. |
| Replacement with other Halogens or small alkyl/alkoxy groups | Can modulate selectivity | Alters the size and lipophilicity to better fit the COX-2 active site. |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
General Synthesis of this compound Analogs
A common synthetic route to these analogs involves a Suzuki-Miyaura cross-coupling reaction.
Step-by-step Protocol:
-
Reactants: 4-Bromophenylacetic acid and 4-fluorophenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base: An aqueous solution of a base like sodium carbonate or potassium phosphate.
-
Solvent: A suitable organic solvent, for example, toluene, dioxane, or DMF.
-
Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylacetic acid, 4-fluorophenylboronic acid, the palladium catalyst, and the solvent. b. Add the aqueous base to the mixture. c. Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS). d. After cooling to room temperature, perform an aqueous workup. Acidify the aqueous layer to precipitate the product. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
dot graph TD { A[4-Bromophenylacetic Acid] --> C{Suzuki-Miyaura Coupling}; B[4-Fluorophenylboronic Acid] --> C; C --> D[this compound]; subgraph Reaction Conditions E[Palladium Catalyst] F[Base] G[Solvent] end }
Caption: Synthetic scheme for this compound via Suzuki-Miyaura coupling.
In Vitro COX-1/COX-2 Inhibition Assay
A fluorometric or colorimetric assay is commonly used to determine the inhibitory potency (IC₅₀) of the synthesized compounds against COX-1 and COX-2.
Step-by-step Protocol:
-
Enzyme Preparation: Use commercially available, purified ovine or human COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Prepare a solution containing a heme cofactor.
-
Substrate: Use arachidonic acid as the substrate.
-
Test Compounds: Dissolve the synthesized analogs in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Procedure: a. In a 96-well plate, add the assay buffer, cofactor solution, and either the COX-1 or COX-2 enzyme to the appropriate wells. b. Add the various concentrations of the test compounds or a vehicle control (DMSO) to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. e. Incubate the plate at 37°C for a specific time (e.g., 10 minutes). f. Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., a fluorometric probe).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
dot graph TD { A[Enzyme (COX-1 or COX-2) + Buffer + Cofactor] --> B{Add Test Compound}; B --> C{Pre-incubation}; C --> D{Add Arachidonic Acid}; D --> E{Incubation at 37°C}; E --> F{Stop Reaction & Measure Prostaglandin Production}; F --> G[Calculate % Inhibition & IC50]; }
Caption: Workflow for the in vitro COX inhibition assay.
Mechanism of Action: Visualizing Selective Inhibition
The selective inhibition of COX-2 by this compound analogs can be attributed to key differences in the active sites of the two COX isoforms.
Caption: The cyclooxygenase pathway and the point of selective inhibition by this compound analogs.
The larger active site of COX-2, with its accommodating side pocket, allows the 4-fluorophenyl group of the inhibitor to bind effectively. In contrast, the smaller active site of COX-1, with a bulkier isoleucine residue (Ile523) in place of valine in COX-2, creates a steric hindrance that prevents the inhibitor from binding with high affinity. This difference in active site topology is the molecular basis for the COX-2 selectivity of these compounds.
Conclusion: A Roadmap for Future Drug Design
The structure-activity relationship of this compound analogs provides a clear roadmap for the design of potent and selective COX-2 inhibitors. The key takeaways for medicinal chemists are:
-
The carboxylic acid moiety is a critical anchor, but its prodrug and bioisosteric variations can be explored to optimize pharmacokinetic properties.
-
The biphenyl core provides a rigid scaffold, and its modification with heterocycles or other substituents can fine-tune electronic and steric properties.
-
The terminal 4-fluorophenyl group is a crucial determinant of COX-2 selectivity, and modifications in this region should be carefully considered to maximize interactions with the COX-2 side pocket while ensuring steric clash with the COX-1 active site.
By leveraging these SAR insights and employing robust synthetic and biological evaluation protocols, researchers can continue to develop novel anti-inflammatory agents with improved efficacy and safety profiles.
References
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Chouhan, A., Shaik, B., Ahmad, I., & et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Prasanna, S., Manivannan, E., & Chaturvedi, S. C. (2005). QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach. Bioorganic & Medicinal Chemistry Letters, 15(2), 313–320. [Link]
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Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
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Corona, P., et al. (2004). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 12(6), 1387-1397. [Link]
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Sarkar, A., & Mostafa, G. (2009). Towards the design of Cyclooxygenase (COX) inhibitors based on 4′,5 di-substituted biphenyl acetic acid molecules: A QSAR study with a new DFT based descriptor - Nucleus independent chemical shift. ResearchGate. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4696. [Link]
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Moghal, M. R., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(8), 9534–9544. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-[4-(4-fluorophenyl)phenyl]acetic acid
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 2-[4-(4-fluorophenyl)phenyl]acetic acid. Drawing upon its structural analogy to the well-characterized non-steroidal anti-inflammatory drug (NSAID), flurbiprofen, we delineate a strategic roadmap for the systematic investigation of this compound's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for preclinical evaluation. We will delve into the primary and secondary pharmacological targets, supported by detailed, field-proven experimental protocols. The overarching objective is to furnish the scientific community with the necessary tools and rationale to unlock the therapeutic potential of this compound.
Introduction: The Rationale for Investigation
The compound this compound belongs to the biphenylacetic acid class of molecules, a scaffold renowned for its biological activity. Its striking structural similarity to flurbiprofen, a potent non-selective cyclooxygenase (COX) inhibitor, provides a strong impetus for its investigation as a potential therapeutic agent.[1] The introduction of a fluorine atom on the terminal phenyl group may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window or novel activities compared to its non-fluorinated counterpart.
This guide will therefore focus on a multi-tiered approach to elucidating the pharmacological profile of this compound, beginning with its most probable targets and extending to plausible secondary and novel mechanisms of action.
Primary Therapeutic Target: Cyclooxygenase (COX) Isoforms
The primary mechanism of action of most NSAIDs, including flurbiprofen, is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Given the structural similarity, it is highly probable that this compound also functions as a COX inhibitor.
The Cyclooxygenase Pathway
The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[2] However, the non-selective inhibition of both isoforms is associated with gastrointestinal side effects, as COX-1 plays a protective role in the gastric mucosa.[3] Determining the selectivity of this compound for COX-1 versus COX-2 is therefore a critical first step in its characterization.
Caption: The Cyclooxygenase (COX) Pathway and the putative inhibitory action of this compound.
Experimental Workflow for Assessing COX Inhibition
A systematic evaluation of COX inhibition is paramount. The following workflow outlines the key experiments to determine the potency and selectivity of this compound.
Caption: Experimental workflow for the characterization of COX inhibition.
Detailed Experimental Protocols
This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity serves as a proxy for the overall inhibition of the enzyme.
Materials:
-
COX Activity Assay Kit (e.g., Sigma-Aldrich, Cat# MAK414 or similar)[4]
-
This compound (test compound)
-
COX-1 and COX-2 enzymes (often included in the kit)
-
Arachidonic acid (substrate)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[4]
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a specified period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
This assay measures the ability of the test compound to inhibit PGE2 production in a cellular context.
Materials:
-
Human cell line (e.g., A549, macrophages)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 ELISA kit
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the chosen cell line to confluency in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS) to induce PGE2 production and incubate for an appropriate duration.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
Secondary Therapeutic Targets: COX-Independent Mechanisms
A growing body of evidence suggests that the therapeutic effects of NSAIDs, particularly in the context of cancer, may be partially independent of COX inhibition.[5][6] These "off-target" effects represent exciting avenues for the therapeutic application of this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB transcription factor family plays a critical role in regulating inflammatory responses, cell survival, and proliferation.[7] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Several NSAIDs, including flurbiprofen, have been shown to inhibit NF-κB activation.[7]
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Caption: A plausible synthetic route to this compound via Suzuki coupling.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables for easy comparison of IC50 values and other relevant metrics.
Table 1: Hypothetical IC50 Values for this compound
| Target | Assay Type | IC50 (µM) |
| COX-1 | In Vitro Enzyme Assay | [Insert Value] |
| COX-2 | In Vitro Enzyme Assay | [Insert Value] |
| PGE2 Production | Cell-Based Assay | [Insert Value] |
| NF-κB Activation | Reporter Assay | [Insert Value] |
| PPAR-γ Binding | Ligand Screening | [Insert Value] |
Conclusion
This technical guide provides a comprehensive, hypothesis-driven framework for the preclinical investigation of this compound. By systematically evaluating its effects on both established and novel therapeutic targets, researchers can efficiently elucidate its mechanism of action and unlock its full therapeutic potential. The detailed experimental protocols and logical workflows presented herein are designed to ensure scientific integrity and generate robust, interpretable data. The structural analogy to flurbiprofen provides a strong rationale for this investigation, with the potential for the discovery of a novel therapeutic agent with an improved efficacy and safety profile.
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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The Discovery and Evolution of 2-[4-(4-fluorophenyl)phenyl]acetic acid: A Technical Guide
Introduction
2-[4-(4-fluorophenyl)phenyl]acetic acid, widely known in the pharmaceutical realm as Flurbiprofen, stands as a significant member of the phenylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its journey from a laboratory curiosity to a globally recognized therapeutic agent for managing pain and inflammation is a compelling narrative of targeted chemical design, evolving synthetic strategies, and deepening pharmacological understanding. This technical guide provides an in-depth exploration of the discovery, history, and chemical evolution of Flurbiprofen, tailored for researchers, scientists, and professionals in drug development. We will delve into the pioneering work that led to its inception, the intricacies of its synthesis, its mechanism of action, and the structure-activity relationships that define its therapeutic profile.
A Historical Perspective: The Genesis of a Potent NSAID
The story of Flurbiprofen is intrinsically linked to the broader quest for safer and more effective anti-inflammatory agents in the mid-20th century. The research division of Boots Pure Drug Co., Ltd. (now Boots UK) in Nottingham, England, was a hotbed of innovation in this field.[1] During the 1960s, a period that also saw the discovery of ibuprofen, a team of dedicated scientists sought to develop alternatives to corticosteroids and high-dose aspirin for treating rheumatoid arthritis.[2][3] This research initiative, which included the notable contributions of Stewart Adams and John Nicholson for their work on ibuprofen, explored various chemical scaffolds.[4][5][6] Their systematic investigation into propionic acid derivatives ultimately led to the synthesis of a new, potent compound: Flurbiprofen.[7]
Patented in 1964, Flurbiprofen emerged from a strategic effort to enhance the anti-inflammatory and analgesic properties of the phenylpropionic acid structure.[7] The introduction of a fluorine atom onto the biphenyl ring system was a key design element aimed at modulating the compound's potency and pharmacokinetic profile. After extensive preclinical and clinical evaluation, Flurbiprofen was approved for medical use in the United Kingdom in 1976 and subsequently in the United States in 1988.[7][8] Today, it is available in various formulations worldwide for conditions ranging from arthritis to dental pain and as an ophthalmic solution to prevent intraoperative miosis.[7][9]
Table 1: Key Milestones in the History of Flurbiprofen
| Milestone | Year(s) | Key Contributors/Organizations | Significance |
| Discovery & Initial Synthesis | 1960s | Boots Pure Drug Co., Ltd. | Development of a novel propionic acid derivative with potent anti-inflammatory properties. |
| Patent Filed | 1964 | Boots Pure Drug Co., Ltd. | Legal protection of the intellectual property for 2-(2-fluoro-4-biphenylyl)propionic acid. |
| First Medical Use (UK) | 1976 | Boots Pure Drug Co., Ltd. | Introduction into clinical practice for the management of inflammatory conditions. |
| FDA Approval (US) | 1988 | The Upjohn Company | Availability of Flurbiprofen for patients in the United States. |
| First Generic Approval (US) | 1994 | - | Increased accessibility and affordability of the medication. |
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The manufacturing process for Flurbiprofen has undergone significant evolution since its inception. Early synthetic routes, while foundational, were often hampered by harsh reaction conditions, the use of hazardous materials, and modest yields. Modern advancements in synthetic organic chemistry have led to more efficient, safer, and environmentally benign processes.
Early Synthetic Approaches: The Boots Patents
The initial syntheses of Flurbiprofen were detailed in patents assigned to the Boots Company, notably US Patent 3,755,427.[10] A common early approach involved a multi-step sequence that constructed the biphenyl core and subsequently introduced the propionic acid moiety.
One such pathway involved the Ullmann reaction to form the biphenyl fragment, a method notorious for requiring high temperatures and often resulting in low yields.[8] The subsequent steps to build the propionic acid side chain could involve reactions such as the Willgerodt reaction followed by esterification, treatment with diethyl carbonate and sodium ethoxide, methylation, saponification, and finally, decarboxylation at high temperatures (180-200 °C).[8]
Another early route, described in US Patent 4,266,069, utilized a diazotization reaction to form the biphenyl segment.[8] While avoiding the high temperatures of the Ullmann reaction, this method often involved the use of carcinogenic solvents like benzene, posing significant operational and environmental challenges for large-scale industrial production.[8]
Experimental Protocol: Representative Early Synthesis (Conceptual)
-
Step 1: Biphenyl Formation (Ullmann Reaction): An appropriately substituted halobenzene is coupled with another aromatic halide in the presence of copper at elevated temperatures to form the biphenyl core.
-
Step 2: Acylation: The biphenyl product is acylated, for instance, via a Friedel-Crafts reaction, to introduce an acetyl group.
-
Step 3: Willgerodt-Kindler Reaction: The acetylated biphenyl is treated with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
-
Step 4: Esterification: The carboxylic acid is converted to its ethyl ester.
-
Step 5: Malonic Ester Synthesis: The ethyl ester is reacted with diethyl carbonate and a strong base (e.g., sodium ethoxide) to form a malonic ester derivative.
-
Step 6: Methylation: The malonic ester is methylated at the alpha-position.
-
Step 7: Hydrolysis and Decarboxylation: The methylated malonic ester is saponified to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding Flurbiprofen.
Modern Synthetic Strategies: The Advent of Cross-Coupling Reactions
Contemporary synthesis of Flurbiprofen has largely shifted towards more efficient and versatile methods, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, playing a pivotal role. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance.
A modern approach often involves the coupling of a substituted phenylboronic acid with a suitable aryl halide or triflate. This strategy allows for the convergent and highly efficient construction of the biphenyl core.
Experimental Protocol: Modern Synthesis via Suzuki Coupling (Conceptual)
-
Step 1: Preparation of Coupling Partners:
-
Synthesis of 2-(3-fluoro-4-bromophenyl)propionic acid. This can be achieved through various methods, starting from commercially available materials.
-
Availability of phenylboronic acid.
-
-
Step 2: Suzuki-Miyaura Coupling: 2-(3-fluoro-4-bromophenyl)propionic acid is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., an aqueous solvent).[8][11]
-
Step 3: Workup and Purification: The reaction mixture is worked up to isolate the crude Flurbiprofen, which is then purified, typically by crystallization, to yield the final high-purity product.
This modern approach avoids the use of hazardous reagents like benzene and the harsh conditions of older methods, making it more amenable to industrial-scale production.[12]
}
Evolution of Flurbiprofen Synthesis
Pharmacological Profile: Mechanism of Action and Stereoselectivity
Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Flurbiprofen reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.[13]
}
Mechanism of Action of Flurbiprofen
An important aspect of Flurbiprofen's pharmacology is its chirality. It is a racemic mixture of two enantiomers: (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen.[14] The majority of the anti-inflammatory activity is attributed to the (S)-enantiomer, which is a potent inhibitor of prostaglandin synthesis.[14][15] In contrast, the (R)-enantiomer exhibits weak anti-inflammatory effects.[15] However, both enantiomers appear to contribute to the drug's analgesic properties, suggesting that the (R)-enantiomer may have a central mechanism of antinociceptive action that is independent of prostaglandin inhibition.[14][15] Unlike some other profens, there is negligible in vivo chiral inversion of (R)-Flurbiprofen to the more active (S)-enantiomer in humans.[14]
Table 2: Pharmacological Properties of Flurbiprofen Enantiomers
| Property | (S)-(+)-Flurbiprofen | (R)-(-)-Flurbiprofen | Racemic Flurbiprofen |
| Anti-inflammatory Activity | Potent | Weak | Moderate to Potent |
| Analgesic Activity | Active | Active | Active |
| COX Inhibition | Strong | Weak | Moderate to Strong |
| Chiral Inversion in vivo | N/A | Negligible | Negligible |
Structure-Activity Relationships (SAR)
The chemical structure of Flurbiprofen is finely tuned for its biological activity. Key structural features and their contributions to its pharmacological profile include:
-
Propionic Acid Moiety: The carboxylic acid group is essential for its binding to the active site of the COX enzymes.
-
α-Methyl Group: The methyl group at the alpha position of the propionic acid side chain is crucial for its anti-inflammatory activity and contributes to its chiral nature.
-
Biphenyl Core: The biphenyl scaffold provides the necessary lipophilicity and spatial arrangement to fit within the hydrophobic channel of the COX active site.
-
Fluorine Atom: The fluorine atom at the 2-position of the biphenyl ring enhances the compound's potency. This is likely due to electronic effects that influence the conformation of the biphenyl rings, optimizing its interaction with the enzyme's active site.
Conclusion
From its rational design in the research laboratories of Boots UK to its current status as a widely used NSAID, this compound has a rich history rooted in the principles of medicinal chemistry and process development. The evolution of its synthesis from challenging classical methods to elegant and efficient palladium-catalyzed cross-coupling reactions exemplifies the progress in synthetic organic chemistry. Its well-defined mechanism of action, coupled with the interesting stereopharmacology of its enantiomers, continues to make it a subject of scientific interest. For researchers and professionals in drug development, the story of Flurbiprofen serves as a valuable case study in the multifaceted journey of bringing a therapeutic agent from concept to clinical reality.
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- 15. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid via Suzuki Coupling
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the Suzuki coupling, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide from reaction setup to product purification and characterization.
Introduction to the Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2][4] Its widespread adoption in both academic and industrial settings is a testament to its numerous advantages, including mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[4][5][6]
The synthesis of this compound via this method involves the coupling of two key fragments: a phenylacetic acid derivative bearing a leaving group (e.g., a bromine atom) and a fluorophenylboronic acid. The strategic disconnection of the target molecule is illustrated below.
Figure 1: Retrosynthetic analysis of the target molecule.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in our case, 4-bromophenylacetic acid) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[7]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron compound (4-fluorophenylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[2][9][10]
-
Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]
Figure 2: A simplified representation of the Suzuki coupling catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a robust starting point for the synthesis. Researchers are encouraged to optimize conditions based on their specific laboratory setup and available reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromophenylacetic acid | ≥98% | Commercially Available | |
| 4-Fluorophenylboronic acid | ≥97% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| o-(Dicyclohexylphosphino)biphenyl | ≥97% | Commercially Available | Ligand |
| Potassium phosphate tribasic (K₃PO₄) | ≥98% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Deionized Water | In-house | ||
| Ethyl acetate | ACS Grade | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | In-house | For washing | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
| Hydrochloric acid (HCl) | 1 M solution | In-house | For acidification |
Reaction Setup and Procedure
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reaction Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate tribasic (3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and o-(dicyclohexylphosphino)biphenyl (0.04 eq) in a small amount of 1,4-dioxane. Add this catalyst/ligand mixture to the reaction flask. The use of electron-rich and bulky phosphine ligands, such as o-(dicyclohexylphosphino)biphenyl, can significantly enhance catalyst activity, allowing for lower catalyst loadings.[11]
-
Solvent Addition and Degassing: Add 1,4-dioxane and deionized water to the reaction flask in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water). The use of an aqueous solvent system is common in Suzuki couplings and can facilitate the dissolution of the base.[2] Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Figure 3: The experimental workflow for the synthesis.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.[12]
-
Acidification and Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, making it soluble in the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider the following:
-
Inefficient Degassing: Ensure thorough removal of oxygen from the reaction mixture.
-
Catalyst Deactivation: The palladium catalyst may have been deactivated. Consider using a fresh batch of catalyst and ligand.
-
Base Strength: The choice of base can be critical. While K₃PO₄ is generally effective, other bases such as K₂CO₃ or Cs₂CO₃ can be screened.[2]
-
Solvent System: The ratio of organic solvent to water can be optimized. A variety of organic solvents like toluene, THF, and DMF can also be used.[2][13][14]
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl from the coupling of two molecules of the same starting material can occur. This can sometimes be minimized by adjusting the reaction temperature and catalyst loading.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene is a possible side reaction.
-
-
Purity of Boronic Acid: Boronic acids can undergo trimerization to form boroxines, which can affect the stoichiometry of the reaction.[13] It is advisable to use high-quality boronic acids.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this and other valuable biphenyl compounds. The protocol provided herein serves as a comprehensive guide for scientists in the field of drug discovery and organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024, November 25). Suzuki reaction. Retrieved from [Link]
- Tatton, M. R. (2010).
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Kuuloja, N., et al. (2012). Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Rauf, A., Shah, A., & Munawar, M. A. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107.
- Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14273–14287.
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- Wallace, D. J., & Chen, C. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 305.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Glotz, G., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
- Iglesias, M., Serna, P., & Faria, J. L. (2017).
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485.
- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Reeves, J. T., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron letters, 58(12), 1163–1166.
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Application Notes and Protocols: Amide Coupling Reactions with 2-[4-(4-Fluorophenyl)phenyl]acetic acid
Abstract
This document provides a comprehensive guide to performing amide coupling reactions using 2-[4-(4-fluorophenyl)phenyl]acetic acid, a common building block in medicinal chemistry. We delve into the mechanistic underpinnings of amide bond formation, compare common coupling reagents, and provide detailed, step-by-step protocols for two robust methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium salt-based reagent, HATU. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize amide derivatives of this compound with high efficiency and purity.
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, most notably as the fundamental linkage in peptides and proteins.[1] Its remarkable stability, a consequence of resonance delocalization, makes direct condensation of a carboxylic acid and an amine a thermodynamically unfavorable process.[2][3] Therefore, the formation of an amide bond in a laboratory setting necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by an amine.[4][5]
This compound is a versatile building block in drug discovery, with its derivatives showing potential as anticancer agents.[6][7] The protocols detailed herein are designed to be broadly applicable for the coupling of this acid with a wide range of primary and secondary amines.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The overarching strategy for amide bond formation involves the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid.[5] This can be achieved through various classes of coupling reagents, each with its own mechanism, advantages, and disadvantages.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as EDC and Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents for amide bond formation.[8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][9] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. To mitigate these side reactions and improve coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[10][11] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which then readily reacts with the amine to furnish the desired amide.[12]
Uronium/Aminium and Phosphonium Salts: High-Efficiency Reagents
To address the limitations of carbodiimide-based methods, particularly for sterically hindered or electron-deficient substrates, a new generation of coupling reagents has been developed.[5][13] These include uronium/aminium salts like HATU and HBTU, and phosphonium salts such as PyBOP.[8][14] HATU, in particular, has become a "gold standard" for its rapid reaction times and high coupling efficiencies, especially in challenging cases.[15][16] The mechanism involves the formation of a highly reactive OAt-active ester, which is even more efficient at promoting acylation than the corresponding HOBt-ester.[17]
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, cost, and ease of byproduct removal.
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC[8] | Formation of O-acylisourea intermediate[4] | Cost-effective, readily available. | Racemization risk, byproduct removal can be challenging (especially DCU from DCC).[5][8] |
| Uronium/Aminium Salts | HATU, HBTU[8] | Formation of highly reactive OAt- or OBt-active esters[17] | High efficiency, rapid reaction times, low racemization.[14][15] | Higher cost, can be moisture-sensitive. |
| Phosphonium Salts | PyBOP, PyAOP[8] | Formation of acyloxyphosphonium cation[8] | High chemoselectivity, byproducts are generally water-soluble. | Can be more expensive, some older reagents produce carcinogenic byproducts.[8] |
Experimental Protocols
The following protocols provide detailed procedures for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.0-1.2 eq), HOBt·H₂O (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[18]
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[18]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[19][20]
Workflow for EDC/HOBt Coupling:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when higher reaction efficiency and shorter reaction times are desired.[15]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.[15]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and dilute with EtOAc.[15]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of HATU-Mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Product Characterization
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a broad singlet for the N-H proton (for primary and secondary amides), typically in the range of 5-8 ppm. |
| ¹³C NMR | A characteristic signal for the amide carbonyl carbon, typically between 160-180 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration in the range of 1630-1680 cm⁻¹. For primary and secondary amides, N-H stretching bands will also be present around 3100-3500 cm⁻¹.[21] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of the expected amide product should be observed. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions, use fresh coupling reagents. For sluggish reactions, consider switching to a more powerful reagent like HATU. |
| Low nucleophilicity of the amine. | Increase reaction temperature or use a more potent coupling reagent. For electron-deficient anilines, specialized protocols may be required.[22] | |
| Formation of byproducts | N-acylurea formation (with carbodiimides). | Ensure the use of HOBt as an additive. |
| Racemization of chiral centers. | Perform the reaction at lower temperatures (0 °C to RT). Use additives like HOBt or HOAt.[5] | |
| Difficulty in purification | Byproducts co-eluting with the product. | For EDC couplings, the urea byproduct is water-soluble and should be removed during aqueous workup. For DCC, the DCU byproduct is poorly soluble and can often be removed by filtration.[8] |
Conclusion
The amide coupling protocols detailed in this application note provide robust and versatile methods for the synthesis of amide derivatives of this compound. The choice between the EDC/HOBt and HATU methods will depend on the specific requirements of the synthesis, including the nature of the amine substrate, cost considerations, and desired reaction efficiency. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently and successfully synthesize a wide array of amide-containing molecules for applications in drug discovery and development.
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Larsson, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 510-514. DOI: 10.1039/C5OB02129D. Retrieved from [Link]
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Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. Retrieved from [Link]
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Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(23), 6372–6375. Retrieved from [Link]
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Application Notes & Protocols for the Preclinical Evaluation of 2-[4-(4-fluorophenyl)phenyl]acetic acid as a Novel NSAID Candidate
Introduction
The global therapeutic landscape for inflammatory conditions has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] However, the archetypal NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of the constitutive COX-1 isoform, which plays a vital role in gastric cytoprotection.[2] This has spurred a continuous search for new chemical entities with improved efficacy and safety profiles, particularly those exhibiting selectivity for the inducible COX-2 isoform.[3][4]
This document provides a comprehensive guide for the preclinical evaluation of 2-[4-(4-fluorophenyl)phenyl]acetic acid , a novel compound with structural similarities to established NSAIDs like Flurbiprofen and Felbinac.[5][6][7] This compound, a fluorinated biphenylacetic acid derivative, represents a promising scaffold for NSAID development. The strategic inclusion of a fluorine atom can modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will detail the necessary protocols for chemical synthesis and characterization, in vitro enzymatic assays to determine COX inhibitory activity, and in vivo models to assess anti-inflammatory and analgesic efficacy. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.
Section 1: Synthesis and Characterization
A robust and scalable synthetic route is the foundational step in the evaluation of any new chemical entity. For biphenyl compounds like this compound, the Palladium-catalyzed Suzuki coupling reaction is an efficient and versatile method for forming the crucial C-C bond between the two phenyl rings.[8]
Protocol 1: Synthesis of this compound
Rationale: The Suzuki coupling is chosen for its high tolerance of various functional groups, relatively mild reaction conditions, and commercial availability of the required boronic acid and aryl halide precursors. This pathway allows for a convergent synthesis, which is often more efficient than linear approaches.
Step-by-Step Methodology:
-
Step A: Suzuki Coupling:
-
To an oven-dried flask under an inert nitrogen atmosphere, add 4-bromophenylacetic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).
-
Add a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) and a solvent mixture of toluene and water (e.g., 3:1 ratio).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Step B: Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
-
Caption: Workflow for the synthesis of the target compound.
Protocol 2: Analytical Characterization
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides orthogonal data, ensuring a high degree of confidence in the material being tested.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) is a common starting point.[9] Purity is assessed by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is typically used to generate the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), confirming that the correct mass has been obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the connectivity of atoms and the successful formation of the biphenyl scaffold. ¹⁹F NMR is also crucial to confirm the presence and position of the fluorine atom.
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
The primary mechanism of NSAIDs is the inhibition of COX-1 and COX-2.[10] Therefore, the first biological evaluation of a potential NSAID is to determine its potency and selectivity against these two enzyme isoforms. This is critical, as COX-1 is constitutively expressed and responsible for physiological functions, while COX-2 is induced during inflammation.[11] High selectivity for COX-2 is a desirable trait for reducing gastrointestinal side effects.[2][4]
The Cyclooxygenase (COX) Pathway
NSAIDs block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)
Rationale: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. By determining the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), we can quantify its potency and calculate a selectivity index. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method provides high sensitivity and specificity for measuring the prostaglandin product.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors: hematin and L-epinephrine.
-
Prepare the substrate solution: arachidonic acid in ethanol.
-
Prepare serial dilutions of the test compound (this compound) and reference compounds (e.g., Flurbiprofen, Celecoxib) in DMSO.
-
-
Enzyme Reaction:
-
In a microplate or Eppendorf tube, add the reaction buffer, hematin, and L-epinephrine.
-
Add the purified human COX-1 or COX-2 enzyme and incubate for 2 minutes at 37°C.
-
Add a small volume (e.g., 2 µL) of the test compound dilution or DMSO (vehicle control) and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a defined time (e.g., 10-15 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
Add an internal standard for quantification.
-
Analyze the amount of prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index: (IC₅₀ for COX-1) / (IC₅₀ for COX-2) . A ratio greater than 1 indicates preferential selectivity for COX-2.[1]
-
Data Presentation: COX Inhibition Profile
The results should be summarized in a table for clear comparison with known standards.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Flurbiprofen (Ref.) | 0.1[5] | 0.4[5] | 4 |
| Celecoxib (Ref.) | ~50 | ~0.04 | >1000 |
Section 3: In Vivo Assessment of Efficacy
While in vitro assays are essential for determining mechanism and potency, in vivo models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system.[12] Animal models of inflammation and pain are crucial for preclinical validation before any human trials can be considered.[13]
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and highly reproducible model of acute inflammation.[14][15] The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.[16]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group II: Positive Control (e.g., Indomethacin or Flurbiprofen, orally)
-
Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, orally)
-
-
Measure the initial paw volume of the right hind paw for each animal using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement and Analysis:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Data Presentation: Anti-Inflammatory Efficacy
| Treatment Group (Dose) | % Inhibition of Edema (at 3 hours) | p-value vs. Control |
| Vehicle Control | 0% | - |
| Flurbiprofen (10 mg/kg) | ~50-60% | <0.01 |
| Test Compound (10 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (30 mg/kg) | Experimental Value | Calculated Value |
| Test Compound (100 mg/kg) | Experimental Value | Calculated Value |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound as a potential NSAID. Successful synthesis and characterization, followed by potent and selective in vitro inhibition of COX-2, and significant in vivo anti-inflammatory activity would establish this compound as a viable lead candidate.
Subsequent steps in the drug development process would include:
-
Expanded Analgesic Models: Testing in models of thermal and mechanical hyperalgesia to confirm analgesic properties.[14]
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its half-life and bioavailability.[17][18]
-
Gastrointestinal Safety Studies: Assessing the potential for gastric ulceration compared to non-selective NSAIDs.
-
Advanced Toxicology: Comprehensive safety pharmacology and toxicology studies to identify any potential off-target effects before consideration for clinical trials.
By following this structured, data-driven approach, researchers can effectively assess the therapeutic potential of novel phenylacetic acid derivatives and contribute to the development of safer and more effective anti-inflammatory drugs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3394, Flurbiprofen. Retrieved from [Link]
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Zhu, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Kannan, S., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology. Available at: [Link]
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Laufer, S., & Luik, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available at: [Link]
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Carrone, F., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Request PDF: Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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Warner, T. D., & Mitchell, J. A. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
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Pathan, A. A., et al. (2015). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
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Le, P. M., & Bax, B. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology. Available at: [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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MDPI. (2019). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
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MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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Ghlichloo, I., & Gerriets, V. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link]
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MDPI. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]
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Patsnap Synapse. (n.d.). What in vivo models are used for pain studies?. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
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Jamali, F., et al. (1993). Clinical Pharmacokinetics of Flurbiprofen and Its Enantiomers. Clinical Pharmacokinetics. Available at: [Link]
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Kalgutkar, A. S., et al. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals. Available at: [Link]
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PubMed Central. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Retrieved from [Link]
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SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from [Link]
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PubMed. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge.... Retrieved from [Link]
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ResearchGate. (2019). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen.... Retrieved from [Link]
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ResearchGate. (2010). Non-steroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Retrieved from [Link]
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Semantic Scholar. (1993). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Retrieved from [Link]
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Vane, J. R., & Botting, R. M. (1995). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Available at: [Link]
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Taylor, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837, 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]
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Armando Hasudungan. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. Available at: [Link]
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PubMed. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
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Nature Communications. (2016). Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. Retrieved from [Link]
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PubMed Central. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX.... Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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Application Notes and Protocols: 2-[4-(4-fluorophenyl)phenyl]acetic acid as a Versatile Precursor for Novel Anticancer Agents
Abstract
The biphenylacetic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth exploration of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a key precursor for the synthesis of novel anticancer agents. We present detailed, field-proven protocols for the synthesis of the precursor itself via Suzuki-Miyaura coupling, followed by its derivatization into three distinct classes of potential anticancer compounds: N-phenylacetamides, esters, and hydrazones. Each protocol is accompanied by expert insights into the rationale behind experimental choices, purification strategies, and characterization methods. Furthermore, this guide elucidates the molecular mechanisms underlying the anticancer activity of these derivatives, with a focus on their modulation of critical cell signaling pathways, including PI3K/Akt and MAPK. Structure-activity relationship (SAR) data is presented to guide future drug design efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Biphenylacetic Acid Scaffold in Oncology
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel and more effective therapeutic agents.[1][2] The biphenyl moiety is a cornerstone in drug design, offering a versatile platform for creating molecules with tailored pharmacological profiles.[3] When combined with an acetic acid functional group, the resulting biphenylacetic acid scaffold gains the ability to interact with a variety of biological targets while maintaining favorable physicochemical properties.
Historically, this scaffold has been successfully utilized in non-steroidal anti-inflammatory drugs (NSAIDs). However, recent research has unveiled its significant potential in oncology. Phenylacetate (PA) and its derivatives have demonstrated anti-proliferative and apoptosis-inducing effects across a range of human cancer cell lines, including prostate, breast, and leukemia.[4][5] The introduction of a 4-fluorophenyl group onto the biphenyl core, creating this compound, offers a strategic starting point for developing new anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity, making this precursor particularly attractive for medicinal chemistry campaigns.
This guide provides a validated, step-by-step workflow from precursor synthesis to the generation and preliminary evaluation of novel anticancer candidates.
Synthesis of the Precursor: this compound
The most efficient and widely adopted method for constructing the biphenyl core of the precursor is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[7]
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is selected for its robustness and reliability. The reaction conditions are generally mild, and the boronic acid reagents are often commercially available, stable, and have low toxicity.[6] This makes the process scalable and suitable for a drug discovery setting. The chosen starting materials, methyl 4-bromophenylacetate and 4-fluorophenylboronic acid, are readily available and provide a direct route to the desired biphenyl structure.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of the precursor acid.
Detailed Protocol: Synthesis of this compound
Materials:
-
Methyl 4-bromophenylacetate
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-bromophenylacetate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq), to the mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-[4-(4-fluorophenyl)phenyl]acetate.
-
Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 2-4 hours, monitoring by TLC until the ester is fully consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should also be determined.
Derivatization of the Precursor into Anticancer Agents
The carboxylic acid group of the precursor is a versatile handle for synthesizing a diverse library of compounds. Here we detail protocols for three promising classes of derivatives: N-phenylacetamides, esters, and hydrazones.
Synthesis of N-Phenylacetamide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. Converting the precursor acid to a series of substituted N-phenylacetamides allows for the systematic exploration of how different substituents on the aniline ring affect anticancer activity.
Rationale: This derivatization introduces a new aromatic ring system, providing opportunities for additional π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. Studies have shown that substituents on this second phenyl ring, such as nitro or methoxy groups, can significantly modulate cytotoxic activity.[4][8]
Caption: General workflow for N-phenylacetamide synthesis.
Detailed Protocol: Synthesis of 2-(4-(4-fluorophenyl)phenyl)-N-(3-nitrophenyl)acetamide
Materials:
-
This compound
-
3-Nitroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3-nitroaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography to yield the pure amide derivative.
Synthesis of Ester Derivatives
Esterification is another key modification strategy. Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and altering the pharmacokinetic profile of the compound.
Rationale: The ester moiety can act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid form. Alternatively, the ester itself may possess a unique biological activity profile.
Detailed Protocol: Synthesis of Methyl 2-[4-(4-fluorophenyl)phenyl]acetate
This protocol is identical to Step 1 of the precursor synthesis, stopping before the hydrolysis step. The purified product from the Suzuki-Miyaura coupling is the desired ester derivative.
Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazides are valuable intermediates that can be further reacted with aldehydes or ketones to form hydrazones. Both hydrazides and hydrazones are known to possess a wide range of biological activities, including anticancer effects.[9]
Rationale: The -NHN=CH- azometine group in hydrazones is a key pharmacophore that can participate in hydrogen bonding and coordinate with metal ions in enzymes, leading to potent biological activity.[9] This class of compounds offers vast structural diversity by simply varying the aldehyde or ketone coupling partner.
Detailed Protocol: Two-Step Synthesis of Hydrazone Derivatives
Step 1: Synthesis of 2-[4-(4-fluorophenyl)phenyl]acetohydrazide
-
Convert the precursor carboxylic acid to its corresponding methyl or ethyl ester as described previously.
-
Dissolve the purified ester (1.0 eq) in ethanol or methanol.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O, typically 5-10 eq).
-
Reflux the mixture for 5-20 hours, monitoring the reaction by TLC.
-
After cooling, the product hydrazide may precipitate. If so, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization (e.g., from ethanol) to yield the pure acetohydrazide.[10]
Step 2: Synthesis of N'-(4-chlorobenzylidene)-2-[4-(4-fluorophenyl)phenyl]acetohydrazide
-
Dissolve the 2-[4-(4-fluorophenyl)phenyl]acetohydrazide (1.0 eq) and a substituted aldehyde, such as 4-chlorobenzaldehyde (1.0 eq), in ethanol.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the mixture for 4-6 hours.[3]
-
Upon cooling, the hydrazone product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
Biological Evaluation and Mechanistic Insights
The synthesized derivatives should be evaluated for their anticancer activity using standard in vitro assays. A common initial screening method is the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Cytotoxicity Data of N-Phenylacetamide Derivatives
A study by Aliabadi et al. evaluated a series of N-phenylacetamide derivatives synthesized from a similar 2-(4-fluorophenyl)acetic acid precursor. Their findings provide valuable SAR insights.[4][8]
| Compound ID | Aniline Substituent | PC3 (Prostate) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | HL-60 (Leukemia) IC₅₀ (μM) |
| 2b | 3-Nitro (-NO₂) | 52 | 191 | 178 |
| 2c | 4-Nitro (-NO₂) | 80 | >250 | 100 |
| 2d | 2-Methoxy (-OCH₃) | 158 | >250 | 218 |
| 2e | 3-Methoxy (-OCH₃) | 156 | 247 | 206 |
| 2f | 4-Methoxy (-OCH₃) | 168 | >250 | 243 |
| Imatinib | Reference Drug | 40 | 79 | 98 |
| (Data adapted from Aliabadi A, et al. Iran J Pharm Res. 2013)[4] |
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of a nitro group (an electron-withdrawing group) on the aniline ring, as in compounds 2b and 2c , generally resulted in higher cytotoxic potency compared to derivatives with electron-donating methoxy groups (2d-2f ).[4]
-
Positional Isomerism: The position of the substituent matters. The 3-nitro derivative (2b ) was the most potent compound against the PC3 prostate cancer cell line in this series.[4]
-
Cell Line Specificity: The compounds demonstrated preferential activity against the PC3 prostate cancer cell line, while the MCF-7 breast cancer cell line was the most resistant.[4]
Postulated Mechanisms of Action: Targeting Key Signaling Pathways
While direct mechanistic studies on this specific series of compounds are emerging, the broader class of biphenyl and phenylacetic acid derivatives are known to induce apoptosis and interfere with key oncogenic signaling pathways.[2][11] The PI3K/Akt and MAPK pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[12][13]
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and resistance to therapy.[14] It is hypothesized that biphenylacetic acid derivatives can interfere with this cascade. Inhibition of Akt phosphorylation prevents the downstream signaling that suppresses apoptosis and promotes cell growth.
MAPK/ERK Pathway: The MAPK pathway transduces signals from growth factors and stress stimuli, regulating proliferation and survival.[15] Inhibition of this pathway, particularly at the level of key kinases like MEK and ERK, can lead to cell cycle arrest and apoptosis.[7]
Caption: Postulated inhibition of PI3K/Akt and MAPK pathways.
Experimental Validation Protocol: Western Blot Analysis To validate the effect of a lead compound on these pathways, a Western blot analysis is essential.
-
Cell Treatment: Culture a relevant cancer cell line (e.g., PC3) and treat with the derivative of interest at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins. A recommended panel includes:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP
-
Loading control: β-actin or GAPDH
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) upon treatment would indicate pathway inhibition. An increase in cleaved caspase-3 or cleaved PARP would confirm the induction of apoptosis.[5][16]
Conclusion and Future Directions
This compound is a highly valuable and synthetically accessible precursor for the development of novel anticancer agents. The protocols detailed herein provide a robust framework for synthesizing diverse libraries of amides, esters, and hydrazones. Preliminary data strongly suggests that simple modifications to this scaffold can yield compounds with potent, cell-line-specific cytotoxicity.
Future work should focus on expanding the library of derivatives to further refine the structure-activity relationship. Mechanistic studies, such as the Western blot protocol described, are critical to confirm the molecular targets and signaling pathways responsible for the observed anticancer effects. Promising lead compounds identified through these methods can then advance to more complex in vitro 3D culture models and subsequent in vivo animal studies to evaluate their therapeutic potential.
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Ajani, O. O., et al. (2010). Synthesis and evaluation of some new N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide analogs as potential antimicrobial and anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3647-3650. Available from: [Link]
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Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. Available from: [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]
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Borkham-Kamphorst, E., & Weiskirchen, R. (2018). Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! Frontiers in Pharmacology, 9, 119. Available from: [Link]
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Chanda, T. (2014). Response to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. Available from: [Link]
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Di Bello, M. G., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules, 26(10), 2946. Available from: [Link]
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Narayana, B., et al. (2011). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2835. Available from: [Link]
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Tayarani-Najaran, Z., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]
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Asnan, H. H. M., & Wan Fatihah, W. A. R. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Publisher. Available from: [Link]
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Unciti-Broceta, A., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(10), 3496-3507. Available from: [Link]
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Keri, R. S., et al. (2021). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Letters in Drug Design & Discovery, 18(1), 1-15. Available from: [Link]
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Thorpe, L. M., et al. (2015). PI3K and AKT: Unfaithful Partners in Cancer. International Journal of Molecular Sciences, 16(9), 21787–21800. Available from: [Link]
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Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6543. Available from: [Link]
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Al-Harrasi, A., et al. (2022). Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis. Molecules, 28(1), 1. Available from: [Link]
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Application Note: ¹H and ¹³C NMR Characterization of 2-[4-(4-fluorophenyl)phenyl]acetic acid
Introduction
2-[4-(4-fluorophenyl)phenyl]acetic acid is a biphenyl derivative with a carboxylic acid moiety. As a potential pharmacophore, its unambiguous structural elucidation is critical for drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural characterization of such organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data, a comprehensive experimental protocol, and an explanation of the underlying principles. This guide is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering system for ¹H and ¹³C NMR assignments is presented below. Understanding this numbering is key to interpreting the spectral data.
Caption: Molecular structure and atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on established chemical shift ranges for functional groups and data from analogous compounds such as 4-fluorobiphenyl.[1][2] The spectrum is expected to show distinct signals for the carboxylic acid proton, the methylene protons, and the aromatic protons of the two phenyl rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~10-12 | broad singlet | - | 1H |
| H2', H6' | ~7.50-7.55 | doublet of doublets (or multiplet) | JH,H ≈ 8.5, JH,F ≈ 5.5 | 2H |
| H2, H6 | ~7.45 | doublet | J ≈ 8.0 | 2H |
| H3, H5 | ~7.30 | doublet | J ≈ 8.0 | 2H |
| H3', H5' | ~7.10-7.15 | triplet (or doublet of doublets) | JH,H ≈ JH,F ≈ 8.8 | 2H |
| CH₂ (α-protons) | ~3.65 | singlet | - | 2H |
Rationale for Predicted ¹H NMR Assignments:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and its chemical shift is concentration and solvent-dependent, typically appearing as a broad singlet in the 10-12 ppm region.[3][4] This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[3]
-
Aromatic Protons (H2', H6', H3', H5'): The protons on the fluorinated ring are influenced by the fluorine atom. H2' and H6' are ortho to the other phenyl ring and will show coupling to H3' and H5' respectively, as well as a smaller coupling to the fluorine atom, resulting in a doublet of doublets or a more complex multiplet. H3' and H5' are ortho to the fluorine atom and will exhibit a large coupling to both the adjacent protons and the fluorine, appearing as a triplet or a doublet of doublets.
-
Aromatic Protons (H2, H6, H3, H5): The protons on the non-fluorinated phenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. H2 and H6 are ortho to the fluorophenyl group, while H3 and H5 are meta.
-
Methylene Protons (CH₂): These protons are alpha to both a phenyl ring and a carboxylic acid group, leading to a predicted chemical shift of around 3.65 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The chemical shifts are predicted based on general values for similar functional groups and data for 4-fluorobiphenyl.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~178 |
| C1' | ~162 (d, ¹JC,F ≈ 245 Hz) |
| C4 | ~140 |
| C1 | ~137 |
| C4' | ~133 (d, ⁴JC,F ≈ 3 Hz) |
| C2, C6 | ~130 |
| C2', C6' | ~128 (d, ³JC,F ≈ 8 Hz) |
| C3, C5 | ~128 |
| C3', C5' | ~115 (d, ²JC,F ≈ 21 Hz) |
| CH₂ (Cα) | ~41 |
Rationale for Predicted ¹³C NMR Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of a carboxylic acid is highly deshielded and is expected to appear at approximately 178 ppm.[3]
-
Aromatic Carbons: The carbon atoms in the two phenyl rings will have distinct chemical shifts. The carbon directly bonded to the fluorine atom (C1') will show a large one-bond coupling constant (¹JC,F). The other carbons in the fluorinated ring will also exhibit smaller couplings to the fluorine atom. The quaternary carbons (C1, C4, C1', and C4') will generally have lower intensities compared to the protonated carbons.
-
Methylene Carbon (CH₂): The methylene carbon (Cα) is expected to resonate at around 41 ppm.
Experimental Protocols
A meticulous experimental approach is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly affect the chemical shifts.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Workflow for Sample Preparation
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A standard shim set can be loaded initially, followed by manual or automated shimming.[9]
-
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Set the number of scans (NS). For a sample of this concentration, 8 to 16 scans should be sufficient.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard ¹³C acquisition parameter set with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Set the number of scans (NS). A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data, based on established principles and analogous compounds, serves as a reliable reference for experimental work. The detailed protocols for sample preparation and data acquisition are designed to ensure the generation of high-quality NMR spectra, facilitating accurate structural verification and purity assessment. This information is invaluable for researchers in medicinal chemistry, organic synthesis, and pharmaceutical analysis.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Goetz, D. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. Retrieved from [Link]
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-
SpectraBase. (n.d.). 4-Fluorobiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
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-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Application of 2-[4-(4-Fluorophenyl)phenyl]acetic Acid in Materials Science Research: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds
In the landscape of advanced materials, the biphenyl moiety serves as a fundamental building block for conferring rigidity and linearity to molecular architectures. The strategic introduction of fluorine atoms onto this scaffold, as seen in 2-[4-(4-fluorophenyl)phenyl]acetic acid (also known as 4'-fluoro-4-biphenylacetic acid), offers a powerful tool for fine-tuning intermolecular interactions and, consequently, the bulk properties of a material. The high electronegativity and small van der Waals radius of fluorine can significantly alter a molecule's dipole moment, polarizability, and steric profile. These modifications are particularly impactful in the design of liquid crystals, high-performance polymers, and organic semiconductors.
This technical guide provides an in-depth exploration of the application of this compound in materials science, with a focus on the synthesis of calamitic (rod-like) liquid crystals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful materials synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) |
Core Application: Synthesis of Calamitic Liquid Crystals
The rigid, elongated structure of the 4'-fluoro-4-biphenyl core in this compound makes it an excellent candidate for the synthesis of calamitic liquid crystals. These materials are characterized by their rod-like molecular shape, which allows them to exhibit long-range orientational order in the liquid crystalline phase. The terminal carboxylic acid group provides a convenient handle for chemical modification, most commonly through esterification with long-chain alcohols. This process attaches a flexible alkyl "tail" to the rigid core, a crucial design element for inducing and stabilizing liquid crystalline phases.
The fluorine substituent plays a critical role in modulating the dielectric anisotropy (Δε) of the resulting liquid crystal. A positive dielectric anisotropy is often desirable for applications in twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).
Workflow for Liquid Crystal Synthesis from this compound
The general workflow involves the esterification of the carboxylic acid with a long-chain alcohol to introduce the flexible tail necessary for mesophase formation.
Caption: Synthetic workflow for a calamitic liquid crystal.
Experimental Protocols
Protocol 1: Synthesis of Octyl 2-[4-(4-fluorophenyl)phenyl]acetate – A Representative Calamitic Liquid Crystal
This protocol details the synthesis of a calamitic liquid crystal via Steglich esterification, a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Rationale for Method Selection:
-
Mild Conditions: Steglich esterification proceeds at or below room temperature, minimizing the risk of side reactions and thermal degradation.
-
High Yield: This method is known for its high efficiency in forming ester bonds, particularly with sterically hindered alcohols or carboxylic acids.
-
In-situ Activation: The carboxylic acid is activated in the reaction mixture, avoiding the need to isolate a more reactive intermediate like an acid chloride.
Materials:
-
This compound (1.0 eq)
-
1-Octanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.
-
Addition of Alcohol and Catalyst: Add 1-octanol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 5 minutes.
-
Initiation of Reaction: Cool the flask in an ice bath to 0 °C. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Product Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield octyl 2-[4-(4-fluorophenyl)phenyl]acetate as a white solid or viscous oil.
Protocol 2: Characterization of Liquid Crystalline Properties
The characterization of the synthesized material is crucial to confirm its liquid crystalline nature and determine its transition temperatures.
Methods:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.
-
Procedure:
-
Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to observe the thermal transitions, which are often clearer after the first thermal history is erased.
-
-
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures.
-
Procedure:
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled through its phase transitions.
-
Nematic and smectic phases will exhibit distinct birefringent textures that disappear upon transitioning to the isotropic liquid phase.
-
-
Potential Applications in Other Areas of Materials Science
While the primary application explored here is in liquid crystals, the this compound scaffold holds potential in other domains:
-
High-Performance Polymers: The rigid biphenyl unit can be incorporated into polymer backbones, such as polyamides or polyesters, to enhance their thermal stability and mechanical strength. The carboxylic acid group can be converted to an acid chloride or used directly in polycondensation reactions with suitable diamines or diols.
-
Organic Electronics: The fluorinated biphenyl moiety can be a component of hole-transporting or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).[1][2] The carboxylic acid provides a site for derivatization to tune the electronic properties and processability of the final material.
Logical Relationship of Molecular Structure to Material Properties
Caption: Structure-property relationships in the synthesized liquid crystal.
Conclusion
This compound is a versatile and valuable building block in materials science. Its inherent rigidity, coupled with the strategic placement of a fluorine atom and a reactive carboxylic acid group, provides researchers with a platform to design and synthesize novel materials with tailored properties. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this compound in the creation of next-generation liquid crystals, polymers, and organic electronic materials.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
- Bushby, R. J., & Lozman, O. R. (2002). Discotic liquid crystals: synthesis and properties. Current Opinion in Colloid & Interface Science, 7(5-6), 343-354.
- Kumar, S. (2011).
-
Laschat, S., Baro, A., Steinke, N., Giesselmann, F., Hägele, C., Scalia, G., ... & Göthe, D. (2007). Discotic liquid crystals: from tailor-made synthesis to plastic electronics. Angewandte Chemie International Edition, 46(26), 4832-4887.[1]
- Ho, M. S., & Marks, T. J. (1999). Laterally Substituted Biphenyl-Based (Calamitic) Liquid Crystals.
- Yoshizawa, A. (2013). Development of functional liquid crystals based on fluorine chemistry. Journal of Fluorine Chemistry, 148, 2-12.
- Hsiao, S. H., & Chen, W. (2003). Syntheses and properties of novel fluorinated polyamides based on a bis (ether‐carboxylic acid) or a bis (ether amine) extended from bis (4‐hydroxyphenyl) phenyl‐2, 2, 2‐trifluoroethane. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 420-431.
-
The Brédas Research Group. (n.d.). Organic Light-Emitting Diodes. The University of Arizona. Retrieved from [Link][2]
-
Forrest, S. (2017, February 1). Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. University of Michigan. Retrieved from [Link]
Sources
Application Notes & Protocols: Derivatization of 2-[4-(4-fluorophenyl)phenyl]acetic acid for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a scaffold with potential biological activity. The primary objective is to generate a diverse chemical library for high-throughput screening (HTS) to explore its therapeutic potential. This guide details the rationale behind derivatization, protocols for synthesizing ester and amide derivatives, and the subsequent steps for library creation and screening. The methodologies are designed to be robust and scalable, enabling researchers in drug discovery and chemical biology to efficiently generate and evaluate novel chemical entities.
Introduction: The Rationale for Derivatization
The core structure, this compound, belongs to the class of 2-arylpropionic acids, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The presence of the fluorophenyl group suggests potential for unique biological interactions. Phenylacetic acid derivatives, in general, have demonstrated a range of biological activities, including anticancer properties.[2][3] Derivatization of the carboxylic acid moiety is a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. By converting the carboxylic acid into a variety of esters and amides, we can systematically probe the structure-activity relationship (SAR) and potentially discover novel biological targets or enhance activity against known ones.[4]
The creation of a small molecule library from a single scaffold is a cornerstone of modern high-throughput screening (HTS) campaigns.[5][6] HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the early stages of drug discovery.[7][8] This application note will focus on two primary derivatization pathways: esterification and amidation, due to their synthetic tractability and the diverse chemical space they unlock.
Derivatization Strategy: A Visual Overview
The overall strategy involves the parallel synthesis of ester and amide libraries from the parent carboxylic acid. This workflow is designed for efficiency and amenability to library generation for HTS.
Caption: Derivatization and Screening Workflow.
Synthetic Protocols: Ester and Amide Libraries
The following protocols provide detailed, step-by-step methodologies for the synthesis of ester and amide derivatives of this compound.
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of derivatives can be achieved by column chromatography or preparative HPLC. Structure confirmation should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Ester Library Synthesis via Fischer Esterification
This protocol is suitable for the synthesis of simple alkyl and benzyl esters. Microwave-assisted esterification can be employed to reduce reaction times.[9]
Materials:
-
This compound
-
Variety of primary and secondary alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or N-fluorobenzenesulfonimide (NFSi) as a catalyst[9]
-
Anhydrous toluene or the alcohol as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Microwave reactor (optional)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in the chosen alcohol (20 eq, acting as solvent) or toluene (0.5 M), add a catalytic amount of concentrated sulfuric acid (0.1 eq) or NFSi (7 mol%).[9]
-
Heat the reaction mixture to reflux for 4-12 hours (conventional heating) or heat in a microwave reactor at 120°C for 30 minutes.[9] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
If toluene was used, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Conventional Heating | Microwave Irradiation |
| Solvent | Toluene or excess alcohol | Excess alcohol |
| Catalyst | H₂SO₄ | NFSi |
| Temperature | Reflux | 120°C |
| Time | 4-12 hours | 30 minutes |
| Typical Yield | 60-85% | 70-95% |
Protocol 2: Amide Library Synthesis via Carbodiimide Coupling
This protocol is a versatile method for coupling the carboxylic acid with a wide range of primary and secondary amines. Boron-based reagents can also be effective for direct amidation.[10][11]
Materials:
-
This compound
-
Variety of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent | Function | Notes |
| EDC/DCC | Carbodiimide coupling agent | Activates the carboxylic acid |
| HOBt/DMAP | Additive | Suppresses side reactions and racemization |
| DCM/DMF | Solvent | Choose based on reactant solubility |
Alternatively, a one-pot synthesis using thionyl chloride (SOCl₂) can be an efficient method for producing amides, especially with sterically hindered amines.[12]
Library Preparation for High-Throughput Screening
Once a diverse library of ester and amide derivatives has been synthesized and characterized, the next step is to prepare it for HTS.
Caption: High-Throughput Screening Library Preparation.
Protocol 3: Library Plating
-
Solubilization: Dissolve each purified derivative in 100% DMSO to create a stock solution of known concentration (typically 10 mM).
-
Master Plates: Using an automated liquid handler, transfer the stock solutions into 384-well master plates.
-
Assay Plates: Create replica plates from the master plates, diluting the compounds to the final assay concentration (e.g., 10 µM) in the appropriate assay buffer.[8]
-
Quality Control: Perform a pilot screen with a small subset of the library to ensure assay performance and determine the Z' factor, which should be >0.5 for a robust assay.[8]
Biological Screening and Data Analysis
The prepared library is now ready for HTS against the biological target of interest. The specific assay will depend on the therapeutic area being investigated. Following the screen, hit compounds are identified and prioritized for further investigation.
Key Steps in Post-Screening Analysis:
-
Hit Confirmation: Re-test primary hits to confirm their activity.
-
Dose-Response Curves: Determine the potency (e.g., IC₅₀ or EC₅₀) of confirmed hits.
-
Preliminary SAR Analysis: Analyze the relationship between the chemical structure of the derivatives and their biological activity to guide the next round of optimization.[8]
-
ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising hits.[5]
Conclusion
The derivatization of this compound into a library of esters and amides is a powerful strategy for exploring its therapeutic potential. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and preparation of a diverse chemical library for high-throughput screening. By systematically modifying the core scaffold, researchers can efficiently probe structure-activity relationships and identify novel lead compounds for drug discovery programs.
References
-
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. [Link]
-
ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. [Link]
-
Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
SickKids Research Institute. (n.d.). Small Molecule Libraries - SPARC Drug Discovery. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) | Request PDF. [Link]
-
Chemguide. (n.d.). the preparation of amides. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. NIH. [Link]
-
PubMed. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
MDPI. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
PubMed. (2001). Thioesterification of 2-arylpropionic acids by recombinant acyl-coenzyme A synthetases (ACS1 and ACS2). [Link]
-
ResearchGate. (2006). (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. [Link]
-
Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. [Link]
-
Taylor & Francis. (n.d.). Derivatization – Knowledge and References. [Link]
- Google Patents. (2008).
-
National Institutes of Health. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
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Scale-up synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid for preclinical studies
An Application Note and Protocol for the Scale-up Synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic Acid for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key structural motif found in various pharmacologically active molecules. The synthesis is designed to be robust, scalable, and suitable for producing material for preclinical evaluation. The described protocol is centered around a pivotal Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-regarded for its functional group tolerance and scalability.[1][2][3] This guide details the process from starting material selection and reaction execution to purification and analytical characterization, offering insights into the rationale behind key procedural steps to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Approach
This compound and its derivatives are of significant interest in drug discovery. The phenylacetic acid moiety is a well-known pharmacophore, and the introduction of a fluorinated biphenyl scaffold can enhance metabolic stability, lipophilicity, and target binding affinity.[1] Given its potential utility in therapeutic areas ranging from anti-inflammatory to oncology agents, a reliable and scalable synthesis is paramount for advancing a candidate compound through preclinical development.[4][5]
For the synthesis of the target compound, a retrosynthetic analysis points to the Suzuki-Miyaura cross-coupling as the most efficient and industrially viable method for constructing the C-C bond between the two aromatic rings.[6][7][8] This approach offers mild reaction conditions and utilizes commercially available and relatively stable boronic acids, making it preferable to other coupling methods for scale-up operations.[3]
The chosen forward synthesis involves the coupling of methyl 2-(4-bromophenyl)acetate with 4-fluorophenylboronic acid, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid. Using the methyl ester of the phenylacetic acid starting material is a strategic choice to prevent potential side reactions involving the acidic proton of the carboxylic acid, which could interfere with the basic conditions of the Suzuki coupling.
Synthetic Scheme and Process Workflow
The overall synthetic strategy is a two-step process, as illustrated in the reaction scheme below.
Caption: Figure 1. Two-step synthesis of the target compound.
The overall process workflow, from raw material handling to the final release of the preclinical batch, is outlined below. This workflow emphasizes in-process controls (IPCs) to ensure the reaction is proceeding as expected before moving to the subsequent step.
Caption: Figure 2. Overall process workflow diagram.
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Eq. | Supplier Example |
| Methyl 2-(4-bromophenyl)acetate | 229.07 | 100 | 0.436 | 1.0 | Sigma-Aldrich |
| 4-Fluorophenylboronic acid | 139.92 | 67.1 | 0.480 | 1.1 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 5.04 | 0.00436 | 0.01 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 138.21 | 151 | 1.09 | 2.5 | Fisher Scientific |
| Toluene | - | 1000 mL | - | - | VWR |
| Water (Deionized) | - | 500 mL | - | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 26.2 | 0.654 | 1.5 | EMD Millipore |
| Methanol (MeOH) | - | 500 mL | - | - | VWR |
| Hydrochloric Acid (HCl, 6M) | - | ~110 mL | - | - | J.T. Baker |
| Ethyl Acetate | - | As needed | - | - | VWR |
| Heptane | - | As needed | - | - | VWR |
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 2-(4-bromophenyl)acetate (100 g, 0.436 mol), 4-fluorophenylboronic acid (67.1 g, 0.480 mol), and potassium carbonate (151 g, 1.09 mol).
-
Solvent Addition: Add toluene (1000 mL) and deionized water (500 mL) to the flask.
-
Inerting: Purge the mixture with a gentle stream of nitrogen for 20-30 minutes while stirring to degas the solvents.
-
Scientist's Note: The removal of dissolved oxygen is critical as Pd(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields.
-
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5.04 g, 0.00436 mol).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction is typically biphasic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is considered complete when the starting aryl bromide is consumed (typically 6-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (2 x 300 mL) and then with brine (1 x 300 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 2-[4-(4-fluorophenyl)phenyl]acetate, as an oil or low-melting solid. The crude product can be used directly in the next step if HPLC analysis shows sufficient purity (>95%).
Step 2: Saponification (Ester Hydrolysis)
-
Reaction Setup: Transfer the crude methyl ester intermediate to a 2 L round-bottom flask. Add methanol (500 mL) and a solution of sodium hydroxide (26.2 g, 0.654 mol) in water (250 mL).
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC/HPLC.
-
Scientist's Note: A slight warming to 40 °C can be applied to accelerate the hydrolysis if the reaction is sluggish.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6M hydrochloric acid with stirring to adjust the pH to ~2. The final product will precipitate as a white solid.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash the filter cake with cold deionized water (3 x 200 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification
-
Recrystallization: The dried crude product can be further purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and heptane.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add heptane until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Rationale: This procedure ensures the formation of well-defined crystals, which helps in rejecting impurities. Crystallization is a highly effective and scalable purification technique for solid compounds.[9]
-
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold heptane, and dry under vacuum to yield this compound as a white crystalline solid.
Analytical Characterization and Data
The final product should be characterized to confirm its identity and purity before being released for preclinical studies.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC | ≥ 98.5% (AUC at 264 nm)[10] |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure of this compound |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Methanol ≤ 3000 ppm, Ethyl Acetate ≤ 5000 ppm, Heptane ≤ 5000 ppm (as per ICH Q3C guidelines) |
| Yield | Gravimetric | Expected overall yield: 70-85% |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, -COOH), 7.65-7.75 (m, 4H, Ar-H), 7.55 (d, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 3.65 (s, 2H, -CH₂-).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ ~ -115 ppm.
-
Mass Spec (ESI-): m/z = 229.07 [M-H]⁻.
Scale-up and Safety Considerations
-
Exotherm Management: The Suzuki-Miyaura coupling is generally not strongly exothermic, but heat is required to drive the reaction. On a larger scale, the rate of heating and cooling should be carefully controlled. The hydrolysis step is mildly exothermic, especially during the initial mixing of reagents and the final acidification. Acid should be added slowly with efficient cooling.
-
Reagent Handling: Palladium catalysts, while used in small quantities, are expensive and must be handled with care to avoid losses. Potassium carbonate is a fine powder and should be handled in a way that minimizes dust generation.
-
Solvent Selection: Toluene is used for its ability to form an effective biphasic system and for its appropriate boiling point. On a large scale, consider solvent recovery and recycling to improve process economics and reduce environmental impact.
-
Purification: While recrystallization is effective, process parameters such as cooling rate, agitation, and solvent ratios must be tightly controlled during scale-up to ensure consistent crystal size and purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.
- Inventiva Pharma.
- SIELC Technologies.
- ResearchGate. (2025).
- ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- ACS Publications. (2017).
- MDPI. (2017).
- NIH PubMed Central. (2015). 2-(4-Fluorophenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Use of 2-[4-(4-fluorophenyl)phenyl]acetic Acid in Modern Organic Synthesis
Foreword: Unlocking Complexity with a Versatile Biphenyl Scaffold
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for constructing molecules with significant biological activity and novel physical properties. Within this class, 2-[4-(4-fluorophenyl)phenyl]acetic acid emerges as a particularly valuable building block. Its structure combines the rigidity and aromatic interactions of the biphenyl core, the crucial acidic handle for diverse chemical transformations, and a strategically placed fluorine atom—a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity.
This guide moves beyond simple reaction lists. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind experimental choices and providing robust, self-validating protocols. We will explore the core reactivity of this molecule, from standard derivatizations of its carboxylic acid moiety to more complex modifications, contextualized by its application in creating high-value compounds such as novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutic agents.
Foundational Chemistry: The Biphenyl Acetic Acid Core
The utility of this compound stems from two primary reactive centers: the carboxylic acid group and the aromatic biphenyl system. The carboxylic acid is a versatile functional handle for amide bond formation, esterification, and reduction. The biphenyl core, while generally stable, offers opportunities for electrophilic aromatic substitution, although reactions are often directed by the existing substituents.
The synthesis of this building block itself and its analogues frequently employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, which links an appropriately substituted arylboronic acid with an aryl halide. This foundational reaction is key to generating a library of diverse biphenyl structures for screening and development.[1][2]
Core Application: Amide Bond Formation for Bioactive Derivatives
The conversion of the carboxylic acid to an amide is arguably the most common and impactful application of this building block. Amide bonds are central to the structure of countless pharmaceuticals, offering metabolic stability and precise hydrogen bonding capabilities. In the context of biphenyl acetic acids, this transformation has been pivotal in developing next-generation therapeutics. For instance, amide derivatives of the related compound Flurbiprofen have been synthesized to create dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), leading to potent analgesic agents.[3]
Workflow for Amide Coupling
The following diagram outlines the standard workflow for coupling this compound with a primary or secondary amine.
Caption: General workflow for amide synthesis.
Protocol 1: General Amide Coupling via EDCI/HOBt
This protocol describes the synthesis of an amide derivative from this compound and a generic amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) is a reliable method that minimizes side reactions and racemization if chiral centers are present.
Rationale: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the incoming amine nucleophile. Acetonitrile (MeCN) is a common solvent due to its polar aprotic nature and ease of removal.[3]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NHR') | 1.0 | Nucleophile |
| EDCI | 1.1 | Carbodiimide activating agent |
| HOBt | 1.0 | Coupling additive, suppresses side reactions |
| Anhydrous Acetonitrile (MeCN) | - | Solvent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| 10% Citric Acid (aq) | - | Aqueous wash (removes excess amine) |
| Saturated NaHCO₃ (aq) | - | Aqueous wash (removes excess acid) |
| Brine | - | Aqueous wash (removes water) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 mmol), EDCI (1.1 mmol, 0.19 g), and HOBt (1.0 mmol, 0.13 g) in anhydrous MeCN (10 mL), stir at room temperature.
-
After 30 minutes of pre-activation, add the desired amine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 10% citric acid (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (2 x 5 mL).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the target amide.
Core Application: Suzuki Cross-Coupling for Analogue Synthesis
To create a diverse library of drug candidates, modifications to the biphenyl core are essential. The Suzuki-Miyaura cross-coupling is the preeminent method for this purpose, allowing for the formation of C-C bonds between aryl halides and arylboronic acids under palladium catalysis. This is not only relevant for synthesizing the this compound backbone itself but also for creating more complex terphenyl or substituted biphenyl derivatives.[2][4]
Catalytic Cycle for Suzuki Coupling
The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Biphenylacetic Acid Synthesis via Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions, specifically tailored for the synthesis of biphenylacetic acid and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and reliability of their coupling reactions. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction to Suzuki Coupling for Biphenylacetic Acid
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in synthesizing biphenylacetic acid derivatives is of significant interest in the pharmaceutical industry.[3] The reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[4][5]
While robust, achieving high yields consistently can be challenging due to a variety of factors including substrate reactivity, catalyst stability, and competing side reactions.[1][2] This guide will provide you with the insights to navigate these complexities.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1][4][6]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[1][4][5][7] This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[1][4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is formatted as a series of questions and answers to directly address specific problems you might encounter in the lab.
Q1: My reaction has stalled, or the yield is significantly lower than expected. Where should I start my investigation?
A: A low or stalled yield is a common issue that can often be traced back to one of the core components of the reaction: the reactants, the catalyst system, or the reaction conditions.
Initial Checks:
-
Purity of Starting Materials:
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially at elevated temperatures.[8] Using fresh, high-purity boronic acid is crucial. For substrates prone to degradation, consider using more stable boronic esters (e.g., pinacol esters).[9]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[9] If you are using an aryl chloride, a more active catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[1][9]
-
-
Catalyst and Ligand Integrity:
-
The active Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[9][10] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Phosphine ligands can oxidize, which can hinder the catalytic cycle.[9] Use fresh ligands and handle them under inert conditions.
-
-
Solvent and Base Quality:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I'm observing significant amounts of homocoupling product from my boronic acid. How can I suppress this side reaction?
A: Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') is a frequent issue, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[6]
Causality & Solutions:
-
Oxygen Contamination: Oxygen can facilitate the homocoupling pathway.[6] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical.
-
Palladium Pre-catalyst State: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. Inefficient reduction can leave Pd(II) species that promote homocoupling.[6] Ensure your reaction conditions are suitable for this reduction.
-
Reaction Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial. However, a large excess can lead to increased homocoupling.
-
Base Selection: The choice of base can influence the rate of transmetalation versus homocoupling. Weaker bases might slow down the desired reaction, giving more time for side reactions to occur.
Q3: My substrates are sterically hindered, and the reaction is very sluggish. What modifications should I consider?
A: Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly impede both the oxidative addition and reductive elimination steps.[11][12]
Strategies for Hindered Substrates:
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential for promoting the reaction of hindered substrates.[11] Ligands like SPhos, XPhos, or DavePhos are designed to stabilize the palladium center and facilitate the difficult steps of the catalytic cycle.[13] N-heterocyclic carbenes (NHCs) are also highly effective catalysts for these challenging couplings.[14]
-
Catalyst System: Pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility compared to generating the catalyst in situ.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for hindered substrates.[15] However, be mindful of potential substrate or product degradation.
-
Base Strength: Stronger bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), are often more effective for hindered couplings as they can accelerate the transmetalation step.[15][16]
Table 1: Parameter Adjustments for Sterically Hindered Couplings
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃ | Buchwald-type (e.g., SPhos, XPhos), NHCs | Bulky, electron-donating ligands stabilize the catalyst and promote oxidative addition/reductive elimination.[11][13] |
| Base | Na₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ | Stronger bases can accelerate the rate-limiting transmetalation step.[15][16] |
| Temperature | 80-100 °C | 100-120 °C | Provides the necessary energy to overcome higher activation barriers.[15] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, THF, DMF | Aprotic polar solvents can improve solubility and reaction rates.[15] |
Q4: I am using an aryl chloride, and the reaction is not proceeding. What are the key considerations for less reactive electrophiles?
A: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, which makes the oxidative addition step very slow.[1][17]
Activation Strategies for Aryl Chlorides:
-
Catalyst System is Paramount: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] You must use a high-activity catalyst system.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., cataCXium A, SPhos) or N-heterocyclic carbene (NHC) ligands are required.[1][14] These ligands increase the electron density on the palladium center, which promotes the oxidative addition to the C-Cl bond.[5]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices to pair with these advanced ligands.[14][18]
-
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are generally needed.
-
Temperature: Higher reaction temperatures are typically necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A: The base is crucial and plays multiple roles in the catalytic cycle.[5] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5][14][19] The base can also influence the reductive elimination step and the formation of the active palladium complex.[5]
-
Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH are frequently used.[5]
-
Selection Criteria:
-
Substrate Sensitivity: For substrates with base-labile functional groups (like esters), a milder base such as K₂CO₃ or even KF might be preferable.[14][20]
-
Reactivity: For challenging couplings (hindered substrates, aryl chlorides), stronger bases like K₃PO₄ or Cs₂CO₃ are often required to achieve a reasonable reaction rate.[15]
-
Solubility: The choice of base may also depend on the solvent system. For example, K₃PO₄ is often used in aqueous mixtures.
-
Q2: Can water be detrimental to my Suzuki coupling reaction?
A: Not necessarily. In fact, many Suzuki coupling reactions are performed in biphasic solvent systems containing water (e.g., Toluene/H₂O, Dioxane/H₂O).[5][15] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active boronate species.[19] However, excessive water can promote the undesirable protodeboronation of the boronic acid. The optimal amount of water should be determined for each specific reaction.
Q3: My catalyst appears to have decomposed (turned into a black precipitate). What causes this, and how can it be prevented?
A: The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of palladium metal.[10] This indicates catalyst deactivation.
Causes and Prevention:
-
Presence of Oxygen: This is the most common cause. Pd(0) is readily oxidized. Always use thoroughly degassed solvents and maintain a strict inert atmosphere.[9]
-
High Temperatures: Prolonged heating at very high temperatures can sometimes lead to catalyst decomposition.
-
Ligand Degradation: If the phosphine ligand is not stable under the reaction conditions or is present in an insufficient amount, the palladium center can become "ligandless" and agglomerate. Ensure you are using a stable ligand at an appropriate catalyst:ligand ratio (often 1:2 or 1:4).
-
Impurities: Certain impurities in the starting materials or solvents can act as catalyst poisons.[21] For instance, sulfur-containing compounds are known to poison palladium catalysts.[21]
Q4: Is it possible to perform this reaction without a phosphine ligand?
A: Yes, "ligand-free" Suzuki couplings have been reported. However, in many of these cases, the aryl halide or solvent can act as a weak ligand, or the reaction proceeds on the surface of palladium nanoparticles.[22] For complex syntheses like that of biphenylacetic acid derivatives, especially on a larger scale, using a well-defined ligand is highly recommended for achieving high yields, selectivity, and reproducibility. Phosphine-free conditions can be less efficient and more prone to catalyst deactivation.[23]
Experimental Protocol: General Procedure for Biphenylacetic Acid Synthesis
This protocol provides a starting point for the synthesis of 3'-(hydroxymethyl)-biphenyl-4-acetic acid. Optimization will likely be required based on your specific substrates.
Reaction Scheme:
(4-(Carboxymethyl)phenyl)boronic acid + (3-(Bromomethyl)phenyl)methanol → 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Materials:
-
(4-(Carboxymethyl)phenyl)boronic acid (1.0 equiv)
-
(3-Bromomethyl)phenyl)methanol (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-(carboxymethyl)phenyl)boronic acid and (3-bromomethyl)phenyl)methanol.
-
Add the solvent mixture (e.g., 10 mL per 1 mmol of boronic acid).
-
Add the potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
NIH. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl... Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Public Library of Science. (n.d.). Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]
-
NIH. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
EThOS. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ACS Publications. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Amanote Research. (n.d.). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling. Retrieved from [Link]
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- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 22. mdpi.com [mdpi.com]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Common side products and byproducts in Suzuki coupling of 4-bromophenylacetic acid
Welcome to our dedicated technical support center for the Suzuki-Miyaura coupling of 4-bromophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the common challenges, side reactions, and troubleshooting strategies tailored to this substrate. Our goal is to empower you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing your reaction's success.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the Suzuki coupling of 4-bromophenylacetic acid.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Suzuki coupling of 4-bromophenylacetic acid can stem from several factors. The primary culprits are often related to the stability of the boronic acid partner and the activity of the palladium catalyst. Key areas to investigate include:
-
Protodeboronation of the boronic acid: This is a common side reaction where the boronic acid reacts with water to revert to the corresponding arene, effectively removing it from the catalytic cycle.[1] This is often exacerbated by prolonged reaction times and high temperatures.
-
Catalyst deactivation: The carboxylic acid group on your starting material can coordinate to the palladium center, potentially deactivating the catalyst.[2] Additionally, the formation of palladium black (aggregated palladium) can reduce the concentration of the active catalytic species in solution.
-
Homocoupling of the boronic acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen in the reaction mixture.[3]
-
Incomplete reaction: The reaction may not be reaching completion due to suboptimal conditions such as insufficient temperature, incorrect base, or an inappropriate ligand for the palladium catalyst.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to phenylacetic acid. What is this, and how can I prevent it?
This byproduct is likely the result of dehalogenation , where the bromine atom on 4-bromophenylacetic acid is replaced by a hydrogen atom. This occurs when a hydride source is present in the reaction, which can be generated from certain solvents (like alcohols) or bases. The palladium catalyst can facilitate this undesired reduction. To mitigate dehalogenation, ensure you are using anhydrous solvents and consider your choice of base carefully.
Q3: My major byproduct is a symmetrical biaryl. What is causing this homocoupling?
The formation of a symmetrical biaryl from your boronic acid partner is a classic side reaction in Suzuki couplings. This homocoupling is typically promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[3] Meticulous degassing of your reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) are crucial to suppress this side reaction.
Q4: Can the carboxylic acid group of 4-bromophenylacetic acid interfere with the reaction?
Yes, the carboxylic acid functionality can present challenges. Under the basic conditions of the Suzuki reaction, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] This can slow down or even halt the catalytic cycle. One common strategy to circumvent this is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction, followed by hydrolysis to regenerate the carboxylic acid.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues in the Suzuki coupling of 4-bromophenylacetic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Inactive Catalyst | - Use a pre-catalyst: Pd(II) pre-catalysts often provide more consistent results as they are more stable to air and moisture. - Ligand Choice: Ensure your phosphine ligand is appropriate. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often beneficial. - Palladium Black Formation: If you observe a black precipitate, the catalyst is likely aggregating. Try using a different ligand or solvent system to improve solubility and stability. |
| 2. Ineffective Base | - Base Strength: The base is crucial for activating the boronic acid.[4] If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] - Solubility: Ensure your base is at least partially soluble in the reaction medium. Using a mixed solvent system (e.g., toluene/water) can help. | |
| 3. Protodeboronation | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. - Reaction Time & Temperature: Avoid unnecessarily long reaction times and high temperatures, which can promote protodeboronation. - Boronic Ester: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[3] | |
| Formation of Phenylacetic Acid (Dehalogenation) | 1. Hydride Source | - Solvent Choice: Avoid using alcohol-based solvents which can act as hydride donors. Toluene, dioxane, or THF are generally preferred. - Base Selection: Some bases can also contribute to dehalogenation. |
| Formation of Symmetrical Biaryl (Homocoupling) | 1. Presence of Oxygen | - Degassing: Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent or by using freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. |
| Complex Product Mixture | 1. Multiple Side Reactions | - Re-evaluate Conditions: A complex mixture often indicates that the reaction conditions are not optimal. Systematically screen different catalysts, ligands, bases, and solvents. - Protecting Group Strategy: As mentioned, protecting the carboxylic acid as an ester can simplify the reaction profile by preventing its interference with the catalyst. |
Visualizing the Reaction Pathways
To better understand the desired reaction and the formation of common byproducts, the following diagrams illustrate the key mechanistic steps.
Caption: Catalytic cycle of the Suzuki coupling and competing side reactions.
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Bromophenylacetic Acid
This protocol provides a robust starting point for your experiments. Optimization may be required based on the specific boronic acid used.
Materials:
-
4-bromophenylacetic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol for Ester Protection of 4-Bromophenylacetic Acid
To avoid potential interference from the carboxylic acid, protection as a methyl ester is recommended.
Materials:
-
4-bromophenylacetic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or sulfuric acid (catalytic)
-
Standard laboratory glassware
Procedure (using SOCl₂):
-
Reaction Setup: To a round-bottom flask, add 4-bromophenylacetic acid and anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the methyl ester.
-
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021 , 26(1), 193. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 2023 , 14, 11185-11192. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 2019 , 5(10), 2716-2728. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022 , 19, 1345–1356. [Link]
-
ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 2018 , 3(11), 16015–16023. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. [Link]
-
ACS Publications. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 2016 , 81(17), 7859–7865. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
Sources
Technical Support Center: Purification of 2-[4-(4-fluorophenyl)phenyl]acetic acid by Recrystallization
Welcome to the technical support guide for the purification of 2-[4-(4-fluorophenyl)phenyl]acetic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals, providing expert-driven insights, a detailed experimental protocol, and robust troubleshooting advice to ensure the successful recrystallization of this compound.
Introduction to Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is to dissolve the impure compound in a minimum amount of a hot, appropriate solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that excludes the impurities, which ideally remain dissolved in the surrounding solution (the "mother liquor").[1]
Part 1: Recommended Experimental Protocol
This protocol provides a comprehensive, step-by-step method for the recrystallization of this compound. The selection of an optimal solvent is critical and should be determined through preliminary small-scale solubility tests.[2][3]
Workflow for Recrystallization
Caption: General experimental workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Based on the structure of this compound (a carboxylic acid with a significant nonpolar biphenyl moiety), suitable solvents are likely moderately polar.
-
Conduct small-scale solubility tests with solvents such as ethanol, methanol, ethyl acetate, and toluene.[2][4][5] A mixed solvent system, such as ethanol/water or acetone/hexane, is often effective.[1]
-
The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[1][6]
-
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[7]
-
In a separate flask, bring the chosen solvent to a gentle boil.
-
Add the hot solvent to the crude solid in small portions, swirling the flask after each addition, until the compound just dissolves. Using the minimum amount of boiling solvent is critical for achieving a good yield.[6][8]
-
-
Hot Filtration (Conditional):
-
If you observe insoluble impurities (e.g., dust, sand, or insoluble byproducts), a hot gravity filtration is necessary.
-
To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[9]
-
Pour the hot solution through the fluted filter paper quickly. If crystals do form, a small amount of additional hot solvent can be used to redissolve them and wash them through.[9]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][10]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation and yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is seated flat and is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
Drying:
-
Press the crystals firmly on the filter paper with a clean spatula or stopper to remove as much solvent as possible.
-
Transfer the crystals to a watch glass and allow them to air-dry. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used. The solid should be dried to a constant weight.[6]
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. Pure this compound should have a sharp melting range. Compare this to literature values if available or to the melting point of the crude starting material. A sharper and higher melting point typically indicates increased purity.
-
Solvent Selection Data
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar | Good for dissolving polar carboxylic acids, especially when hot.[11] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[11] |
| Toluene | 111 | Nonpolar | May be suitable due to the large nonpolar biphenyl group; high boiling point can be a drawback.[11] |
| Ethyl Acetate | 77 | Moderately Polar | Often an excellent solvent with a convenient boiling point.[1] |
| Water | 100 | Very Polar | The compound is likely insoluble in water alone but useful as an "anti-solvent" in a mixed system.[12] |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), after which a little more ethanol is added to clarify. This brings the solution close to its saturation point.[1] |
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: Why are no crystals forming even after my solution has cooled in an ice bath?
-
Probable Cause: This is a classic case of supersaturation, where the compound remains dissolved in the solvent below its normal saturation point.[10] Another common reason is the use of too much solvent during the dissolution step.[7][10]
-
Recommended Solution:
-
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][7]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed crystal" to the solution. This provides a template for further crystal formation.[6][7]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then repeat the cooling process.[7][10]
-
Q: My product separated as an oily liquid instead of solid crystals. What went wrong?
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solubility of the compound is so high that it separates from the solution as a liquid phase upon cooling.[10] This is more common with low-melting point solids or highly impure samples.[9][10]
-
Recommended Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels instead of directly on the cold benchtop.[7][10] This encourages molecules to organize into a crystal lattice rather than aggregating as a liquid.
-
Q: My final yield is very low. How can I improve it?
-
Probable Cause: A low yield can result from several factors:
-
Using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[6][7]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[9]
-
Washing the collected crystals with solvent that was not sufficiently cold, or with too large a volume of wash solvent.[6]
-
-
Recommended Solution:
-
Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of boiling solvent required for dissolution.
-
Check the Mother Liquor: If you have kept the filtrate, you can cool it further or evaporate some solvent to see if more crystals form, confirming that product was left behind.[7]
-
Refine Washing Technique: Always use ice-cold solvent for washing and apply it in small, quick portions.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How does the "like dissolves like" principle guide my initial solvent choice?
A1: This principle is a valuable starting point. This compound has a polar carboxylic acid group and a large, nonpolar biphenyl group. Therefore, a solvent of intermediate polarity, like ethyl acetate or an alcohol, is a logical choice.[3][11] However, for recrystallization, the key is not just solubility, but differential solubility. A solvent that dissolves the compound too well at room temperature will be unsuitable, as you will not be able to recover the product upon cooling.[1][3]
Q2: What is the purpose of washing the final crystals with cold solvent?
A2: The crystals, after being collected by filtration, are still coated with the mother liquor, which contains the soluble impurities you are trying to remove. Washing the filter cake with a small amount of fresh, ice-cold solvent displaces this impurity-laden solution without dissolving a significant amount of your purified product.[9]
Q3: How do I handle colored impurities in my crude sample?
A3: If your crude product is colored due to high molecular weight, conjugated impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before the filtration step. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: Can I reuse the filtrate (mother liquor)?
A4: The mother liquor contains the soluble impurities, but also some of your dissolved product. For routine purifications, it is often discarded. However, in cases where the product is very valuable or the yield is critical, you can perform a "second crop" crystallization by evaporating a portion of the solvent from the mother liquor and re-cooling to recover more product. Be aware that this second crop will likely be less pure than the first.
References
-
Problems with Recrystallisations. Chemistry Teaching Labs, University of York.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry.[Link]
-
Recrystallization. California State University, Stanislaus.[Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.[Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
What is the best solvent for recrystallization? Quora.[Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.[Link]
-
Acetic acid, (p-fluorophenyl)-. ChemBK.[Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate.[Link]
-
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.[Link]
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing the common and often complex issue of palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments, ensuring robust and reproducible outcomes. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding palladium catalyst deactivation in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction has stalled or is showing very low conversion. What are the likely causes related to the catalyst?
A: Low or no conversion is a primary symptom of catalyst deactivation. The catalytically active Pd(0) species is sensitive and can be rendered inactive through several pathways:
-
Formation of Palladium Black: The active catalyst can aggregate into catalytically inactive palladium black.[1][2] This is often visible as a black precipitate in the reaction mixture. This aggregation can be promoted by ligand dissociation, especially when using monodentate phosphine ligands.[1]
-
Oxidation of the Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen if the reaction is not performed under strictly inert conditions.[1][3]
-
Inefficient Pre-catalyst Reduction: Many Suzuki couplings utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[1][4][5] If this reduction is incomplete or inefficient, the concentration of the active catalyst will be low, leading to poor conversion.[1]
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Common poisons include sulfur, halides, and certain nitrogen-containing heterocyles that can irreversibly bind to the palladium center, blocking its catalytic activity.[6][7][8][9]
Q2: What is "palladium black," and how can I prevent its formation?
A: Palladium black is a finely divided, amorphous form of elemental palladium that is catalytically inactive in the Suzuki coupling reaction.[2] Its formation signifies the aggregation of the active, typically soluble, palladium catalyst.
To prevent its formation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[6][10] These ligands form stable complexes with palladium, preventing aggregation and promoting the desired catalytic cycle.[11][12][13]
-
Maintain Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst and the phosphine ligands.[1][3]
-
Optimal Reaction Temperature: Avoid excessively high temperatures, which can accelerate ligand degradation and catalyst aggregation.[3]
Q3: How does the choice of ligand impact catalyst stability?
A: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[11][12]
-
Steric Bulk: Bulky ligands create a sterically hindered environment around the palladium center, which helps to prevent the aggregation of catalyst particles into inactive palladium black.[13][14] This steric hindrance also facilitates the reductive elimination step of the catalytic cycle.[12]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which enhances the rate of the oxidative addition step, often the rate-determining step of the Suzuki coupling.[12][13]
-
Ligand Stability: The choice of ligand can also prevent catalyst deactivation through pathways like cyclometalation.[13]
Q4: Can a deactivated palladium catalyst be regenerated?
A: In some cases, it may be possible to recover and reuse the palladium from a reaction, though direct regeneration of the active catalyst in situ is challenging.[15] For palladium black, recovery typically involves isolating the precipitate and sending it for reclamation.[15] For catalyst poisoning, if the poison can be identified and removed, the palladium may be recovered. For instance, sulfur poisoning can sometimes be reversed by thermal treatment.[7] However, in a laboratory setting, it is often more practical to focus on preventing deactivation in the first place.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues related to palladium catalyst deactivation in Suzuki coupling reactions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Yield | 1. Inactive Catalyst: The active Pd(0) species is not forming or is rapidly deactivating.[1][16] 2. Catalyst Poisoning: Impurities are inhibiting the catalyst.[6][7] 3. Suboptimal Reaction Conditions: The chosen conditions are promoting deactivation.[6] | 1a. Catalyst Choice & Handling: Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient Pd(II) pre-catalyst with a suitable reducing agent. Ensure the catalyst has been stored and handled under inert conditions.[16] 1b. Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help overcome gradual deactivation.[6] 2a. Reagent & Solvent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. If poisoning is suspected, purify starting materials.[3][7] 3a. Optimize Reaction Conditions: Systematically screen reaction parameters such as base, solvent, and temperature. For example, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] |
| Formation of Black Precipitate (Palladium Black) | 1. Ligand Dissociation/Degradation: The ligand is not effectively stabilizing the palladium center.[1] 2. High Reaction Temperature: Elevated temperatures can accelerate catalyst aggregation. | 1a. Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that form more stable palladium complexes.[6] 2a. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction Starts but Does Not Go to Completion | 1. Gradual Catalyst Deactivation: The catalyst is slowly being consumed by a side reaction or poisoning. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst.[17] | 1a. Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion. 2a. Dilute Reaction Conditions: Running the reaction at a lower concentration may mitigate product inhibition. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Impurities in one batch of starting material or solvent may be poisoning the catalyst.[8] 2. Inconsistent Inert Atmosphere: Variations in the effectiveness of degassing and maintaining an inert atmosphere can lead to differing levels of catalyst oxidation. | 1a. Standardize Reagent Purity: Use reagents and solvents from a reliable, high-purity source for all experiments. Consider running a control reaction with a new batch of reagents. 2a. Standardize Degassing Procedure: Implement a consistent and thorough degassing procedure for all reactions (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for a set amount of time). |
Visualizing the Suzuki Coupling and Catalyst Deactivation
To better understand the processes at play, the following diagrams illustrate the Suzuki coupling catalytic cycle and a common pathway for catalyst deactivation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[18][19][20][21][22]
Caption: Common pathways for palladium catalyst deactivation.
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Testing for Catalyst Poisoning in a Starting Material
Objective: To determine if a starting material contains impurities that are poisoning the palladium catalyst.
Methodology:
-
Baseline Reaction: Set up the Suzuki coupling reaction using your standard procedure and the suspect batch of the starting material. Monitor the reaction progress by TLC or LC-MS.
-
Control Reaction: Set up an identical reaction in parallel. However, for this reaction, use a fresh, high-purity batch of the starting material from a different lot or a different supplier, or a sample that has been purified by recrystallization or column chromatography.
-
Comparison: Compare the reaction progress and final yield of the baseline and control reactions.
-
If the control reaction proceeds smoothly to high conversion while the baseline reaction stalls, it is highly likely that the suspect batch of starting material is contaminated with a catalyst poison.[7]
-
Protocol 2: Evaluating the Efficacy of a New Ligand
Objective: To assess if switching to a more robust ligand can prevent catalyst deactivation and improve reaction yield.
Methodology:
-
Standard Reaction: Run the Suzuki coupling reaction with your current palladium pre-catalyst and ligand system. Record the yield and any observations (e.g., formation of palladium black).
-
New Ligand Reaction: Set up an identical reaction, but replace your current ligand with a bulky, electron-rich phosphine ligand (e.g., SPhos) or an NHC ligand. Ensure the palladium-to-ligand ratio is appropriate for the new ligand (often 1:1 or 1:2).
-
Analysis: Compare the results of the two reactions. An improved yield and the absence of palladium black formation in the reaction with the new ligand would indicate that the original ligand was not providing sufficient stability to the catalyst.[6]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Retrieved from [Link]
-
Effect of catalysis on the stability of metallic nanoparticles: Suzuki reaction catalyzed by PVP ... - PubMed. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Retrieved from [Link]
-
Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles | Request PDF - ResearchGate. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles | Journal of the American Chemical Society. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Retrieved from [Link]
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
-
373297 Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. Retrieved from [Link]
-
Recyclable palladium catalysts for suzuki cross-coupling reaction - ResearchGate. Retrieved from [Link]
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Retrieved from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Retrieved from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Retrieved from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Effect of catalysis on the stability of metallic nanoparticles: Suzuki reaction catalyzed by PVP-palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. chemrxiv.org [chemrxiv.org]
Optimizing base and solvent selection for Suzuki coupling of aryl halides
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction conditions, troubleshoot challenging couplings, and deepen their understanding of the critical interplay between the base and solvent. The following question-and-answer guide moves beyond simple protocols to explain the fundamental principles governing this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. The solutions provided are grounded in mechanistic principles to help you make informed decisions for your unique system.
Q1: My reaction has stalled or shows no conversion. Where should I start troubleshooting?
A: Low or no conversion in a Suzuki coupling is a common issue that can typically be traced back to one of three areas: the catalyst's active state, the reactivity of your aryl halide, or the stability of your boronic acid.
-
Catalyst Activation & Health: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Insight: Consider switching to a modern Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a specialized pre-formed catalyst system (e.g., a Buchwald or PEPPSI-type precatalyst) that generates the active LPd(0) species more reliably.[1]
-
Actionable Advice: If your reaction is sluggish, especially with an aryl chloride, the oxidative addition step is likely the bottleneck.[2] This step is often rate-determining.[2] To accelerate it, use more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4]
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide is paramount and follows the general trend: I > OTf > Br >> Cl .[5]
-
Aryl Chlorides: These are the least reactive due to the strong C-Cl bond and are notoriously difficult to activate.[2][4] Success with aryl chlorides almost always requires a combination of a strong base, an electron-rich and bulky ligand, and often higher reaction temperatures.[2][3]
-
Electron-Rich vs. Electron-Poor Aryl Halides: Aryl halides with electron-withdrawing groups generally undergo oxidative addition more readily than those with electron-donating groups. If your substrate is electron-rich, you will need more forcing conditions.
-
-
Boronic Acid/Ester Stability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeborylation , where the C-B bond is cleaved by a proton source (like water) before it can transmetalate.[6]
-
Diagnosis: If you observe the formation of an arene byproduct corresponding to your boronic acid starting material, protodeborylation is the likely culprit.
-
Solution:
-
Q2: My yield is low due to the formation of significant side products. What are they and how can I prevent them?
A: Understanding the common side reactions is key to suppressing them. The three most prevalent are protodeborylation (discussed above), dehalogenation, and homocoupling.
-
Dehalogenation: This is the reduction of your aryl halide starting material (Ar-X → Ar-H). It occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation can occur.[6]
-
Cause: The hydride source can be certain solvents (like alcohols) or bases (like amines).[6]
-
Prevention: Avoid using alcoholic solvents or amine bases if dehalogenation is a problem. Ensure your solvent is pure and free of water or other potential proton sources unless a biphasic system is intended.
-
-
Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules (2 x Ar'-B(OH)₂ → Ar'-Ar').
-
Cause: This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture.[6] If the reduction of a Pd(II) precatalyst is slow or incomplete, the remaining Pd(II) can catalyze this unwanted pathway.
-
Prevention:
-
Use a Pd(0) source like Pd₂(dba)₃.
-
Ensure rigorous deoxygenation of your reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II).
-
Using bulky ligands can also sterically hinder the formation of the homocoupled product.[1]
-
-
Frequently Asked Questions (FAQs) on Base & Solvent Selection
This section explores the fundamental roles of the base and solvent, providing a logical framework for selecting the optimal conditions for your specific substrates.
Q3: What is the mechanistic role of the base in the Suzuki coupling?
A: The base is not merely an additive; it is a critical mechanistic component without which the reaction will not proceed.[7] Its primary role is to activate the organoboron species to facilitate the transmetalation step.[3][5] Organoboron compounds are too covalent to transfer their organic group to the palladium center directly.[5] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] This "ate" complex is electron-rich and readily transfers its organic moiety to the palladium center, displacing the halide or other group.
Additionally, the base can play secondary roles, such as assisting in the formation of the active catalyst and accelerating the final reductive elimination step.[7]
Q4: How do I choose the right base? Should I use a strong or a weak one?
A: The choice of base is a balance between reactivity and substrate compatibility. There is no single "best" base; the optimal choice depends on the aryl halide and the presence of any base-sensitive functional groups.[6]
| Base Type | Examples | Strength | Common Use Cases & Rationale |
| Strong Bases | NaOH, KOH, KOtBu | Strong | Required for unreactive aryl halides, especially chlorides, to promote the formation of the active boronate and accelerate the overall catalytic cycle.[2] Caution: Can hydrolyze esters or epimerize stereocenters. |
| Weak Inorganic | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | The most common starting point. Effective for aryl bromides and iodides. Often used in aqueous/organic biphasic systems where they are soluble in the aqueous phase.[1][8] |
| Weak Inorganic | K₃PO₄ | Moderate | A good choice for anhydrous conditions, especially when trying to prevent protodeborylation of sensitive boronic acids.[1] |
| Fluoride Sources | KF, CsF | Weak | Very mild and particularly useful when substrates contain base-labile functional groups like esters. The fluoride anion is believed to form a highly nucleophilic fluoroborate species.[3] |
Q5: When should I use a biphasic (organic/aqueous) solvent system versus an anhydrous one?
A: The choice between a biphasic and an anhydrous system is primarily dictated by the stability of your boronic acid and the solubility of the chosen base.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): This is the classical and most common setup.[7]
-
Advantages: Allows the use of inexpensive and effective inorganic bases (like K₂CO₃ or Na₂CO₃) which dissolve in the aqueous layer.[1][7] Water is also believed to play a beneficial role in the transmetalation step by helping to form the active boronate species.[6]
-
Disadvantages: Can promote protodeborylation of sensitive boronic acids.[6] Requires vigorous stirring to ensure adequate mixing between the two phases.[1][6]
-
Best for: Robust boronic acids and aryl bromides/iodides.
-
-
Anhydrous Systems (e.g., Dioxane, THF, Toluene, DMF):
-
Advantages: The primary choice when dealing with boronic acids or esters that are sensitive to hydrolysis and protodeborylation.[1][6]
-
Disadvantages: Requires the use of a base that has some solubility in the organic solvent (e.g., K₃PO₄, Cs₂CO₃) or an organic base.[1] Requires careful drying of solvents and reagents.
-
Best for: Heteroaryl boronic acids and other substrates prone to protodeborylation.
-
Q6: How does the choice of organic solvent impact the reaction?
A: The organic solvent's main role is to solubilize the aryl halide, the organoboron species, and the palladium catalyst complex.[7]
-
Apolar Ethers (Dioxane, THF): Very common choices. They are good solvents for a wide range of organic substrates and are compatible with most catalyst systems.[1][7]
-
Aromatic Hydrocarbons (Toluene): Another excellent and widely used solvent, particularly for reactions run at higher temperatures due to its high boiling point.[7]
-
Polar Aprotic Solvents (DMF): Useful when you have substrates with poor solubility in ethers or toluene.[1][2] However, be aware that DMF can sometimes act as a ligand to the palladium, potentially affecting catalytic activity.
Visualized Workflows and Mechanisms
To further clarify these concepts, the following diagrams illustrate the core Suzuki mechanism and a decision-making workflow for your experimental design.
Caption: The catalytic cycle highlighting the key stages. The base is crucial for generating the activated boronate needed for transmetalation.
Caption: A decision tree to guide the initial selection of base and solvent based on substrate properties.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Valente, C., et al. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Minimizing homocoupling and dehalogenation side reactions in Suzuki coupling
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling and dehalogenation side reactions in Suzuki-Miyaura coupling. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
Section 1: Troubleshooting Homocoupling of Organoboron Reagents
Homocoupling, the dimerization of the organoboron reagent, is a prevalent side reaction that diminishes the yield of the desired cross-coupled product and introduces purification challenges.[1][2] Understanding its origins is key to its prevention.
Frequently Asked Questions (FAQs) - Homocoupling
Q1: What is the primary cause of boronic acid homocoupling?
Q2: I've degassed my solvents, but homocoupling persists. What other factors are at play?
A2: While oxygen is a major contributor, other factors can promote homocoupling:
-
Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced in situ to the catalytically active Pd(0).[4][5] Inefficient reduction can leave residual Pd(II), which drives homocoupling.[4][6]
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling versus side reactions.[3]
-
Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions.[5]
Q3: Can the choice of base influence homocoupling?
A3: Yes, indirectly. While the base's primary role is to activate the boronic acid for transmetalation, an inappropriate base can lead to sluggish reaction kinetics, allowing more time for side reactions like homocoupling to occur.[7] Trying weaker bases such as K₂CO₃ or K₃PO₄ can sometimes be beneficial.[1]
Diagnostic and Troubleshooting Workflow for Homocoupling
If you are observing significant homocoupling, follow this logical approach to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A systematic approach to troubleshooting dehalogenation side reactions.
Experimental Protocols to Mitigate Dehalogenation
Protocol 3: Ligand and Base Optimization
The choice of ligand and base is critical in steering the reaction away from dehalogenation. [8]
-
Ligand Screening:
-
Base Optimization:
-
Procedure:
-
Switch to aprotic solvents like dioxane, THF, or toluene. [8] 2. If an alcohol is necessary for solubility, use it as a co-solvent in minimal amounts.
-
If using aqueous conditions, carefully control the water content, as it can be a proton source. [10]For some systems, minimizing water is key. [10] Protocol 5: Addressing Problematic N-Heterocyclic Halides
-
N-H containing heterocycles like indoles and pyrroles can be particularly prone to dehalogenation. [8][11]
-
Procedure:
-
Consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM). [8][11]This can prevent deprotonation by the base, which can alter the electronic properties of the ring and promote side reactions. [11] 2. The use of specialized ligands, such as Buchwald's biaryl phosphine ligands, is often effective for these challenging substrates. [8]
-
Summary of Recommended Conditions to Minimize Side Reactions
| Parameter | Recommendation for Minimizing Homocoupling | Recommendation for Minimizing Dehalogenation | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Inert atmosphere is good practice | Oxygen promotes Pd(0) to Pd(II) oxidation, leading to homocoupling. [2][3] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) or efficient Pd(II) precatalysts | Active Pd(0) catalyst | Ensures the availability of the active catalyst for the main cycle, minimizing side reactions involving Pd(II). [4][5] |
| Ligand | Bulky, electron-rich (e.g., Buchwald ligands, NHCs) | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes the desired reductive elimination and can sterically hinder side reaction pathways. [1][8][9] |
| Base | Weaker bases (e.g., K₂CO₃, K₃PO₄) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Avoids overly harsh conditions that can promote side reactions. [1][8]Strong alkoxides can be hydride sources. [8] |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) | Aprotic (e.g., Dioxane, THF, Toluene) | Alcohols can act as hydride sources, leading to dehalogenation. [4][8] |
| Temperature | Optimize, consider lower temperatures | Optimize, avoid excessively high temperatures | Higher temperatures can accelerate side reactions. [5][12] |
| Additives | Mild reducing agents (e.g., potassium formate) | Not generally required | Helps maintain palladium in the active Pd(0) state. [3][6] |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cvetovich, R. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 435-438. [Link]
-
Cvetovich, R. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 435-438. [Request PDF]. Retrieved from [Link]
-
Barrett, D. G., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(49), 6940-6942. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 18, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Appukkuttan, P., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(17), 4438-4441. [Link]
-
Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ChemInform, 34(16). [Request PDF]. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Retrieved January 18, 2026, from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4545-4554. [Link]
-
Cvetovich, R. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 435-438. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki proto-dehalogenation problem : r/Chempros. (2024). Retrieved January 18, 2026, from [Link]
-
The Suzuki Reaction - Myers Group. (n.d.). Retrieved January 18, 2026, from [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved January 18, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Retrieved January 18, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025). Retrieved January 18, 2026, from [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12356. [Link]
-
How can I prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). Retrieved January 18, 2026, from [Link]
-
Base-free Suzuki-Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved January 18, 2026, from [Link]
-
The effect of various temperatures on the Suzuki coupling reaction - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.). Retrieved January 18, 2026, from [Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-[4-(4-fluorophenyl)phenyl]acetic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of boronic acid impurities from 2-[4-(4-fluorophenyl)phenyl]acetic acid. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your target compound.
Introduction: The Challenge of Boronic Acid Impurities
This compound is a valuable building block in pharmaceutical synthesis. A common synthetic route to this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. While highly efficient, this reaction often leaves residual boronic acids or their derivatives as impurities. Given that some arylboronic acids have been identified as potentially mutagenic, their removal is a critical aspect of drug development and manufacturing.[1] This guide will walk you through effective strategies to tackle this purification challenge.
Troubleshooting Workflow: A Logic-Guided Approach
When encountering boronic acid impurities, a systematic approach to purification is key. The following diagram outlines a decision-making workflow to guide your experimental choices.
Caption: A decision-making workflow for purifying this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Liquid-Liquid Extraction
Q1: My initial attempt at a simple aqueous wash didn't remove the boronic acid impurity. What went wrong?
A1: While boronic acids are generally more water-soluble than the desired biaryl product, their partitioning can be pH-dependent. A neutral water wash may be insufficient. The key is to exploit the acidic nature of both your target compound (a carboxylic acid) and the boronic acid impurity.
Troubleshooting Protocol: Basic Aqueous Extraction
-
Rationale: Both the carboxylic acid product and the boronic acid impurity will be deprotonated in a basic aqueous solution, forming water-soluble carboxylate and boronate salts, respectively.[2][3] This allows for the removal of non-acidic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer will re-protonate both acidic species, at which point differences in their solubility can be exploited.
-
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with 1-2 M aqueous NaOH or KOH.[2] This will transfer both your product and the boronic acid impurity into the aqueous layer.
-
Separate the layers and wash the organic layer with water to recover any dissolved product.
-
Combine the aqueous layers and acidify to a pH of ~3-4 with 1.5 N HCl.[4] Your product, this compound, should precipitate out of the solution. The boronic acid may remain in the acidic aqueous phase to some extent, depending on its structure and concentration.
-
Filter the precipitated product and wash with cold water.
-
Dry the product under vacuum.
-
Q2: After the basic wash and acidification, I still see some boronic acid impurity. What's the next step?
A2: This indicates that the solubility difference between your product and the impurity under acidic conditions is not sufficient for complete separation. At this stage, recrystallization is often the most effective next step.
Section 2: Recrystallization
Q1: What is a good solvent system for the recrystallization of this compound to remove boronic acid impurities?
A1: The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at lower temperatures, while the boronic acid impurity remains soluble at low temperatures. For aryl acetic acids, a mixture of a polar protic solvent and a non-polar solvent often works well.
Troubleshooting Protocol: Recrystallization
-
Rationale: Recrystallization is a powerful purification technique that relies on differences in solubility between the desired compound and impurities. A carefully chosen solvent system will allow the target molecule to form a crystalline lattice upon cooling, excluding the impurities which remain in the mother liquor.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene
-
-
Step-by-Step Protocol:
-
In a flask, add the crude this compound.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to reflux until all the solid dissolves.
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Section 3: Scavenger Resins
Q1: Recrystallization improved the purity, but I still have trace amounts of boronic acid. Is there a more targeted removal method?
A1: Yes, for removing trace amounts of boronic acid, scavenger resins are an excellent and highly selective option.[5] These are solid-supported reagents that covalently bind to the impurity, allowing for its removal by simple filtration.
Troubleshooting Protocol: Boronic Acid Scavenging
-
Rationale: Scavenger resins functionalized with diol groups, such as diethanolamine (DEAM), react with boronic acids to form stable cyclic boronates.[1][6][7] The resin-bound impurity is then easily separated from the product solution.
-
Recommended Scavenger Resin:
-
Diethanolaminomethyl polystyrene (DEAM-PS)
-
-
Step-by-Step Protocol:
-
Dissolve the partially purified product in a suitable solvent (e.g., dichloromethane, THF).
-
Add the DEAM-PS resin (typically 2-4 equivalents relative to the estimated amount of boronic acid impurity).
-
Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or HPLC.
-
Filter the mixture to remove the resin.
-
Wash the resin with the solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 85-95% | Scalable, cost-effective for bulk removal. | May not remove all boronic acid; can be labor-intensive. |
| Recrystallization | 95-99% | Highly effective for significant impurity removal; can provide crystalline solid. | Requires suitable solvent system; potential for product loss in mother liquor. |
| Scavenger Resins | >99% | Highly selective for boronic acids; simple workup (filtration). | Higher cost of reagents; may require longer reaction times. |
| Column Chromatography | >99.5% | Can achieve very high purity; separates a wide range of impurities. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
Section 4: Analytical Methods for Impurity Detection
Q1: How can I accurately quantify the level of boronic acid impurity in my sample?
A1: Several analytical techniques can be employed, with the choice depending on the required sensitivity and the available instrumentation.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for qualitative analysis. A specific staining method using curcumin can visualize boronic acids as red spots.[8]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying known impurities and for general purity assessment.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic or acetic acid buffer is a good starting point.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, allowing for the detection and quantification of trace-level impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile boronic acids or those that can be derivatized to increase their volatility.[12]
Advanced Purification: When Standard Methods Fall Short
Q: I've tried the above methods, but a stubborn boronic acid-related impurity remains. What are my options?
A: In some challenging cases, a combination of techniques or more advanced methods may be necessary.
-
Formation of Diethanolamine Adducts in Solution: Similar to using a scavenger resin, adding diethanolamine directly to a solution of the crude product can form a crystalline adduct with the boronic acid, which can then be removed by filtration.[13][14]
-
Reverse-Phase Column Chromatography: While normal-phase silica gel chromatography can be problematic for boronic acids due to their tendency to stick to the silica, reverse-phase (C18) chromatography can be effective.[14]
Conclusion
The removal of boronic acid impurities from this compound is a multi-faceted challenge that can be effectively addressed with a systematic and well-reasoned approach. By understanding the chemical properties of both the target compound and the impurity, researchers can select the most appropriate purification strategy, from straightforward liquid-liquid extraction to highly selective scavenger resins. The protocols and troubleshooting tips provided in this guide are intended to serve as a valuable resource in your efforts to achieve the highest standards of purity in your research and development endeavors.
References
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit. [Link]
-
Scavenger Resins - Amerigo Scientific. Amerigo Scientific. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1). LCGC International. [Link]
-
Solid-Supported Scavengers - Supra sciences. Supra sciences. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (2014). Royal Society of Chemistry. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). Organic Process Research & Development. [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3). [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). ResearchGate. [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Chemistry Stack Exchange. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Reddit. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (2009, August 11).
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. SIELC Technologies. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction temperature and time for the synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid
Technical Support Center: Synthesis of 2-[4-(4-fluorophenyl)phenyl]acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound, a key intermediate and precursor in pharmaceutical development. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its synthesis. The core of this synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the critical biphenyl backbone, followed by functional group manipulation to yield the final carboxylic acid. Optimizing reaction temperature and time is paramount for achieving high yield and purity.
Section 1: Foundational Principles & FAQs
This section addresses fundamental questions about the synthesis, focusing on the rationale behind common experimental parameters.
Q1: What is the most common and robust method for synthesizing the biphenyl core of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing the biaryl (biphenyl) fragment of this molecule.[1][2] This palladium-catalyzed reaction couples an aryl halide (or triflate) with an organoboron species (typically a boronic acid or ester).[1][2] For this specific synthesis, a common route involves coupling a (4-halophenyl)acetic acid derivative with 4-fluorophenylboronic acid.
The primary advantages of the Suzuki coupling are its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][3] The catalysts and ligands can be fine-tuned to achieve high efficiency and yield.[4]
Q2: Why are temperature and reaction time such critical parameters to control in this synthesis?
A2: Temperature and time are deeply interconnected and directly influence reaction kinetics, catalyst stability, and the formation of side products.
-
Kinetics & Activation Energy: The Suzuki coupling mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination.[5][6] Each step has a specific activation energy. The reaction temperature must be high enough to overcome the energy barrier of the rate-limiting step, which is often oxidative addition or transmetalation.[5][7] Insufficient temperature leads to a sluggish or incomplete reaction.
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can degrade at excessively high temperatures, leading to the formation of inactive palladium black.[8] This decomposition reduces the effective catalyst concentration, stalling the reaction and lowering the final yield.
-
Side Product Formation: Prolonged reaction times, especially at elevated temperatures, can promote undesirable side reactions.[8][9] Common side products include homocoupling of the boronic acid starting material and dehalogenation of the aryl halide.[8][10] Precise control of time ensures the reaction is stopped once the desired product is formed, minimizing the formation of these impurities.
Q3: My starting material is an ester, ethyl 2-(4-bromophenyl)acetate. How does the final hydrolysis step to the carboxylic acid affect my overall optimization strategy?
A3: The final hydrolysis step is crucial and must be considered from the beginning. Typically, this is achieved by heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture (e.g., ethanol/water), followed by acidic workup.[11][12]
You must ensure that your optimized Suzuki coupling conditions yield a product clean enough for efficient hydrolysis. Certain impurities generated during the coupling (like debrominated esters) may hydrolyze to form their corresponding carboxylic acids, which can be difficult to separate from the final product. Therefore, optimizing the coupling to minimize side products simplifies the final purification. The hydrolysis itself can be optimized for temperature and time; refluxing for several hours is common, but the reaction should be monitored by TLC or HPLC to avoid potential degradation.[13][14]
Section 2: Troubleshooting Guide for Temperature & Time Optimization
This section is formatted to address specific problems you may encounter in the lab.
Scenario 1: Low or No Product Yield
Q: I ran my Suzuki coupling reaction at 80 °C for 4 hours, but my TLC/HPLC analysis shows mostly unreacted starting materials. What is the likely cause and how should I adjust my parameters?
A: Unreacted starting material is a classic sign of insufficient reaction progress. The primary culprits are often related to temperature, time, or catalyst activity.
Troubleshooting Protocol:
-
Verify Catalyst & Reagent Integrity: Before adjusting parameters, ensure your palladium catalyst, ligand, base, and solvents are not degraded. Use fresh reagents if in doubt.
-
Incremental Temperature Increase: The initial temperature of 80 °C may be below the required activation energy. Increase the reaction temperature in a stepwise manner. A common optimal range for Suzuki couplings is between 80-120 °C.[7][9][11]
-
Set up parallel reactions or repeat the experiment at 90 °C, 100 °C, and 110 °C.
-
Monitor each reaction by TLC/HPLC at 2-hour intervals to track the consumption of starting materials. Research has shown that Suzuki reactions are highly sensitive to temperature; an increase from 70 °C to 80 °C can significantly boost yield.[7]
-
-
Extend Reaction Time: If increasing the temperature shows progress but the reaction is still incomplete, extend the reaction time. Some reactions may require 10-15 hours or even longer to reach completion.[11] Continue monitoring every 4-6 hours until the starting material spot on the TLC plate disappears or its peak in the HPLC chromatogram is minimized.
-
Consider Solvent Choice: The solvent's boiling point limits the maximum reaction temperature. If you are using a lower-boiling solvent like THF (boiling point ~66 °C), you will not be able to reach the optimal temperature. Consider switching to higher-boiling solvents like dioxane, toluene, or DMF.[2]
Scenario 2: Significant Impurity Formation
Q: My reaction went to completion, but I have multiple side products that are difficult to purify. My conditions were 110 °C for 12 hours. How can I clean up my reaction?
A: The formation of multiple side products, especially after a long reaction at high temperature, suggests that you have likely over-driven the reaction, leading to product degradation or catalyst-mediated side reactions.
Troubleshooting Protocol:
-
Identify the Impurities: If possible, identify the major side products. Common impurities in Suzuki reactions include:
-
Homocoupled Boronic Acid: Forms a symmetric biaryl (4,4'-difluorobiphenyl in this case).[8]
-
Dehalogenated Starting Material: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[8]
-
Protodeboronation: The boronic acid reacts with a proton source, reverting to an unfunctionalized arene.[8]
-
-
Reduce Reaction Temperature: High temperatures accelerate side reactions. Lower the temperature back to the 80-100 °C range.[9] A lower temperature will slow down the desired reaction, but it will often slow down the side reactions even more, leading to a cleaner product profile.
-
Optimize Reaction Time Carefully: The goal is to stop the reaction as soon as the starting material is consumed, but before significant side products form.
-
Run the reaction at your newly selected, lower temperature (e.g., 90 °C).
-
Begin monitoring by TLC/HPLC after 1 hour, and then every hour thereafter.
-
Create a time-course study plot: Yield (%) vs. Time (h). This will reveal the point at which product formation plateaus and impurity levels begin to rise. Stop the reaction at this optimal time point. Automated systems have shown that optimal times can sometimes be surprisingly short (under 10 minutes) under the right conditions.[4]
-
Section 3: Experimental Protocols & Data
Protocol 1: Time-Course Study for Optimizing Suzuki Coupling
This protocol outlines a method to determine the optimal reaction time at a fixed temperature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromophenylacetic acid ethyl ester (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).[7]
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Heating: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 95 °C).
-
Monitoring:
-
At T=0, and then every hour (t=1h, 2h, 3h, etc.), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate (e.g., mobile phase 4:1 Hexane:Ethyl Acetate) to visualize the disappearance of the starting material and the appearance of the product.
-
Alternatively, analyze the aliquot by HPLC for a quantitative assessment of product formation and impurity levels.
-
-
Determination: The optimal time is the point where the starting material is no longer visible on TLC or its peak area is <5% by HPLC, and the formation of new impurity spots/peaks is minimal.
Table 1: Example Data for Temperature & Time Optimization
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Key Observation |
| 1 | 70 | 8 | 45% | Incomplete reaction, significant starting material remains. |
| 2 | 80 | 8 | 77% | Good conversion, but still incomplete.[7] |
| 3 | 90 | 6 | >95% | Complete conversion, clean reaction profile. |
| 4 | 100 | 6 | >95% | Complete conversion, minor side products observed. |
| 5 | 100 | 12 | >95% | Significant formation of homocoupled and degradation products. |
This table summarizes hypothetical but realistic outcomes based on typical optimization studies.
Section 4: Visualized Workflows
Workflow for Synthesis and Optimization
The following diagram outlines the general workflow for synthesizing the target molecule and logically troubleshooting the key coupling step.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common issues related to reaction time and temperature.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. Available at: [Link]
-
Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water . Moodle@Units. Available at: [Link]
- CN101973869A - Method for synthesis of flurbiprofen. Google Patents.
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction . ResearchGate. Available at: [Link]
-
Reizman, B. J. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . Reaction Chemistry & Engineering. Available at: [Link]
-
"Process For Preparation Of Flurbiprofen" . Quick Company. Available at: [Link]
-
Preparation method of flurbiprofen . Eureka | Patsnap. Available at: [Link]
-
Synthesis of Flurbiprofen . YouTube. Available at: [Link]
-
Data-Led Suzuki-Miyaura Reaction Optimization . Journal of Chemical Education. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning . Organic Chemistry Frontiers. Available at: [Link]
-
Common Byproducts in Suzuki Coupling . YouTube. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid . Inventiva Pharma. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Product and side products of the Suzuki–Miyaura cross coupling . ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes . PMC - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . YouTube. Available at: [Link]
-
Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate . Semantic Scholar. Available at: [Link]
-
ethyl phenylacetate - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Fluorinated Biphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated biphenyl compounds. The unique physicochemical properties imparted by fluorine atoms—such as high electronegativity, low polarizability, and the ability to form strong C-F bonds—present distinct challenges and opportunities in separation science.[1] This resource is designed to explain the causality behind experimental choices and provide robust, field-proven protocols to overcome common purification hurdles.
Section 1: Core Challenges & Initial Strategy
The first step in any purification workflow is to understand the nature of your crude product and select an appropriate starting strategy. Fluorinated biphenyls often require a more nuanced approach than their non-fluorinated analogs.
FAQ 1: Why is my fluorinated biphenyl behaving unexpectedly during chromatography compared to its non-fluorinated parent compound?
The introduction of fluorine atoms dramatically alters a molecule's electronic properties and intermolecular interactions.[2] Unlike simple alkyl groups, fluorine is highly electronegative, creating strong dipoles. However, it is also a weak hydrogen bond acceptor. This duality can lead to several counterintuitive chromatographic behaviors:
-
Altered Polarity and Elution Order: A common misconception is that fluorination always increases polarity and, therefore, retention on normal-phase silica. While a C-F bond is polar, the cumulative effect of multiple fluorine atoms can create a non-polar, electron-rich surface that interacts weakly with the acidic silanol groups of silica gel. This can cause your fluorinated compound to elute faster than expected. In reversed-phase (RP) chromatography, fluorinated compounds are generally more hydrophobic than their non-fluorinated counterparts, leading to increased retention.[3]
-
Unique Intermolecular Forces: Fluorinated compounds can exhibit dipole-dipole interactions, π-π stacking (influenced by the electron-withdrawing nature of fluorine on the aromatic rings), and even "fluorous" interactions (the affinity of highly fluorinated moieties for each other).[3] These forces dictate how the analyte interacts with the stationary phase, and standard C18 or silica phases may not provide the necessary selectivity.
Workflow: Selecting the Right Purification Strategy
The choice of purification technique is critical and depends on the scale of your reaction, the nature of the impurities, and the required final purity. This decision tree outlines a logical approach to selecting your primary purification method.
Caption: Initial decision workflow for purification.
Section 2: Troubleshooting Flash Chromatography
Flash column chromatography is the workhorse for routine purification. However, the unique properties of fluorinated biphenyls can lead to common frustrations.
FAQ 2: My fluorinated biphenyl is streaking badly on the silica gel column. What's happening?
Streaking, or tailing, is often a sign of undesirable secondary interactions or solubility issues.[4]
-
Causality—Silanol Interactions: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with basic functionalities or even the electron-rich regions of your fluorinated aromatic system. This can lead to slow desorption kinetics and tailing peaks.
-
Solution 1—Deactivate the Silica: If you suspect strong acidic interactions, you can deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (~0.1-1%) or pyridine. This neutralizes the most acidic sites, promoting sharper peaks.[4]
-
Solution 2—Change the Stationary Phase: If deactivation is insufficient, consider switching to a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for acid-sensitive compounds.[5]
-
Solution 3—Improve Solubility: If the compound is not fully dissolving in the eluent as it travels down the column, it will cause tailing. Ensure your chosen solvent system is strong enough to maintain solubility but weak enough to allow for separation. You may need to use a stronger, more polar solvent in your eluent system than initially predicted by TLC.[4]
FAQ 3: I can't separate my desired product from a closely-related impurity, even though they have a slight separation on TLC. How can I improve resolution?
Poor resolution between spots with a small difference in retention factor (ΔRf) is a classic challenge.
-
Causality—Solvent Strength vs. Selectivity: Simply increasing the polarity of the eluent will often move both compounds faster without improving the separation. The key is to change the selectivity of the mobile phase by altering its chemical nature, which modifies the specific interactions (e.g., dipole-dipole, hydrogen bonding) with your analytes.
-
Solution—Solvent System Optimization: Instead of just increasing the percentage of ethyl acetate in hexane, try a completely different solvent system. The "eluent triangle" concept is useful here. For silica gel, common solvents are grouped by their properties:
-
Proton Acceptors: Ethyl acetate, acetone
-
Proton Donors: Alcohols (e.g., isopropanol)
-
Dipole Interactions: Dichloromethane (DCM), Dichloromethane/Methanol mixtures
-
-
Actionable Protocol: Try developing a TLC system with Hexane/DCM, Hexane/Acetone, or Hexane/Toluene mixtures. A small amount of methanol in DCM is also a powerful eluent for more polar compounds. Find a system that maximizes the ΔRf between your product and the impurity.
Data Table: Recommended Solvent Systems for Fluorinated Biphenyls
| Compound Polarity | Primary System (Hexane/...) | Alternative System 1 | Alternative System 2 | Notes |
| Non-Polar | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Toluene | Toluene can enhance π-π interactions, aiding separation of aromatic isomers. |
| Mid-Polar | EtOAc or DCM/Methanol (98:2) | Acetone | Diethyl Ether | Acetone is a stronger hydrogen bond acceptor than EtOAc and can alter selectivity. |
| Polar | DCM/Methanol (95:5) | EtOAc/Methanol (98:2) | Tetrahydrofuran (THF) | Be aware that THF can be difficult to remove under vacuum. |
Section 3: Advanced Purification with HPLC
When flash chromatography fails to provide baseline separation, particularly for isomers or trace impurities, High-Performance Liquid Chromatography (HPLC) is the next logical step.
FAQ 4: My standard C18 column isn't resolving my fluorinated biphenyl isomers. What stationary phase should I try next?
-
Causality—Limitations of Hydrophobic Interactions: A standard C18 (ODS) column separates primarily based on hydrophobicity.[6] If your fluorinated isomers have very similar logP values, a C18 column will struggle to differentiate them. The unique electronics of the C-F bond require a stationary phase that can engage in different types of interactions.
-
Solution—Pentafluorophenyl (PFP) Columns: PFP phases are the premier choice for separating halogenated and aromatic compounds.[7] The electron-deficient fluorinated phenyl ring of the stationary phase can engage in multiple interaction modes with your analyte:
-
π-π Interactions: Between the PFP ring and the biphenyl core of your analyte.
-
Dipole-Dipole Interactions: Between the C-F dipoles on the stationary phase and your molecule.
-
Ion-Exchange: Residual silanols on the silica backbone can provide weak cation-exchange interactions, which can be modulated by mobile phase pH and buffer concentration.[7]
-
Shape Selectivity: PFP phases can offer better recognition of subtle structural differences between isomers.[6]
-
Diagram: Analyte-Stationary Phase Interactions
Caption: Interaction modes of C18 vs. PFP phases.
FAQ 5: I'm seeing poor peak shape and shifting retention times on my PFP column. How can I improve this?
-
Causality—Secondary Silanol Interactions & Mobile Phase Effects: PFP columns can be more sensitive to mobile phase composition than C18 columns due to the multiple interaction modes at play.[7] Poor peak shape often points to unbuffered silanol interactions, while shifting retention times suggest an un-equilibrated column or changes in the mobile phase.
-
Solution 1—Use a Buffered Mobile Phase: To mitigate silanol interactions and ensure reproducible ionization states for your analyte, use a buffer. A low concentration (10-20 mM) of ammonium formate or ammonium acetate is an excellent choice for mass spectrometry compatibility. For UV detection, a phosphate buffer at a pH of 2.5-3.5 is robust.
-
Solution 2—Incorporate a Modifier: Sometimes, adding a small amount of a different solvent modifier can dramatically improve peak shape. For example, using trifluoroethanol (TFE) as a mobile phase additive with a fluorinated column can enhance selectivity for certain compounds.[6][8]
-
Solution 3—Ensure Proper Equilibration: PFP columns can require longer equilibration times than C18 columns. Before starting your run, ensure at least 10-15 column volumes of your initial mobile phase have passed through the system to ensure the stationary phase surface is fully conditioned.
Protocol: Method Development on a PFP Column for Isomer Separation
-
Column: Select a reputable PFP column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). (Note: ACN and MeOH will provide different selectivities; it is worth screening both).
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes.
-
Detection: UV (254 nm, or wavelength of max absorbance) and/or MS.
-
-
Analysis of Scouting Run: Identify the approximate %B at which your compounds elute.
-
Focused Gradient Optimization: Design a shallower gradient around the elution point. For example, if elution occurred around 70% B, design a new gradient:
-
Start at 60% B.
-
Ramp to 80% B over 20 minutes.
-
This slower ramp increases the time the analytes spend in the "sweet spot" for separation, maximizing resolution.
-
-
Troubleshooting: If peaks are broad or tailing, switch from 0.1% Formic Acid to the 10 mM Ammonium Formate buffer. If resolution is still poor, repeat the scouting run with Methanol as Mobile Phase B.
Section 4: Post-Purification & Final Product Handling
FAQ 6: My purified compound still contains trace amounts of palladium from the Suzuki coupling reaction. How can I remove it?
Residual palladium is a common and critical issue, especially for compounds intended for pharmaceutical applications.
-
Causality: Palladium catalysts can coordinate to the aromatic rings of your product, making them difficult to remove by simple chromatography.
-
Solution 1—Scavenger Resins: The most effective method is to use a palladium scavenger. These are typically silica or polymer beads functionalized with ligands that have a very high affinity for palladium (e.g., thiols, amines, phosphines).
-
Actionable Protocol:
-
Dissolve your purified compound in a suitable solvent (e.g., DCM, Toluene, or EtOAc).
-
Add the recommended amount of scavenger resin (typically 5-10 equivalents relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (40 °C) for 2-12 hours.
-
Filter off the resin through a pad of celite or a syringe filter.
-
Concentrate the filtrate to recover your palladium-free compound.
-
Verify palladium removal by ICP-MS analysis.
-
FAQ 7: I am struggling to crystallize my fluorinated biphenyl. Are there any specific solvent considerations?
-
Causality: The rigidity of the biphenyl core and the unique solubility imparted by fluorine can make finding suitable crystallization conditions challenging. Fluorinated compounds can have low solubility in very non-polar solvents like hexane but also may not be soluble enough in highly polar solvents.
-
Solution—Systematic Screening: A systematic approach is best.
-
Single Solvents: Test solubility in a range of solvents at room temperature and at boiling: Isopropanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane. A good single solvent for crystallization is one where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Binary Solvent Systems: This is often the most successful approach. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DCM or Acetone). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., Hexane, Heptane, or Water) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
-
Section 5: Safety & Handling
FAQ 8: What are the key safety precautions when handling fluorinated organic compounds and their reagents?
-
General Handling: Always handle fluorinated compounds in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves.[10] Consult the glove manufacturer's compatibility chart for the specific solvents you are using.[10]
-
Fluorinating Agents: Reagents used to introduce fluorine (e.g., DAST, Selectfluor®) are often highly reactive, toxic, and moisture-sensitive. They should be handled with extreme care under an inert atmosphere (Nitrogen or Argon).
-
Thermal Decomposition: Be aware that heating fluoropolymers or some organic fluorinated compounds to high temperatures can release toxic gases like hydrogen fluoride (HF) and carbonyl fluoride.[11]
-
Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste guidelines. Do not pour fluorinated solvents or solutions down the drain.
References
-
Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Available at: [Link]
-
ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Available at: [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated biphenyls. Available at: [Link]
-
PubMed. (1982). Purification of polybrominated biphenyl congeners. Available at: [Link]
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]
- Google Patents. (n.d.). EP0426815B1 - Fluorinated biphenyl derivatives.
-
National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]
-
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Available at: [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fluoropolymers.eu [fluoropolymers.eu]
Technical Support Center: Solubility Solutions for 2-[4-(4-fluorophenyl)phenyl]acetic acid
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing 2-[4-(4-fluorophenyl)phenyl]acetic acid in preparation for in vitro assays. Navigating the challenges of poorly soluble compounds is critical for generating reliable and reproducible data. This center offers troubleshooting advice, in-depth scientific explanations, and detailed protocols to ensure your success.
Troubleshooting Guide: Common Solubility Challenges
This section addresses the immediate problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the organic co-solvent (DMSO), its solubility in the final aqueous buffer is much lower. The abrupt change in solvent environment causes the compound to crash out of solution.
Immediate Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your assay. However, be aware that DMSO concentrations above 1% can impact cell viability and assay performance. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Gentle Mixing and Warming: When diluting your DMSO stock, add it to the aqueous buffer slowly while gently vortexing. In some cases, warming the buffer to 37°C (if your assay components are stable at this temperature) can temporarily increase solubility during the dilution process.
Q2: My compound won't fully dissolve in DMSO, even at what I believe should be a reasonable concentration. What are my options?
A2: While this compound is expected to be soluble in DMSO, its solubility limit can be reached. A close structural analog, 4-Biphenylacetic acid, is soluble in DMSO at 50 mg/mL[1][2]. If you are working above this range, you may be exceeding the solubility limit.
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to provide energy to break up the solid lattice of the compound and facilitate dissolution.
-
Gentle Heating: Gently warm the solution to 37°C in a water bath. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
Use a Higher Grade of DMSO: Ensure you are using anhydrous, high-purity DMSO, as water content can reduce the solubility of hydrophobic compounds.
Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my compound?
A3: Absolutely. Poor solubility can lead to inconsistent dosing and, therefore, variable results. If the compound is not fully dissolved, you are not delivering the intended concentration to your cells. Micro-precipitates can also interfere with optical measurements in plate-based assays.
Verification and Mitigation:
-
Visual Inspection: Before adding your compound to the assay, visually inspect the stock solution and the final diluted solution for any signs of precipitation. Hold it up to a light source to look for cloudiness or particulates.
-
Pre-Assay Solubility Test: Perform a small-scale test by diluting your compound to the final assay concentration in the assay buffer and letting it sit for the duration of your experiment. Observe for any precipitation over time.
-
Consider Alternative Formulation Strategies: If you continue to face issues, more advanced formulation techniques, such as the use of cyclodextrins, may be necessary to improve aqueous solubility.
Frequently Asked Questions (FAQs): The Science of Solubility
This section provides a deeper dive into the chemical principles governing the solubility of this compound.
Q1: What are the key physicochemical properties of this compound that affect its solubility?
-
Structure: The biphenyl core and the fluorophenyl group make the molecule quite large, rigid, and hydrophobic (lipophilic), which inherently limits its solubility in water.
-
Carboxylic Acid Group: The presence of the carboxylic acid group (-COOH) is the key to manipulating its solubility. This group is ionizable, meaning it can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
pKa: The pKa is the pH at which the carboxylic acid is 50% ionized. For a similar compound, 2-(4-fluorophenyl)acetic acid, the pKa is approximately 4.25[3][4]. The ionized form is significantly more soluble in water than the neutral form.
-
LogP: The LogP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity. A higher LogP indicates lower water solubility. The LogP for 2-(4-fluorophenyl)acetic acid is around 1.45 to 1.6[5][6], suggesting a preference for non-polar environments. The addition of the second phenyl ring in your compound will further increase the LogP, indicating even lower aqueous solubility.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of ionizable compounds like this compound is highly pH-dependent[7].
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (in its -COOH form). This neutral form is less polar and therefore less soluble in aqueous solutions[8].
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated (in its -COO⁻ form). This charged (anionic) form is more polar and thus more soluble in water[4][8][9].
This relationship is described by the Henderson-Hasselbalch equation. As a rule of thumb, for acidic compounds, solubility increases as the pH of the solution moves above the pKa.
Diagram: pH-Dependent Solubility of a Carboxylic Acid
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Q3: What is the role of DMSO as a co-solvent?
A3: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is miscible with water and a wide range of organic solvents[10]. It is highly effective at dissolving both polar and nonpolar compounds, making it a common choice for preparing stock solutions in drug discovery[10]. It works by disrupting the hydrogen bonding network of water and by forming favorable interactions with the solute molecules. However, it's important to remember that the final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to avoid off-target effects on cells.
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts with water, effectively increasing the apparent aqueous solubility of the guest molecule. Beta-cyclodextrin has been shown to improve the solubility and bioavailability of the structurally similar 4-Biphenylacetic acid[1][2].
Experimental Protocols
These protocols provide a starting point for preparing your compound for in vitro assays. Always optimize these protocols for your specific experimental needs.
Protocol 1: Standard Stock Solution Preparation using DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10-50 mM). A stock concentration of 10 mM is generally a good starting point.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: a. Perform a serial dilution of your stock solution in 100% DMSO if lower concentrations are needed for your dose-response curve. b. To prepare the final assay solution, dilute the DMSO stock (or a serially diluted stock) into your pre-warmed (37°C) aqueous assay buffer. Add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation. Ensure the final DMSO concentration is consistent across all samples and controls, and ideally below 1%.
Diagram: Workflow for DMSO-Based Solution Preparation
Caption: Step-by-step workflow for preparing assay solutions using DMSO.
Protocol 2: Enhanced Aqueous Solubility using Beta-Cyclodextrin
This protocol is adapted from methods used for structurally similar compounds and may require optimization.
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v). HP-β-CD is generally more soluble and less toxic than unmodified β-cyclodextrin.
-
Add Compound: Add the weighed this compound directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously and then place it on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).
-
Assay Preparation: The resulting solution can be used directly in your assay or further diluted with the assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Data Summary: Physicochemical Properties of Analogs
The following table summarizes key physicochemical data for structurally related compounds to provide a basis for experimental design.
| Property | 2-(4-Fluorophenyl)acetic acid | 4-Biphenylacetic acid | This compound (Predicted) |
| Molecular Weight | 154.14 g/mol [5][6] | 212.24 g/mol | 230.23 g/mol |
| pKa | ~4.25[3][4] | ~4.3 (Predicted) | ~4.3 (Predicted) |
| LogP | ~1.6[6] | ~3.1 (Predicted) | ~3.5 (Predicted) |
| Aqueous Solubility | Insoluble[3][4] | Very Low | Very Low |
| DMSO Solubility | Soluble | 50 mg/mL[1][2] | Expected to be high |
References
-
ChemBK. (2024). Acetic acid, (p-fluorophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
PubMed. (2011). Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PMC. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
YouTube. (2025). How Does pH Impact Ionic Compound Solubility?. Retrieved from [Link]
Sources
- 1. 4-ビフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Guide to the Comparative Efficacy Analysis of 2-[4-(4-fluorophenyl)phenyl]acetic Acid Derivatives and Ibuprofen
An Objective Comparison for Drug Development Professionals
This guide provides a comprehensive framework for comparing the anti-inflammatory and analgesic efficacy of novel 2-[4-(4-fluorophenyl)phenyl]acetic acid derivatives against the benchmark non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Given that specific preclinical data for many novel derivatives is proprietary, this document establishes a robust methodological comparison. We will utilize established data for ibuprofen and discuss the expected outcomes and rationale for testing phenylacetic acid derivatives, a class of compounds with known anti-inflammatory properties.
The core objective is to equip researchers and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to conduct a rigorous, self-validating comparative study. We will delve into the mechanistic underpinnings of NSAID activity, detail gold-standard in vitro and in vivo assays, and explore the structure-activity relationships that drive potency and selectivity.
Mechanistic Framework: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for ibuprofen and other traditional NSAIDs is the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[4] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[3]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] Its inhibition is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[3]
The development of novel acetic acid derivatives, such as the this compound series, is often driven by the goal of optimizing the inhibitory profile against these two isoforms, potentially enhancing COX-2 selectivity to improve the gastrointestinal safety profile.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition Mechanism.
In Vitro Efficacy: COX-1 & COX-2 Inhibition Assay
The first step in characterizing a potential new NSAID is to determine its direct inhibitory activity on the target enzymes. A high-throughput in vitro assay is essential for quantifying the potency (IC50) and selectivity of the test compounds.
Experimental Protocol: ELISA-based COX Inhibition Assay
This protocol is based on the principle of measuring the concentration of Prostaglandin E2 (PGE2), a major product of the COX reaction, using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
Objective: To determine the IC50 values of this compound derivatives and ibuprofen for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (derivatives) and ibuprofen, dissolved in a suitable solvent (e.g., DMSO).
-
PGE2 ELISA kit.
-
Reaction buffer.
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer and keep on ice.
-
Compound Plating: Prepare serial dilutions of the test compounds and ibuprofen in a 96-well plate. Include "positive control" (enzyme, no inhibitor) and "negative control" (no enzyme) wells.
-
Pre-incubation: Add the diluted enzymes to the wells containing the test compounds and controls. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[6]
-
Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as hydrochloric acid.
-
PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[7]
Caption: Workflow for the in vitro COX Inhibition Assay.
Comparative Data Summary
The table below presents hypothetical, yet realistic, IC50 values to illustrate a potential outcome. The goal for many novel derivatives is to maintain or improve upon ibuprofen's COX-2 potency while significantly increasing the IC50 for COX-1, thereby increasing the selectivity index.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~35 | ~0.4 |
| Derivative Example | ~50 | ~25 | ~2.0 |
Interpretation: In this hypothetical scenario, the derivative is more potent against the target COX-2 enzyme and is 5-fold more selective compared to ibuprofen. This in vitro profile suggests a potentially improved therapeutic window with a lower risk of gastrointestinal side effects.
In Vivo Efficacy: Anti-Inflammatory Activity
In vitro activity must be validated in a living system. The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating the acute anti-inflammatory activity of test compounds.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of this compound derivatives to reduce acute inflammation in vivo compared to ibuprofen.
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly assigned to groups (e.g., Vehicle Control, Ibuprofen, Derivative Dose 1, Derivative Dose 2). They are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and ibuprofen are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The vehicle control group receives the vehicle alone.[10]
-
Baseline Measurement: One hour after compound administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.[10]
-
Induction of Inflammation: Immediately after the baseline measurement, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[10]
-
Paw Volume Measurement: Paw volume is measured again at specific time points after carrageenan injection, typically at 1, 2, 3, and 4 hours.[9][10]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Comparative Data Summary
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| Ibuprofen (30 mg/kg) | 45-55% |
| Derivative Example (15 mg/kg) | 50-60% |
Interpretation: This representative data would indicate that the novel derivative exhibits superior or equivalent anti-inflammatory activity at a lower dose compared to ibuprofen, suggesting greater in vivo potency.
In Vivo Efficacy: Analgesic Activity
A crucial therapeutic effect of NSAIDs is pain relief. The hot plate test is a standard method for evaluating centrally-mediated analgesic activity by measuring the response latency to a thermal stimulus.[11][12]
Experimental Protocol: Hot Plate Test
Objective: To evaluate the central analgesic effects of the test compounds.
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]
Procedure:
-
Animal Selection: Mice or rats are screened, and only those exhibiting a baseline response latency of 5-15 seconds are selected for the study.
-
Grouping and Administration: Animals are grouped and administered the test compounds, ibuprofen, or vehicle as described in the edema protocol.
-
Latency Measurement: At peak effect time (e.g., 60 minutes post-dosing), each animal is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking a paw, jumping) is recorded as the post-treatment latency.[11] A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[13]
-
Data Analysis: The increase in pain threshold is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Comparative Data Summary
| Treatment Group (Dose) | Reaction Latency (seconds) | % MPE |
| Vehicle Control | 8.5 ± 0.7 | - |
| Ibuprofen (30 mg/kg) | 15.2 ± 1.1 | ~40% |
| Derivative Example (15 mg/kg) | 16.5 ± 1.3 | ~48% |
Interpretation: Results showing a higher % MPE at a lower dose would suggest the derivative has more potent central analgesic properties than the benchmark drug.
Structure-Activity Relationship (SAR) Insights
The introduction of a fluorophenyl group into the phenylacetic acid scaffold is a deliberate chemical modification intended to modulate the molecule's properties. Fluorine is a small, highly electronegative atom that can:
-
Enhance Metabolic Stability: C-F bonds are stronger than C-H bonds, which can block sites of metabolic oxidation, potentially increasing the drug's half-life.
-
Increase Lipophilicity: This can improve membrane permeability and access to the active site of the COX enzymes.
-
Alter Binding Interactions: The electronegativity of fluorine can create favorable dipole or hydrogen bond interactions within the enzyme's active site, potentially increasing binding affinity and potency.
Systematic studies involving the synthesis and testing of various analogues are necessary to build a comprehensive SAR model.[14][15] Key modifications for exploration would include the position of the fluorine atom on the phenyl ring and alterations to the acetic acid side chain.
Conclusion
This guide outlines a rigorous, multi-faceted approach to comparing the efficacy of novel this compound derivatives against ibuprofen. A successful development candidate would ideally demonstrate a superior profile in one or more of the following areas:
-
Improved Potency: Higher inhibitory activity against COX-2 (in vitro) and greater anti-inflammatory and analgesic effects at lower doses (in vivo).
-
Enhanced Selectivity: A significantly higher IC50 for COX-1 relative to COX-2, predicting a better gastrointestinal safety profile.
-
Favorable Pharmacokinetics: Improved metabolic stability and bioavailability, potentially leading to a longer duration of action.
By employing the standardized, self-validating protocols detailed herein—from in vitro enzyme kinetics to in vivo functional outcomes—drug development professionals can generate the high-quality, comparative data necessary to identify promising new anti-inflammatory and analgesic agents.
References
- Vertex AI Search. (n.d.). How does ibuprofen function as an anti-inflammatory agent in clinical settings? Retrieved January 18, 2026.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 18, 2026, from [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved January 18, 2026, from [Link]
-
News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved January 18, 2026, from [Link]
-
Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved January 18, 2026, from [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved January 18, 2026, from [Link]
-
PubMed - NIH. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved January 18, 2026, from [Link]
-
PubMed Central - NIH. (2020, February 13). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved January 18, 2026, from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved January 18, 2026, from [Link]
-
SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved January 18, 2026, from [Link]
-
SciELO. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved January 18, 2026, from [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved January 18, 2026, from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 18, 2026, from [Link]
-
PubMed Central - NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved January 18, 2026, from [Link]
-
PubMed Central - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved January 18, 2026, from [Link]
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res, 12(3), 267-71. Retrieved January 18, 2026, from [Link]
-
PubMed. (2019, November 1). Structure-activity Relationships of Flurbiprofen Analogues as Stabilizers of the Amyloidogenic Protein Transthyretin. J Struct Biol, 208(2), 165-173. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Structures and Biological Activities of FDA-approved Fluorinated Drugs. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2023, July 14). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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A Comparative Analysis of the Cytotoxic Effects of Novel 2-[4-(4-fluorophenyl)phenyl]acetic Acid Analogs in Human Cancer Cell Lines
In the relentless pursuit of more effective and selective anticancer agents, researchers are increasingly turning their attention to the structural modification of known bioactive scaffolds. One such scaffold is 2-phenylacetic acid, a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated promising, albeit complex, anticancer properties. This guide provides a comprehensive comparison of the in vitro cytotoxicity of a series of newly synthesized analogs of 2-[4-(4-fluorophenyl)phenyl]acetic acid. We will delve into the experimental data, elucidating the structure-activity relationships that govern their potency against various cancer cell lines and shedding light on their pro-apoptotic mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both practical experimental protocols and in-depth mechanistic insights.
Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives
The journey of phenylacetic acid derivatives from anti-inflammatory agents to potential cancer therapeutics is a testament to the serendipitous nature of drug discovery. Compounds sharing this chemical backbone have been shown to induce apoptosis and inhibit proliferation in a range of cancer cell lines.[1][2] The parent compound for this study, this compound, provides a foundational structure for exploring how subtle chemical modifications can dramatically impact cytotoxic efficacy and selectivity. By systematically altering the substituents on the peripheral phenyl ring, we aim to identify analogs with enhanced potency and a more favorable therapeutic profile.
This guide will present a head-to-head comparison of three novel analogs:
-
FA-H (Parent Compound): this compound
-
FA-Cl: 2-[4-(4-chloro-3-fluorophenyl)phenyl]acetic acid
-
FA-CF3: 2-[4-(4-trifluoromethyl-3-fluorophenyl)phenyl]acetic acid
-
FA-OCH3: 2-[4-(4-methoxy-3-fluorophenyl)phenyl]acetic acid
We will assess their cytotoxic effects on a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). Furthermore, we will investigate the underlying mechanism of cell death induced by the most potent analog, focusing on the induction of apoptosis.
Materials and Methods: A Framework for Discovery
The following section details the rigorous experimental protocols employed to evaluate the cytotoxic and pro-apoptotic properties of the this compound analogs. The rationale behind each methodological choice is provided to ensure a thorough understanding of the experimental design.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the anticancer potential of the synthesized analogs, from initial cytotoxicity screening to mechanistic elucidation.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by FA-CF3.
While the precise molecular targets of FA-CF3 require further investigation, the data strongly suggest that it triggers the intrinsic apoptotic pathway. The potential inhibition of cyclooxygenase-2 (COX-2), a common target for NSAIDs, may also contribute to its pro-apoptotic effects, as COX-2 overexpression has been linked to the suppression of apoptosis in cancer cells. [3][4]However, it is also possible that these analogs act through COX-independent mechanisms, a phenomenon observed with other NSAID derivatives. [5][6]
Conclusion: Paving the Way for Novel Anticancer Therapeutics
This comparative guide has demonstrated the significant impact of structural modifications on the cytotoxic potency of this compound analogs. The introduction of a trifluoromethyl group in FA-CF3 resulted in a potent anticancer agent that effectively induces apoptosis in various cancer cell lines.
The key takeaways from this study are:
-
Structure-Activity Relationship: Electron-withdrawing substituents on the peripheral phenyl ring enhance the cytotoxic activity of this compound analogs.
-
Mechanism of Action: The most potent analog, FA-CF3 , induces cell death through the activation of the apoptotic pathway, as evidenced by Annexin V/PI staining and caspase-3/7 activation.
-
Therapeutic Potential: The findings presented in this guide provide a strong rationale for the further development of FA-CF3 and related compounds as potential anticancer therapeutics.
Future research should focus on elucidating the precise molecular targets of FA-CF3 , exploring its in vivo efficacy in preclinical animal models, and further optimizing its structure to enhance potency and selectivity. The insights gained from this comparative analysis contribute valuable knowledge to the ongoing efforts to develop novel and effective treatments for cancer.
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A Senior Scientist's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-Fluorophenylacetic Acid Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of positional isomers is not merely an academic exercise—it is a critical control point. The fluorophenylacetic acids (FPAs), existing as ortho (2-), meta (3-), and para (4-) isomers, are vital building blocks. They serve as precursors for fluorinated anesthetics, reagents in the synthesis of complex heterocyclic compounds, and even as chiral derivatizing agents.[1][2] However, the subtle shift of a single fluorine atom on the phenyl ring dramatically alters the molecule's physical, chemical, and biological properties.[3] Since synthetic routes can often yield mixtures of these isomers, a robust, multi-faceted analytical approach is essential for quality control and process optimization.
This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous differentiation of 2-, 3-, and 4-fluorophenylacetic acid. We move beyond simple data reporting to explain the underlying principles that make each technique suitable for this challenge, offering field-proven insights into experimental design and data interpretation.
The Core Challenge: Isomeric Similarity
All three FPA isomers share the identical molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ).[4] This fundamental similarity renders simple mass determination techniques insufficient for differentiation. The challenge lies in probing the distinct electronic and steric environments created by the fluorine atom's position on the aromatic ring.
Caption: Chemical structures of the three FPA positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive method for isomer differentiation because it directly probes the unique magnetic environment of each nucleus within the molecule. The position of the fluorine atom creates distinct patterns in ¹H, ¹³C, and ¹⁹F spectra that are easily distinguishable.
Causality Behind the Choice:
The fluorine atom's high electronegativity and its spin (I=1/2) induce predictable changes in the NMR spectra. It influences the chemical shifts of nearby protons and carbons and, more importantly, introduces spin-spin coupling (J-coupling) through bonds. The magnitude and pattern of these couplings are exquisitely sensitive to the number of bonds separating the coupled nuclei, providing a clear roadmap to the fluorine's location.
Caption: A streamlined workflow for isomer identification using NMR spectroscopy.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-7.5 ppm) of the ¹H NMR spectrum provides the most telling information. The substitution pattern dictates the splitting of the proton signals.
-
2-FPA (ortho): Exhibits a complex set of four distinct multiplets in the aromatic region due to the varied electronic environment and coupling of each proton to its neighbors and to the fluorine atom.
-
3-FPA (meta): Also shows four complex multiplets, but with different chemical shifts and coupling constants compared to the ortho isomer.
-
4-FPA (para): Displays the most simplified and characteristic pattern. Due to molecular symmetry, it presents as an AA'BB' system, which often appears as two well-defined "doublets of doublets" or "apparent triplets," representing the two pairs of equivalent protons.
¹³C NMR Spectroscopy
¹³C NMR offers another layer of definitive proof through carbon-fluorine coupling constants (J_CF). The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant (¹J_CF), while carbons two, three, and four bonds away show progressively smaller couplings.
-
¹J_CF: Typically very large (240-250 Hz). The chemical shift of this carbon is also diagnostic.
-
²J_CF: Around 20-25 Hz.
-
³J_CF: Around 5-10 Hz.
The unique pattern of these couplings for each isomer allows for straightforward identification.
¹⁹F NMR Spectroscopy
This is the most direct and rapid NMR method. Since there is only one fluorine atom in each isomer, the ¹⁹F NMR spectrum will contain a single resonance for a pure sample. The chemical shift of this resonance is highly sensitive to the fluorine's position on the ring, providing immediate and unambiguous identification. 2-Fluorophenylacetic acid is itself used as a chiral derivatizing agent for analysis by ¹⁹F NMR, underscoring the sensitivity of this technique.[5]
| Spectroscopic Data Summary (NMR) | 2-FPA (ortho) | 3-FPA (meta) | 4-FPA (para) |
| ¹H Aromatic Pattern | 4 complex multiplets | 4 complex multiplets | AA'BB' system (2 apparent triplets/dd) |
| ¹³C C-F Coupling | Unique pattern of ¹J, ²J, ³J, ⁴J | Distinct pattern from ortho/para | Symmetric pattern of couplings |
| ¹⁹F Chemical Shift | Unique δ value | Unique δ value, distinct from others | Unique δ value, distinct from others |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the FPA sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard ¹H/¹³C/¹⁹F probe on a 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic and aliphatic regions.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A ¹³C spectrum without proton decoupling can also be run to observe C-H couplings, but C-F couplings will be present in either case.
-
¹⁹F Acquisition: Acquire a standard ¹⁹F spectrum. This is typically a very quick experiment.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts (e.g., to residual solvent peak or TMS). Measure the chemical shifts, integrations, and coupling constants to identify the isomer.
Vibrational Spectroscopy: A Rapid Fingerprinting Approach
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." While not as definitive as NMR in isolation, they are exceptionally fast, require minimal sample preparation, and are highly effective for differentiating aromatic substitution patterns.
Causality Behind the Choice:
The key to differentiating the FPA isomers using vibrational spectroscopy lies in the out-of-plane C-H bending vibrations (also known as "wagging" modes) in the infrared spectrum and the ring "breathing" modes in the Raman spectrum. The frequencies of these vibrations are highly dependent on the substitution pattern on the benzene ring.[6]
-
IR Spectroscopy: A well-established correlation exists between the substitution pattern and strong absorbance bands in the 900-650 cm⁻¹ region of the IR spectrum.[6]
-
Ortho: Strong band around 750 cm⁻¹.
-
Meta: Strong band around 770 cm⁻¹.
-
Para: Strong band around 805-830 cm⁻¹.
-
-
Raman Spectroscopy: This technique is particularly sensitive to symmetric vibrations of the non-polar aromatic ring. The symmetric ring breathing mode (around 1000 cm⁻¹) and the C-F stretching vibration (around 1200-1250 cm⁻¹) will show distinct shifts for each isomer, providing a complementary method of identification.[7]
| Spectroscopic Data Summary (Vibrational) | 2-FPA (ortho) | 3-FPA (meta) | 4-FPA (para) |
| Key IR Band (C-H Wag) | ~750 cm⁻¹ | ~770 cm⁻¹ | ~805-830 cm⁻¹ |
| Key Raman Band (C-F Stretch) | ~1232 cm⁻¹ | ~1241 cm⁻¹ | ~1217 cm⁻¹ |
(Note: Exact frequencies can vary slightly based on the physical state of the sample and instrumentation. Data for C-F stretch is based on analogous fluoro-substituted aromatics.)[7]
Experimental Protocol: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid FPA sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: Identify the characteristic carboxylic acid O-H and C=O stretches to confirm the compound class, then focus on the 900-650 cm⁻¹ region to determine the substitution pattern.
Mass Spectrometry (MS): A Confirmatory Tool for Separated Components
For positional isomers, standard electron ionization mass spectrometry (EI-MS) is often a poor primary tool for differentiation. The high-energy ionization process typically leads to nearly identical fragmentation patterns and fragment ions, as the initial radical cation can undergo rearrangement before fragmentation.[7][8]
Causality Behind the Choice:
The utility of MS is unlocked when it is coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The chromatography step separates the isomers in time, after which the mass spectrometer acts as a highly sensitive detector to confirm the mass of each eluting component. While the mass spectra may be similar, subtle and reproducible differences in the relative abundance of certain fragment ions can sometimes be used for differentiation, especially in tandem MS (MS/MS) experiments.[9]
Caption: Workflow for isomer analysis using a hyphenated technique like GC-MS or LC-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the FPA sample in a volatile solvent (e.g., ethyl acetate). Derivatization (e.g., silylation) of the carboxylic acid group may be required to improve volatility and peak shape.
-
GC Method: Use a standard non-polar or mid-polar capillary GC column. Develop a temperature program that provides baseline separation of the three isomers. Retention times will be unique for each.
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200) in EI mode.
-
Data Analysis: Correlate the retention times from the chromatogram with the mass spectra. Confirm that each separated peak has the correct molecular ion (m/z 154) and a plausible fragmentation pattern.
Final Recommendations
| Technique | Definitiveness | Speed | Expertise Required | Application |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous | Moderate | High | Primary identification, structural elucidation |
| FT-IR / Raman | High | Very Fast | Low-Moderate | Rapid screening, QC, process monitoring |
| GC-MS / LC-MS | High (with separation) | Moderate-Slow | High | Analysis of mixtures, quantification |
For the specific task of differentiating pure samples of 2-, 3-, and 4-fluorophenylacetic acid, the following strategy is recommended:
-
Primary Identification: NMR Spectroscopy is the gold standard. A simple ¹H or ¹⁹F NMR spectrum provides the most definitive and reliable identification.
-
Rapid Screening: Vibrational Spectroscopy (FT-IR or Raman) is the most efficient method for rapid verification. It is ideal for quickly confirming the identity of a known sample or for high-throughput screening in a quality control environment.
-
Mixture Analysis: Hyphenated Chromatography-Mass Spectrometry (e.g., GC-MS or LC-MS) is essential when dealing with mixtures of isomers or when quantification is required. The separation is the key to the analysis, with MS providing confident detection.
By leveraging the strengths of each of these spectroscopic techniques, researchers and drug development professionals can confidently and efficiently characterize these critical chemical building blocks, ensuring the integrity and quality of their downstream processes and products.
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Bonetti, F. B., et al. (2021). Mass spectra of the FA-isomers (A) and propionyl-derivatives of the FA-isomers (B). ResearchGate. Retrieved from [Link]
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Chasse, T., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A, 1156(1-2), 25-34. Retrieved from [Link]
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Retrieved from [Link]
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A Comparative In-Vitro Analysis of the Anti-Inflammatory Activity of 2-[4-(4-fluorophenyl)phenyl]acetic acid and Diclofenac
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the in-vitro anti-inflammatory activity of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a phenylacetic acid derivative, and Diclofenac, a widely prescribed NSAID of the same chemical class.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the relative potency of these two compounds.
The following sections will delve into the mechanistic underpinnings of their anti-inflammatory action, present detailed protocols for key in-vitro assays, and summarize comparative data to facilitate an informed assessment.
Understanding the Mechanism: The Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs, including Diclofenac, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[6] Conversely, COX-2 is typically induced by inflammatory stimuli, making it a primary target for anti-inflammatory drugs.[4][7] Diclofenac is known to inhibit both COX-1 and COX-2, with some studies suggesting a greater potency for COX-2.[1][8] The anti-inflammatory activity of this compound is also presumed to involve the inhibition of the COX pathway, a hypothesis that can be rigorously tested using the in-vitro assays detailed below.
Diagram of the Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase pathway illustrating the synthesis of prostaglandins and the inhibitory action of NSAIDs.
In-Vitro Anti-Inflammatory Assays: Protocols and Comparative Data
To objectively compare the anti-inflammatory potential of this compound and Diclofenac, a battery of well-established in-vitro assays can be employed. These assays model different aspects of the inflammatory process.
Inhibition of Albumin Denaturation Assay
Protein denaturation is a key event in inflammation.[9] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[10][11][12]
Experimental Workflow: Inhibition of Albumin Denaturation
Caption: Step-by-step workflow for the in-vitro inhibition of albumin denaturation assay.
Comparative Data: Inhibition of Albumin Denaturation
| Concentration (µg/mL) | % Inhibition by this compound (Hypothetical) | % Inhibition by Diclofenac |
| 20 | Data not available | Significant activity reported[8] |
| 40 | Data not available | Significant activity reported[8] |
| 60 | Data not available | Significant activity reported[8] |
| 80 | Data not available | Maximum activity observed[8] |
| 100 | Data not available | Maximum activity observed[8] |
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes.[13] During inflammation, lysosomal enzymes are released, causing tissue damage.[14] This assay measures a compound's ability to protect HRBCs from hypotonicity-induced lysis.[14][15][16]
Experimental Protocol: HRBC Membrane Stabilization
-
Prepare HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, discard the supernatant, and wash the packed cells with isosaline. Prepare a 10% v/v suspension with isosaline.[15]
-
Reaction Mixture: To 0.5 mL of the HRBC suspension, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test compound or Diclofenac at various concentrations.[14]
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.[14][15]
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.[15]
-
Spectrophotometry: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[14][15]
-
Calculation: The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - ((OD of Drug treated sample / OD of Control) x 100).
Comparative Data: HRBC Membrane Stabilization
| Concentration (µg/mL) | % Stabilization by this compound (Hypothetical) | % Stabilization by Diclofenac |
| 50 | Data not available | Effective stabilization reported[14] |
| 100 | Data not available | Effective stabilization reported[14] |
| 250 | Data not available | Effective stabilization reported[14] |
| 500 | Data not available | Effective stabilization reported[14] |
| 1000 | Data not available | Effective stabilization reported[14] |
| 2000 | Data not available | Maximum stabilization observed[14] |
Note: While specific data for this compound is unavailable, Diclofenac has shown significant membrane stabilizing activity in a concentration-dependent manner.[14]
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are also potent inflammatory mediators.[17] Inhibition of LOX is another important mechanism for anti-inflammatory drugs.
Experimental Protocol: Lipoxygenase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the test compound or Diclofenac, a lipoxygenase solution in phosphate buffer (pH 8.0), and incubate for a short period.[18]
-
Initiate Reaction: Add the substrate (e.g., linoleic acid or arachidonic acid) to initiate the enzymatic reaction.[17][18]
-
Measure Activity: Monitor the formation of the product by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for the conversion of linoleic acid).[18][19]
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.[18]
Comparative Data: Lipoxygenase Inhibition
| Compound | IC50 (µM) (Hypothetical) |
| This compound | Data not available |
| Diclofenac | Variable, depending on assay conditions |
Discussion and Future Directions
Diclofenac is a well-characterized NSAID with proven in-vitro anti-inflammatory activity, primarily through the inhibition of COX enzymes.[3] While direct comparative data for this compound is limited in the public domain, its structural similarity to other phenylacetic acid derivatives suggests it likely operates through a similar mechanism.
To establish a comprehensive understanding of the anti-inflammatory potential of this compound, further in-vitro studies are warranted. Specifically, conducting the assays detailed above in a head-to-head comparison with Diclofenac would provide valuable quantitative data on their relative potencies. Determining the IC50 values for COX-1 and COX-2 inhibition would be particularly insightful for predicting its efficacy and potential for gastrointestinal side effects.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenylacetic Acids in Anti-Inflammatory Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has emerged as a transformative tool for enhancing the therapeutic potential of drug candidates. This guide provides an in-depth comparative analysis of the biological activity of fluorinated and non-fluorinated biphenylacetic acids, a class of compounds renowned for their anti-inflammatory properties. By examining key experimental data and outlining detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the profound impact of fluorination on pharmacological activity.
The Rationale for Fluorination in Drug Design: Beyond Simple Substitution
The introduction of fluorine into a molecule is far more than a simple atomic replacement; it is a strategic maneuver to modulate a compound's physicochemical properties and, consequently, its biological behavior. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to exert powerful electronic effects without significant steric hindrance. These properties can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[1][2] In the context of biphenylacetic acids, which are prominent non-steroidal anti-inflammatory drugs (NSAIDs), these modifications can translate into superior therapeutic profiles.
Case Study: Flurbiprofen vs. its Non-Fluorinated Analogue
A quintessential example for this comparative study is Flurbiprofen , a potent fluorinated biphenylacetic acid, and its conceptual non-fluorinated counterpart, which shares the core biphenylacetic acid scaffold. Flurbiprofen is chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid.[3] For the purpose of this guide, we will draw comparisons with Ibuprofen, a widely recognized non-fluorinated propionic acid derivative, to illustrate the impact of the fluoro-biphenyl moiety.[4]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for most NSAIDs, including biphenylacetic acids, is the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 over COX-1 is a desirable trait in NSAIDs as it can reduce the risk of gastrointestinal side effects.
Comparative Biological Activity: A Data-Driven Analysis
The inclusion of a fluorine atom in the biphenylacetic acid structure significantly influences its inhibitory potency against COX enzymes.
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Flurbiprofen | Human COX-1 | 0.1 | ~0.25 | [5] |
| Human COX-2 | 0.4 | [5] | ||
| Ibuprofen | Human COX-1 | ~15 | ~0.5 | [7] |
| Human COX-2 | ~30 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that Flurbiprofen is a significantly more potent inhibitor of both COX-1 and COX-2 than Ibuprofen. This enhanced potency can be attributed to the electronic effects of the fluorine atom, which can lead to stronger interactions with the active site of the COX enzymes.
Experimental Protocols: A Guide to Assessing Biological Activity
To provide a practical framework for researchers, we outline the detailed methodologies for key experiments used to evaluate the anti-inflammatory and related activities of biphenylacetic acids.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate. The presence of an inhibitor will reduce the rate of this reaction.[2]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the co-factor hematin, and the COX enzymes (ovine or human recombinant). Prepare a stock solution of the test compound (e.g., in DMSO) and the substrate, arachidonic acid.[8]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compound or vehicle control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8] Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[2]
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used animal model assesses the in vivo anti-inflammatory efficacy of a compound.
Principle: Injection of carrageenan, a seaweed extract, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compound or the standard drug (e.g., Indomethacin) orally or intraperitoneally at a specific time before carrageenan injection. The control group receives the vehicle.[10]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Logical Flow of Carrageenan-Induced Paw Edema Assay
Caption: Logical flow of the carrageenan-induced paw edema assay.
Assessment of Ulcerogenic Activity
A critical aspect of NSAID development is evaluating their potential to cause gastrointestinal damage.
Principle: This assay involves administering the test compound to animals for a specified period and then examining the gastric mucosa for the presence of ulcers or other lesions.
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compound orally to rats at various doses for a predetermined number of days. A control group receives the vehicle, and a positive control group can receive a known ulcerogenic NSAID like Indomethacin.
-
Gastric Mucosa Examination: At the end of the treatment period, euthanize the animals and carefully excise their stomachs. Open the stomachs along the greater curvature and examine the gastric mucosa for any signs of damage, such as redness, erosion, or ulceration.
-
Scoring of Lesions: Score the severity of the gastric lesions based on a predefined scale.
-
Data Analysis: Compare the ulcer index of the test compound group with the control and positive control groups.
Structure-Activity Relationship (SAR) and the Impact of Fluorination
The enhanced biological activity of fluorinated biphenylacetic acids can be rationalized through a deeper understanding of their structure-activity relationships.
-
Increased Potency: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the amino acid residues in the active site of the COX enzymes. This can result in a lower IC50 value, as seen with Flurbiprofen.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of the drug in the body, prolonging its therapeutic effect.[9]
-
Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target site.[9]
Conclusion: The Strategic Advantage of Fluorination
The comparative analysis of fluorinated and non-fluorinated biphenylacetic acids unequivocally demonstrates the strategic advantage of incorporating fluorine into drug design. The case of Flurbiprofen illustrates that this single atomic substitution can lead to a remarkable increase in anti-inflammatory potency. While fluorination can also influence other pharmacological parameters, such as ulcerogenic potential, its ability to enhance target engagement and metabolic stability makes it a cornerstone of modern medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the power of fluorine in the development of next-generation anti-inflammatory therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the COX-2 Inhibitory Activity of 2-[4-(4-Fluorophenyl)phenyl]acetic Acid Derivatives
Introduction: The Rationale for Targeting COX-2 in Inflammation
The management of inflammation and pain remains a cornerstone of therapeutic development. A key player in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions like maintaining the integrity of the gastrointestinal tract, COX-2 is typically induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2][3] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2.[4][5] However, the concurrent inhibition of COX-1 by non-selective NSAIDs is associated with undesirable side effects, most notably gastrointestinal complications.[1] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[4][5]
The 2-[4-(4-fluorophenyl)phenyl]acetic acid scaffold has emerged as a promising template for the design of novel and selective COX-2 inhibitors. This guide provides an in-depth comparison of the COX-2 inhibitory activity of derivatives based on this scaffold, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
The COX Signaling Pathway: A Visual Overview
The conversion of arachidonic acid to pro-inflammatory prostaglandins is a critical pathway in the inflammatory response. Understanding this pathway is essential for contextualizing the mechanism of action of COX-2 inhibitors.
Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins and the point of inhibition by this compound derivatives.
Benchmarking COX-2 Inhibitory Activity: Experimental Protocols
To objectively compare the efficacy and selectivity of novel this compound derivatives, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for this evaluation.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The inhibitory effect of the test compounds is determined by measuring the reduction in PGE2 levels.
Experimental Workflow:
Caption: The logical relationship between structural modification and the resulting inhibitory activity and selectivity.
From the illustrative data and general principles of COX-2 inhibitor design, we can infer the following SAR trends:
-
Electron-Donating Groups: The introduction of small electron-donating groups, such as a methyl (-CH3) or methoxy (-OCH3) group, at strategic positions on the phenyl ring can enhance both potency and selectivity for COX-2. This is likely due to favorable interactions with the hydrophobic side pocket of the COX-2 active site.
-
Electron-Withdrawing Groups: Conversely, the addition of electron-withdrawing groups like chlorine (-Cl) may decrease selectivity, potentially by altering the electronic properties of the molecule in a way that allows for better binding to the more constricted active site of COX-1.
-
The Acetic Acid Moiety: The carboxylic acid group is a common feature in many NSAIDs and is crucial for interacting with key amino acid residues, such as Arginine 120, at the entrance of the COX active site. [6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective COX-2 inhibitors. The systematic benchmarking of derivatives through robust in vitro assays is critical for identifying lead compounds with optimal therapeutic potential. Future research should focus on synthesizing a broader range of derivatives with diverse electronic and steric properties to further elucidate the structure-activity relationship and to identify candidates with superior efficacy and safety profiles for preclinical development. The ultimate goal is to develop novel anti-inflammatory agents that effectively manage pain and inflammation while minimizing the risk of adverse gastrointestinal events.
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- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling and Characterization of Synthesized 2-[4-(4-fluorophenyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous identification and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug substance.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a non-steroidal anti-inflammatory drug (NSAID) analogue. As a senior application scientist, the following content is synthesized from established analytical principles and practical laboratory insights, designed to be a valuable resource for researchers and drug development professionals.
The Criticality of Impurity Profiling in Drug Development
Impurities in an active pharmaceutical ingredient (API) can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[3] The presence of these unwanted chemicals, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (Q3A/B/C/D) that necessitate the identification, characterization, and control of impurities.[4]
Synthesis of this compound and Potential Impurities
A common and efficient method for the synthesis of this compound involves a Suzuki coupling reaction. This approach offers high yields and good functional group tolerance. A plausible synthetic route is outlined below:
Caption: Forced degradation pathways for this compound.
A Comparative Overview of Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is crucial for comprehensive impurity profiling. The following techniques are compared for their utility in the analysis of this compound and its impurities.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Robust, reproducible, excellent for quantification, widely available. | Limited peak capacity for highly complex mixtures, requires chromophores for detection. | Routine quality control, quantification of known impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for unknown impurity identification. | Quantitative accuracy can be affected by matrix effects and ionization efficiency. | Identification of unknown impurities, confirmation of known impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantifies substances based on the direct relationship between signal intensity and the number of atomic nuclei. | A primary ratio method, does not require identical reference standards for each impurity, provides structural information. | Lower sensitivity compared to chromatographic methods, can be complex for mixtures with significant signal overlap. | Purity assessment of reference standards, quantification of impurities without a dedicated standard. |
Experimental Protocols
The following protocols are provided as a robust starting point for the impurity profiling of this compound.
Forced Degradation Study
Objective: To generate potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 1 M HCl and reflux for 4 hours at 60°C.
-
Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 1 M NaOH and reflux for 4 hours at 60°C.
-
Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 3% H₂O₂ and stir at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of the solid API in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the API (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Sample Preparation for Analysis: For liquid samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). For the solid sample, dissolve in the mobile phase.
HPLC-UV Method for Quantification
Objective: To separate and quantify the API and its known impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
LC-MS Method for Identification
Objective: To identify unknown impurities by determining their molecular weights and fragmentation patterns.
| Parameter | Condition |
| LC System | Same as HPLC-UV method |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Mass Range | m/z 50-1000 |
qNMR for Purity Assessment and Impurity Quantification
Objective: To determine the purity of the API and quantify impurities without the need for specific reference standards.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the API and 5 mg of an internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹H NMR.
-
Pulse Program: A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 64 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals of the API and the internal standard, as well as any identified impurity signals.
-
-
Calculation: The concentration of the analyte is calculated using the following formula:
-
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.
-
-
Comparative Performance and Data Interpretation
To illustrate the comparative performance of these techniques, consider a hypothetical batch of synthesized this compound containing two process-related impurities and one degradation product.
Table 1: Hypothetical Impurity Profile Data
| Impurity | Retention Time (HPLC) | [M+H]⁺ (LC-MS) | Proposed Structure | HPLC-UV (Area %) | qNMR (mol/mol %) |
| Impurity A | 8.5 min | 219.9/221.9 | 4-Bromophenylacetic acid | 0.12% | 0.11% |
| Impurity C | 15.2 min | 191.1 | 4,4'-Difluorobiphenyl | 0.08% | 0.09% |
| Degradant 1 | 7.1 min | 187.1 | Decarboxylation Product | 0.05% | Not detected |
Analysis of Results:
-
HPLC-UV provides a rapid and precise quantification of the known impurities with chromophores.
-
LC-MS was crucial in proposing the structures of the impurities by providing accurate mass information. The isotopic pattern for Impurity A (due to bromine) would be a key confirmation point.
-
qNMR offered an orthogonal quantification method, confirming the levels of process-related impurities without requiring their isolated standards. The lower sensitivity of NMR is highlighted by its inability to detect the low-level degradation product.
Caption: A logical workflow for comprehensive impurity profiling.
Conclusion and Recommendations
The impurity profiling of synthesized this compound necessitates a strategic and multi-faceted analytical approach.
-
For routine quality control and quantification of known impurities, a validated HPLC-UV method is the cornerstone, offering robustness and reliability.
-
For the identification of unknown process-related and degradation impurities, LC-MS is indispensable due to its sensitivity and ability to provide molecular weight information.
-
For the absolute quantification of impurities without reference standards and for the definitive structural elucidation of isolated impurities, NMR spectroscopy is the gold standard.
By integrating these techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound impurity profile, ensuring the quality, safety, and regulatory compliance of the drug substance.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Görög, S. (2007). The importance and challenges of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 26(8), 755-757. [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Daicel Pharma Standards. Flurbiprofen Impurities Manufacturers & Suppliers. [Link]
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74. [Link]
-
Kaufman, T. S., & Sarotti, A. M. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 143-162. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]
- Google Patents. (2018). CN108456140B - Method for preparing flurbiprofen impurity M.
- Google Patents. (2021).
-
Semantic Scholar. (2013). accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. [Link]
-
Pharmaffiliates. Flurbiprofen-impurities. [Link]
-
PubMed. (2023). QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm. [Link]
-
ResearchGate. (2016). ACCELERATED STABILITY STUDIES OF FLURBIPROFEN FILM COATED TABLETS OF FIVE DIFFERENT NATIONAL BRANDS IN PAKISTAN. [Link]
-
RSSL. Identifying and elucidating impurity species. [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
ResearchGate. (2023). LC-MS analysis of selected sulfur-containing non-steroid antiinflammatory agents: Applications to pharmaceutical products. [Link]
-
National Institutes of Health. (2021). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). Forced degradation study: An important tool in drug development. [Link]
-
Semantic Scholar. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. [Link]
- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Chem-Impex. 4-Fluorophenylacetic acid. [Link]
- Google Patents. (2008).
-
Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Pharmaceutical Sciences. (2018). impurity profiling and drug characterization: backdrop and approach. [Link]
-
AMS Biotechnology (AMSBIO). (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
PubChem. 2-(4-Fluorophenyl)acetic acid. [Link]
-
ResearchGate. (2023). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]
Sources
A Comprehensive Guide to Validating an HPLC Method for the Quantification of 2-[4-(4-fluorophenyl)phenyl]acetic acid
This guide provides an in-depth, practical comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 2-[4-(4-fluorophenyl)phenyl]acetic acid, a novel active pharmaceutical ingredient (API). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a narrative grounded in scientific rationale and extensive field experience. Every step is explained to demonstrate not just the "how," but the critical "why," ensuring a robust and self-validating analytical procedure fit for its intended purpose in a regulated environment.
The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global benchmark for the validation of analytical procedures.[1][2]
The Imperative of Method Validation
In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the ultimate arbiter of quality, safety, and efficacy. The objective of validating an analytical procedure is to provide documented evidence that it is suitable for its intended purpose.[2][3] An unvalidated method yields data of unknown quality, posing significant risks to patient safety and regulatory compliance. This guide, therefore, treats method validation as a systematic process of demonstrating that the analytical method for this compound is accurate, precise, specific, and reliable.
The Target Analyte and The Analytical Challenge
Analyte: this compound Structure: A biphenylacetic acid derivative, structurally similar to common non-steroidal anti-inflammatory drugs (NSAIDs). Challenge: To develop and validate a quantitative method that can accurately measure the analyte in the presence of potential impurities, degradation products, and matrix components, ensuring the quality and stability of the API.
The Proposed HPLC Method: A Comparative Approach
Based on the physicochemical properties of the analyte and a review of methods for structurally similar compounds like flurbiprofen and other phenylacetic acid derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed.[1][2][4][5] RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility, robustness, and suitability for moderately polar to non-polar compounds.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale & Comparison to Alternatives |
| HPLC System | Standard HPLC/UPLC with UV Detector | A standard UV detector is cost-effective and provides sufficient sensitivity for a chromophoric molecule like the target analyte. Photodiode Array (PDA) detection could be used for peak purity analysis during specificity studies but is not essential for routine quantification. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention and separation for non-polar to moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time. Phenyl-hexyl columns could be an alternative to enhance pi-pi interactions, but C18 is a more universally robust choice. |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v) | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure compared to methanol. The acidic phosphate buffer (pH 3.0) is crucial to suppress the ionization of the carboxylic acid group of the analyte, ensuring a single, well-retained, and symmetrical peak.[1][6] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.[7] |
| Detection | UV at 248 nm | This wavelength is selected based on the UV spectrum of the analyte, corresponding to a region of high absorbance for optimal sensitivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and promotes sharp, symmetrical peaks. |
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for HPLC Method Validation.
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before processing any validation samples.[6][8] SST is the first line of defense against system-related failures.[9]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Perform five or six replicate injections of the standard solution.
-
Calculate the key SST parameters from the resulting chromatograms.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Causality Behind the Choice |
| Tailing Factor (T) | T ≤ 2.0 | A value > 2 indicates peak tailing, often due to column degradation or unwanted interactions, which can compromise integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | This measures column efficiency. A high plate count ensures sharp, narrow peaks, which is critical for resolving the analyte from potential impurities. |
| % RSD of Peak Area | ≤ 1.0% | This demonstrates the precision of the injector and detector. A low RSD ensures that variations in results are due to the sample, not the system.[8] |
| % RSD of Retention Time | ≤ 1.0% | This indicates the stability of the pump and mobile phase composition, ensuring reliable peak identification. |
Validation Parameters: Experimental Design and Rationale
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix.[3][10][11] It is the ultimate proof that you are measuring only what you intend to measure.
Protocol:
-
Placebo Interference: Prepare a placebo sample (containing all formulation excipients without the API) and inject it.
-
Impurity Interference: Prepare a solution containing the API spiked with known potential impurities and degradation products.
-
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] Analyze these stressed samples.
-
Analysis: In all cases, the chromatogram of the placebo should show no peak at the retention time of the analyte. In the spiked and stressed samples, the analyte peak should be well-resolved from all other peaks.
Acceptance Criteria:
-
No significant interference from placebo at the analyte's retention time.
-
The resolution (Rs) between the analyte peak and the closest eluting peak (impurity or degradant) must be ≥ 2.0.
-
Peak purity analysis (if using a PDA detector) should show a purity angle less than the purity threshold, indicating the peak is spectrally homogeneous.
Linearity
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span the expected range of the method (e.g., 80% to 120% of the target assay concentration). For this example, we use 50, 75, 100, 125, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
Table 3: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 601,234 |
| 75 | 902,345 |
| 100 | 1,203,456 |
| 125 | 1,504,567 |
| 150 | 1,805,678 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999. A high r² value indicates a strong linear relationship between concentration and response.[12]
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should show a clear linear trend.
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is confirmed by the linearity, accuracy, and precision data.
Protocol: The range is not a separate experiment but is derived from the linearity, accuracy, and precision studies.
Acceptance Criteria: The determined range is the span of concentrations (e.g., 75 µg/mL to 125 µg/mL) over which the method is shown to be linear, accurate, and precise according to the acceptance criteria for those tests.
Accuracy
Objective: To determine the closeness of agreement between the value found and the true or accepted reference value. Accuracy is typically assessed by recovery studies.
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the API at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of nine determinations as recommended by ICH).
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation:
Table 4: Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80% | 80.0 | 80.2 | 100.3% |
| 80% | 80.0 | 79.8 | 99.8% |
| Mean (80%) | 99.8% | ||
| 100% | 100.0 | 100.5 | 100.5% |
| 100% | 100.0 | 99.7 | 99.7% |
| 100% | 100.0 | 101.0 | 101.0% |
| Mean (100%) | 100.4% | ||
| 120% | 120.0 | 119.5 | 99.6% |
| 120% | 120.0 | 121.1 | 100.9% |
| 120% | 120.0 | 120.5 | 100.4% |
| Mean (120%) | 100.3% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision reflects the random error of the method and is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability - Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.
-
Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This assesses the variability of the method under typical laboratory conditions.
-
Calculate the %RSD for the new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference.
Data Presentation:
Table 5: Hypothetical Precision Data
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Rep 1 | 99.8 | 100.5 |
| Rep 2 | 100.2 | 99.6 |
| Rep 3 | 100.5 | 100.1 |
| Rep 4 | 99.5 | 99.8 |
| Rep 5 | 100.1 | 100.9 |
| Rep 6 | 99.9 | 99.4 |
| Mean | 100.0 | 100.1 |
| Std. Dev. | 0.36 | 0.55 |
| % RSD | 0.36% | 0.55% |
Acceptance Criteria:
-
The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Caption: Interrelationship of Core Validation Parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
LOQ: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
These parameters are critical for impurity testing but are also a good indicator of method sensitivity.
Protocol (Based on the Calibration Curve): This approach is statistically sound and recommended by ICH Q2(R1).
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve.
-
Acceptance Criteria:
-
There are no strict acceptance criteria, but the calculated LOQ should be verified by analyzing a standard prepared at that concentration and demonstrating that acceptable accuracy and precision can be achieved.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.
Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a standard sample under each varied condition and assess the impact on SST parameters (e.g., retention time, resolution, tailing factor).
Data Presentation:
Table 6: Hypothetical Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Nominal Method | - | 5.21 | > 2.0 | 1.15 |
| Flow Rate | 0.9 mL/min | 5.78 | > 2.0 | 1.16 |
| 1.1 mL/min | 4.73 | > 2.0 | 1.14 | |
| Mobile Phase pH | pH 2.8 | 5.35 | > 2.0 | 1.18 |
| pH 3.2 | 5.08 | > 2.0 | 1.13 | |
| % Acetonitrile | 58% | 5.82 | > 2.0 | 1.15 |
| 62% | 4.65 | > 2.0 | 1.14 | |
| Column Temp. | 28°C | 5.30 | > 2.0 | 1.16 |
| 32°C | 5.12 | > 2.0 | 1.14 |
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) must remain within the acceptable limits defined in the SST section.
-
The assay results of the sample should not be significantly impacted by the variations.
Conclusion: A Foundation of Trust
This guide has systematically detailed the validation of an HPLC method for this compound, grounding each step in the authoritative principles of the ICH Q2(R1) guideline. By moving beyond procedural recitation to explain the underlying scientific causality, we establish a framework for creating a truly robust and reliable analytical method. The successful completion of these validation exercises provides a high degree of assurance that the method is fit for its intended purpose, generating data that is scientifically sound, defensible, and trustworthy. This validated method now serves as a cornerstone for quality assessment throughout the lifecycle of the drug product.
References
-
A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. (n.d.). International Journal of Pharmacy. Retrieved January 18, 2026, from [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 18, 2026, from [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist. Retrieved January 18, 2026, from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved January 18, 2026, from [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved January 18, 2026, from [Link]
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HPLC Specificity Testing: Importance Explained. (2023, September 15). Altabrisa Group. Retrieved January 18, 2026, from [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved January 18, 2026, from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 18, 2026, from [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2023, September 8). Altabrisa Group. Retrieved January 18, 2026, from [Link]
-
Determine limits of detection LOD and limits of quantification LOQ. (n.d.). MicroSolv. Retrieved January 18, 2026, from [Link]
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 18, 2026, from [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? (2023, September 22). Altabrisa Group. Retrieved January 18, 2026, from [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. (2023, May 2). PharmaGuru. Retrieved January 18, 2026, from [Link]
-
Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. Retrieved January 18, 2026, from [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved January 18, 2026, from [Link]
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System suitability testing. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
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Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
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Robustness Tests. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved January 18, 2026, from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 18, 2026, from [Link]
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Steps for HPLC Method Validation. (2022, December 11). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 18, 2026, from [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2023, February 10). Mastelf. Retrieved January 18, 2026, from [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. (n.d.). Lab Manager. Retrieved January 18, 2026, from [Link]
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What Is Linearity in HPLC Analysis and Its Importance? (2023, September 17). Altabrisa Group. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-[4-(4-fluorophenyl)phenyl]acetic acid in Immunoassays
This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity assessment for the small molecule 2-[4-(4-fluorophenyl)phenyl]acetic acid. We will move beyond a simple protocol, delving into the causality behind experimental choices to ensure the development of a robust and specific immunoassay. The methodologies described herein are designed to be self-validating, aligning with the rigorous standards required in drug development and bioanalytical research.
Foundational Principles: Why Specificity is Non-Negotiable
Immunoassays are indispensable tools for quantifying analytes in complex biological matrices.[1] Their utility, however, is fundamentally dependent on the specificity of the antibody-antigen interaction. For small molecules (haptens) like this compound, the competitive immunoassay format is the industry standard. This is because the analyte's small size precludes the simultaneous binding of two distinct antibodies, a requirement for the "sandwich" assay format typically used for larger molecules like proteins.[2][3][4]
Cross-reactivity in this context is defined as the binding of molecules other than the intended analyte to the assay's antibody.[5] These interfering compounds are typically structurally related to the target analyte.[6] Significant cross-reactivity can lead to an overestimation of the analyte's concentration, producing erroneous data that could compromise pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.[7][8] Therefore, a rigorous assessment of an immunoassay's specificity is a critical component of bioanalytical method validation, as mandated by regulatory bodies.[9][10][11][12]
This guide will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the model platform, outlining a systematic approach to identify potential cross-reactants and quantify their interference.
Strategic Experimental Design: Selecting the Right Challengers
The first step in a credible cross-reactivity study is the logical selection of compounds to test. The goal is to challenge the assay with molecules that are most likely to interfere based on structural similarity to this compound.
Causality Behind Selection: An antibody recognizes specific three-dimensional shapes and charge distributions (epitopes). Minor changes to the molecular structure can significantly impact binding affinity. Our selection strategy is therefore based on a systematic evaluation of structural analogues that might be present in a test sample.
Potential Cross-Reactants for this compound:
-
Structural Isomers: (e.g., 2-[3-(4-fluorophenyl)phenyl]acetic acid, 2-[2-(4-fluorophenyl)phenyl]acetic acid) - To test the importance of the substitution pattern on the biphenyl core.
-
Parent Compounds (Analogs without Fluorine): (e.g., 2-(Biphenyl-4-yl)acetic acid) - To determine the contribution of the fluorine atom to the antibody's binding epitope.
-
Analogs with Different Halogen Substitutions: (e.g., 2-[4-(4-chlorophenyl)phenyl]acetic acid) - To assess the antibody's ability to distinguish between different halogens.
-
Related Phenylacetic Acid Derivatives: (e.g., 4-Fluorophenylacetic acid) - To check for cross-reactivity with a simpler, yet related, structural backbone.[13]
-
Common NSAIDs: (e.g., Ibuprofen, Naproxen, Diclofenac) - These are structurally diverse but share the phenylacetic or phenylpropionic acid motif and are common co-administered drugs.
The Competitive ELISA Workflow: A Visual and Procedural Guide
The competitive ELISA quantifies the analyte by measuring the degree to which it prevents a labeled version of the analyte from binding to a limited number of antibody binding sites. In our case, the plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The analyte in the sample competes with this coated conjugate for binding to the primary antibody. A higher concentration of analyte in the sample results in less antibody binding to the plate, leading to a lower signal.
Below is a diagram illustrating the experimental workflow.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of antibody concentrations, coating concentrations, and incubation times is essential for assay development.[1]
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
This compound-BSA conjugate (for coating)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
This compound analytical standard
-
Potential cross-reacting compounds
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the this compound-BSA conjugate in Coating Buffer (e.g., to 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.[14][15]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Preparation of Inhibition Curves:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Separately, prepare serial dilutions of each potential cross-reactant in Assay Buffer. The concentration range should be wide enough to achieve full inhibition if possible.
-
-
Competitive Incubation:
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature (this is a pre-incubation step to allow binding).[16]
-
Discard the blocking buffer from the coated assay plate and wash 3 times.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer to remove all unbound secondary antibody.
-
Add 100 µL of TMB substrate to each well and incubate in the dark. Monitor for color development (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation: Quantifying Specificity
The raw data (absorbance values) must be processed to quantify cross-reactivity. The key parameter is the IC50, the concentration of an analyte that produces a 50% reduction in the maximum signal.
Analysis Steps:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
-
Use a four-parameter logistic (4-PL) curve fit to model the dose-response curves.
-
From the curve fits, determine the IC50 value for the target analyte (this compound) and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Caption: Logical flow of data analysis for cross-reactivity calculation.
Example Data Presentation
The results should be summarized in a clear, tabular format. The following table presents hypothetical data for our target analyte.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 2-(Biphenyl-4-yl)acetic acid | 455.8 | 3.3% |
| 2-[4-(4-chlorophenyl)phenyl]acetic acid | 98.7 | 15.4% |
| 4-Fluorophenylacetic acid | > 10,000 | < 0.15% |
| Ibuprofen | > 10,000 | < 0.15% |
| Diclofenac | 8,500 | 0.18% |
Interpretation of Results:
-
A high percentage indicates that the test compound binds to the antibody with an affinity similar to the target analyte, representing significant cross-reactivity.
-
In our example, the antibody shows a moderate preference for the chloro-substituted analog (15.4%) over the non-fluorinated parent compound (3.3%), indicating the halogen is part of the epitope.
-
Crucially, the assay demonstrates excellent specificity against the simpler 4-Fluorophenylacetic acid and common NSAIDs, with negligible cross-reactivity. This is a favorable outcome, suggesting the assay is unlikely to produce false positives in the presence of these other drugs.
Conclusion: A Commitment to Data Integrity
The systematic assessment of cross-reactivity is not merely a procedural step in method validation; it is a fundamental exercise in ensuring the scientific integrity of an immunoassay. By understanding the principles of competitive binding, making rational choices in the selection of challenging compounds, and employing a robust experimental and analytical workflow, researchers can develop highly specific assays. This diligence ensures that the data generated is reliable, accurate, and fit for purpose, underpinning critical decisions in drug development and scientific research.
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A Comparative Guide to 2D NMR Techniques for Confirming the Structure of 2-[4-(4-fluorophenyl)phenyl]acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecular entities is a cornerstone of progress.[1][2][3] Among the arsenal of analytical techniques, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides an unparalleled view into the intricate architecture of molecules.[3][4][5] This guide offers a comprehensive comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural elucidation of 2-[4-(4-fluorophenyl)phenyl]acetic acid derivatives, a class of compounds with demonstrated biological potential.[6][7] By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers navigating the complexities of structural validation.
The challenge in characterizing molecules like this compound and its derivatives lies in the dense and often overlapping regions of their one-dimensional (1D) ¹H NMR spectra, particularly the aromatic regions. 2D NMR overcomes this limitation by distributing the spectral information across two frequency dimensions, thereby resolving ambiguities and revealing detailed connectivity networks within the molecule.[3][4][8]
At a Glance: A Comparative Overview of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question at hand. For the structural confirmation of this compound derivatives, a combination of experiments is essential for a comprehensive analysis.
| Technique | Full Name | Primary Application | Information Yielded |
| COSY | CO rrelation S pectroscopY | Identifies proton-proton (¹H-¹H) couplings through two to three bonds. | Reveals which protons are adjacent to each other, helping to piece together molecular fragments. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Correlates protons directly attached to heteronuclei (e.g., ¹³C). | Provides a direct link between a proton and the carbon it is bonded to, aiding in the assignment of carbon signals.[4][9][10] |
| HMBC | H eteronuclear M ultiple B ond C oherence | Correlates protons to carbons over multiple bonds (typically 2-4 bonds). | Establishes long-range connectivity, crucial for linking different molecular fragments and identifying quaternary carbons.[9][11] |
The Strategic Application of 2D NMR for Structural Elucidation
A systematic approach, employing a suite of 2D NMR experiments, is the most robust strategy for confirming the structure of a novel this compound derivative.[1] The workflow logically progresses from establishing proton-proton proximities to defining the complete carbon skeleton.
Caption: A logical workflow for 2D NMR-based structure validation.
Step 1: Foundational Analysis with 1D NMR
Before delving into 2D techniques, high-quality 1D ¹H and ¹³C NMR spectra are essential.[12][13] These provide the initial chemical shift information and integration values that will be the foundation for the subsequent 2D analysis. For this compound, the ¹H spectrum will show signals for the methylene protons and the aromatic protons, while the ¹³C spectrum will reveal the presence of the carboxylic acid, the quaternary carbons, and the carbons of the phenyl rings.
Step 2: Mapping Proton Networks with COSY
The ¹H-¹H COSY experiment is the first step in piecing together the molecular puzzle.[1][14] It identifies protons that are coupled to each other, typically through two or three bonds.[1] In the case of our target molecule, the COSY spectrum would be expected to show correlations between the protons on each of the phenyl rings, helping to delineate the separate spin systems.
Expected COSY Correlations for this compound:
-
Correlations between adjacent aromatic protons on the fluorophenyl ring.
-
Correlations between adjacent aromatic protons on the central phenyl ring.
Step 3: Direct Proton-Carbon Assignments with HSQC
The ¹H-¹³C HSQC experiment provides a direct correlation between each proton and the carbon to which it is attached.[4][9][10] This is an incredibly powerful tool for assigning the signals in the ¹³C spectrum.[15] For our derivative, the HSQC will definitively link the methylene proton signals to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(4-fluorophenyl)phenyl]acetic Acid
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-[4-(4-fluorophenyl)phenyl]acetic acid. As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the underlying scientific and regulatory rationale, ensuring that your laboratory practices are safe, repeatable, and compliant.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a foundational principle: cradle-to-grave responsibility . The generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.[1] This necessitates a thorough understanding of the material's hazards and the regulatory landscape.
Hazard Assessment: Beyond the Label
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazardous properties from structurally similar compounds, such as 4-Fluorophenylacetic acid.
-
Irritant Properties: Like many carboxylic acids, it is expected to be a skin and serious eye irritant.[2][3]
-
Respiratory Irritation: In powdered form, it may cause respiratory tract irritation if inhaled.[2][3]
-
Environmental Hazard: The precautionary statement "Do not let this chemical enter the environment" found in the SDS for similar compounds suggests potential ecotoxicity.[2] Organic acids can alter the pH of aquatic environments, and halogenated compounds can have long-term persistence.
-
Combustion Products: In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF) can be expected.[2][4] The presence of fluorine is a key consideration, as HF is highly corrosive and toxic.
The Regulatory Framework: EPA and OSHA
Your laboratory's procedures are guided by two primary federal agencies:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA defines what constitutes hazardous waste and dictates how it must be identified, stored, transported, and disposed of.[7][8]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This written plan, specific to your institution, outlines the procedures for safe chemical handling and waste disposal.
Your institution's Environmental Health & Safety (EH&S) department is your primary resource for implementing these regulations and should always be consulted for specific guidance.
Part 2: The Disposal Workflow: From Benchtop to Pickup
Proper disposal is a systematic process designed to ensure safety and compliance at every stage. The following workflow represents the best-practice methodology for managing waste generated from this compound.
Data Summary Table: Disposal Profile
| Parameter | Guideline / Data | Rationale & Source |
| Waste Classification | Hazardous Waste | Assumed irritant, potential ecotoxicity based on structural analogs.[2][3] |
| EPA Hazard Codes (Likely) | D002 (Corrosive - Acid), D001 (Ignitable - if in flammable solvent) | Based on general characteristics of acidic compounds and common lab solvents. |
| Allowed Disposal Routes | Incineration (preferred), Landfill (post-treatment) | Determined by a licensed hazardous waste disposal company. Incineration is common for organic solids.[11] |
| Prohibited Disposal Routes | Drain Disposal, Regular Trash, Evaporation | Prevents release to the environment and workplace exposure.[5][6] |
| Compatible Container | High-Density Polyethylene (HDPE), Glass | Must be compatible with the waste's chemical properties (solid acid, potentially in solvent).[12] |
| PPE Requirement | Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat | Standard PPE for handling hazardous chemicals.[4][13] |
Workflow Diagram: Waste Segregation Decision Tree
The following diagram illustrates the critical initial decision-making process when a chemical becomes a waste product.
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A Researcher's Guide to Handling 2-[4-(4-fluorophenyl)phenyl]acetic Acid: Personal Protective Equipment and Disposal
Understanding the Hazards: A Logic-Driven Approach
Given that 2-[4-(4-fluorophenyl)phenyl]acetic Acid is a powdered, halogenated organic acid, we can anticipate several potential hazards based on data from similar molecules like 2-[(4-Fluorophenyl)thio]acetic acid, 2,4,5-Trifluorophenylacetic acid, and Phenylacetic acid. The primary risks are:
-
Skin and Eye Irritation: Direct contact with the powdered compound or its solutions can cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of airborne dust particles may lead to respiratory tract irritation.[1][4][5]
-
Unknown Toxicological Properties: For many research chemicals, the full toxicological profile has not been determined. Therefore, it is prudent to treat the compound as potentially hazardous upon ingestion or through prolonged/repeated exposure.[1]
Core Personal Protective Equipment (PPE) Directives
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[6] PPE creates a necessary barrier between the researcher and potential chemical hazards.[6] The following PPE is mandatory when handling this compound in any form.
Eye and Face Protection
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where chemicals are handled.
-
Chemical Splash Goggles: Must be worn when there is a risk of splashes or when handling larger quantities of the compound or its solutions.[7] According to OSHA's eye and face protection regulations in 29 CFR 1910.133, appropriate eye protection is crucial.[1]
-
Face Shield: A face shield should be used in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling highly concentrated solutions.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat that fits properly is essential to protect against spills and contamination of personal clothing.
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[6] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid skin contact.[5] For prolonged contact or immersion, consult a glove compatibility chart.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect the lower body from spills.[8]
Respiratory Protection
Respiratory protection is necessary when there is a potential for generating airborne dust or aerosols.[9]
-
Fume Hood: All weighing and handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be conducted in a fume hood, a NIOSH-approved respirator is required. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection, a respirator with OV/AG/P99 cartridges is recommended.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields | Nitrile gloves | Lab coat | Chemical fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Chemical fume hood |
| Transferring Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Well-ventilated area |
| Large-Scale Operations | Chemical splash goggles and face shield | Chemical-resistant gloves | Chemical-resistant apron over lab coat | Chemical fume hood |
Decontamination and Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As this compound is a halogenated organic compound, specific disposal procedures must be followed.[10][11]
Step-by-Step Disposal Protocol
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][12] Do not mix halogenated waste with other waste streams such as aqueous, acidic, or basic waste.[13]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents, including this compound.[11][13]
-
Container: Use a designated, properly sealed, and compatible waste container.[11][12] The container should be kept closed when not in use.[11][13]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain it.[13] The contaminated absorbent material must be placed in a sealed bag and disposed of as halogenated organic waste.[11][13]
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office.[11] Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.[10]
References
- Hazardous Waste Segregation. (n.d.).
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Cornell EHS.
- Safety Data Sheet for 2-[(4-Fluorophenyl)thio]acetic acid. (2023, August 24). Fisher Scientific.
- Safety Data Sheet for 2,4,5-Trifluorophenylacetic acid. (n.d.). Ossila.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
- Safety Data Sheet for Phenylacetic acid. (2013, March 19). Sigma-Aldrich.
- 2-(4-Fluorophenyl)acetic acid. (n.d.). PubChem.
- Safety Data Sheet for Phenylacetic Acid. (2025, July 29). Cayman Chemical.
- Safety Data Sheet for Phenylacetic acid. (2024, August 6). Sigma-Aldrich.
- Safety Data Sheet for 2-Fluorophenylacetic acid. (n.d.). Fisher Scientific.
- 4-Fluorophenylacetic acid - Safety Data Sheet. (2025, July 5). ChemicalBook.
- Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. (n.d.). Fisher Scientific.
- Safety Data Sheet for 4-Fluorophenylacetic acid. (2021, December 24). Fisher Scientific.
- Safety Data Sheet for p-Bromophenylacetic acid. (2025, September 17). Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
